molecular formula C6H11BrO2 B584558 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5

4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5

Cat. No.: B584558
M. Wt: 200.08 g/mol
InChI Key: ZOPZKFNSQYCIPP-ZDGANNJSSA-N
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Description

Used in the preparation of antiviral agents.>

Properties

IUPAC Name

4-[bromo(dideuterio)methyl]-4,5,5-trideuterio-2,2-dimethyl-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO2/c1-6(2)8-4-5(3-7)9-6/h5H,3-4H2,1-2H3/i3D2,4D2,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOPZKFNSQYCIPP-ZDGANNJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)CBr)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(OC(O1)(C)C)([2H])C([2H])([2H])Br)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Physicochemical Properties and Synthetic Insights of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5 is a deuterated derivative of DL-Isopropylideneglycerol-1-bromohydrin.[1] Stable isotope-labeled compounds are critical tools in drug discovery and development, serving as internal standards for quantitative bioanalysis, tracers in metabolic studies, and for elucidating reaction mechanisms. The presence of deuterium atoms provides a distinct mass signature without significantly altering the chemical properties of the molecule, making it invaluable for mass spectrometry-based applications. This guide summarizes the known chemical properties and provides a potential synthetic workflow.

Chemical and Physical Properties

Quantitative data for this compound is sparse. The following tables present the available information for the deuterated compound and its more thoroughly characterized non-deuterated counterpart for comparative purposes.

Table 2.1: Properties of this compound

PropertyValueReference(s)
CAS Number 1346603-73-3[1][2]
Molecular Formula C₆H₆D₅BrO₂[1][2]
Molecular Weight 200.09 g/mol [1][2]
Accurate Mass 199.0256[2]
IUPAC Name 4-[bromo(dideuterio)methyl]-4,5,5-trideuterio-2,2-dimethyl-1,3-dioxolane[2]
Physical Form Colorless Oil[1][3]
Solubility Chloroform, Dichloromethane, DMSO[1]
Storage Store at 2-8°C, protected from air and light[1]

Table 2.2: Properties of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane (Non-Deuterated Analog)

PropertyValueReference(s)
CAS Number 36236-76-7[4][5]
Molecular Formula C₆H₁₁BrO₂[4][5]
Molecular Weight 195.05 g/mol [4][5]
Boiling Point 75°C @ 10 Torr[5]
Density 1.381 g/cm³[5]
Refractive Index 1.4597 (20°C)[5]
Physical Form Colorless to light yellow liquid[5]

General Synthetic Protocol (Non-Deuterated Analog)

While a specific protocol for the d5-labeled compound is not available, the synthesis of the non-deuterated analog provides a viable synthetic route. The synthesis of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane typically involves the protection of a glycerol-derived starting material.[6]

3.1 Methodology

A common method involves the acetalization of 3-bromo-1,2-propanediol (bromomethyl ethylene glycol) with acetone.[6] The synthesis of the deuterated analog would necessitate the use of a deuterated starting material, such as 3-bromo-1,2-propanediol-d5.

Experimental Procedure:

  • Reaction Setup: To a solution of bromomethyl ethylene glycol in acetone, add anhydrous magnesium sulfate as a dehydrating agent.

  • Reaction Conditions: Reflux the mixture for approximately 24 hours. The reaction should be monitored by a suitable technique (e.g., TLC or GC) to determine completion.

  • Workup: After cooling the reaction mixture to room temperature, filter off the magnesium sulfate.

  • Purification: Remove the solvent (acetone) from the filtrate under reduced pressure to yield the crude product. Further purification can be achieved through vacuum distillation.

Synthetic Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of the non-deuterated 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product SM1 Bromomethyl Ethylene Glycol React Reflux (24h) SM1->React SM2 Acetone SM2->React SM3 Anhydrous MgSO4 SM3->React Filter Filter to remove MgSO4 React->Filter Cool Evap Solvent Evaporation (Reduced Pressure) Filter->Evap Distill Vacuum Distillation Evap->Distill Crude Product Product 4-(Bromomethyl)-2,2-dimethyl- 1,3-dioxolane Distill->Product

Caption: General synthesis workflow for 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane.

Applications in Research and Drug Development

4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane serves as a versatile chiral building block in organic synthesis. The dioxolane moiety is a common protecting group for diols, which can be readily removed under acidic conditions. The bromomethyl group is a reactive handle that can participate in various nucleophilic substitution reactions to introduce the protected glycerol backbone into more complex molecules.

While one supplier notes its use in the preparation of antiviral agents, specific examples or target pathways are not provided in the public literature.[1] As a building block, this compound does not have an intrinsic biological signaling pathway. Instead, it is used to construct larger, biologically active molecules. The properties of the final drug substance would determine the relevant signaling pathways. The deuterated form is particularly useful for pharmacokinetic studies (ADME - Absorption, Distribution, Metabolism, and Excretion) of the final compound, allowing for precise quantification via LC-MS/MS.

Conclusion

This compound is a valuable, albeit sparsely documented, isotopically labeled building block for chemical synthesis. While detailed physicochemical and spectroscopic data are lacking, information from its non-deuterated analog provides a useful reference point for researchers. The primary application of this compound is in the synthesis of more complex molecules, where the deuterium labeling serves as a powerful tool for analytical and metabolic studies within the drug development pipeline.

References

Technical Guide: Synthesis of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5, a deuterated building block valuable in medicinal chemistry and drug development for introducing a stable isotopic label. The synthesis is a two-step process commencing with the ketalization of commercially available glycerol-1,1,2,3,3-d5, followed by the bromination of the resulting deuterated solketal intermediate.

Overall Synthetic Scheme

The synthesis proceeds through two sequential reactions:

  • Step 1: Ketalization - The formation of (R/S)-4-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolane-d5 (Solketal-d5) from glycerol-1,1,2,3,3-d5 and acetone.

  • Step 2: Bromination - The conversion of the primary alcohol of Solketal-d5 to the corresponding bromide using an Appel reaction.

Data Presentation

Table 1: Reaction Parameters for the Synthesis of Solketal (Non-Deuterated Analogue)

The following table summarizes various reported conditions for the synthesis of non-deuterated solketal, which are directly applicable to the synthesis of the deuterated analogue.

CatalystAcetone/Glycerol Molar RatioTemperature (°C)Reaction TimeGlycerol Conversion (%)Solketal Yield (%)
Amberlyst-466:16030 min~8584
Amberlite IR 120 Na3:15090 min75-
Sulfuric Acid6.9:16210 h>80-
Phosphotungstic Acid15:125 (Room Temp.)5 min99.297
FeCl3/γ-Al2O310:125 (Room Temp.)30 min99.998.3
Table 2: Reagents for the Bromination of Solketal-d5 (Appel Reaction)

This table outlines the reagents for the conversion of the deuterated alcohol to the final product.

ReagentMolar Equivalent (relative to Solketal-d5)Purpose
(2,2-Dimethyl-1,3-dioxolan-4-yl)methanol-d51.0Starting Material
Carbon Tetrabromide (CBr4)1.2 - 1.5Bromine Source
Triphenylphosphine (PPh3)1.2 - 1.5Reagent
Dichloromethane (DCM)-Solvent

Experimental Protocols

Step 1: Synthesis of (R/S)-4-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolane-d5 (Solketal-d5)

This protocol is adapted from established procedures for the synthesis of non-deuterated solketal.

Materials:

  • Glycerol-1,1,2,3,3-d5

  • Acetone (anhydrous)

  • p-Toluenesulfonic acid monohydrate (p-TSA) or other suitable acid catalyst (see Table 1)

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent (e.g., diethyl ether or ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine Glycerol-1,1,2,3,3-d5 and a 6 to 10-fold molar excess of anhydrous acetone.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.01 equivalents relative to glycerol-d5).

  • Stir the reaction mixture at room temperature or gently heat to 40-60°C. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically within 1-4 hours, depending on the catalyst and temperature), cool the mixture to room temperature.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous mixture with an organic solvent such as diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude Solketal-d5.

  • The product can be further purified by vacuum distillation if necessary.

Step 2: Synthesis of this compound

This protocol utilizes the Appel reaction for the bromination of the primary alcohol.

Materials:

  • (R/S)-4-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolane-d5 (Solketal-d5)

  • Triphenylphosphine (PPh3)

  • Carbon tetrabromide (CBr4)

  • Dichloromethane (DCM), anhydrous

  • Hexane

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Solketal-d5 (1.0 eq) and carbon tetrabromide (1.2 eq) in anhydrous dichloromethane.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add a solution of triphenylphosphine (1.2 eq) in anhydrous dichloromethane to the cooled reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Add hexane to the residue to precipitate the triphenylphosphine oxide byproduct.

  • Filter the mixture through a pad of silica gel, washing with hexane or a hexane/ethyl acetate mixture to elute the product.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The product can be further purified by vacuum distillation.

Mandatory Visualization

SynthesisWorkflow Synthesis Workflow of this compound cluster_step1 Step 1: Ketalization cluster_step2 Step 2: Bromination (Appel Reaction) Glycerol_d5 Glycerol-1,1,2,3,3-d5 Reaction1 Reaction Flask (Room Temp to 60°C) Glycerol_d5->Reaction1 Acetone Acetone Acetone->Reaction1 Catalyst Acid Catalyst (e.g., p-TSA) Catalyst->Reaction1 Solketal_d5 (2,2-Dimethyl-1,3-dioxolan-4-yl)methanol-d5 (Solketal-d5) Reaction1->Solketal_d5 Workup & Purification Reaction2 Reaction Flask (0°C to Room Temp) Solketal_d5->Reaction2 CBr4 Carbon Tetrabromide (CBr4) CBr4->Reaction2 PPh3 Triphenylphosphine (PPh3) PPh3->Reaction2 Final_Product This compound Reaction2->Final_Product Workup & Purification

Caption: Synthetic pathway for this compound.

In-Depth Technical Guide on the Structure Elucidation of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5. This deuterated analog is a valuable tool in metabolic studies and as an internal standard in quantitative analyses. This document outlines the synthetic pathway, detailed experimental protocols for spectroscopic analysis, and expected data, presented in a clear and structured format to aid researchers in its synthesis and characterization.

Overview of Structure Elucidaion Workflow

The structural confirmation of this compound involves a multi-step process, beginning with its synthesis from a commercially available deuterated precursor. Following synthesis and purification, a suite of spectroscopic techniques is employed to unequivocally confirm the molecular structure, including the position and extent of deuterium incorporation. The logical workflow for this process is depicted below.

structure_elucidation_workflow Workflow for Structure Elucidation of this compound cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation start Glycerol-1,1,2,3,3-d5 ketalization Ketalization with Acetone start->ketalization intermediate 2,2-Dimethyl-1,3-dioxolane-4-methanol-d5 ketalization->intermediate bromination Bromination intermediate->bromination product This compound bromination->product purification Purification (e.g., Chromatography) product->purification nmr NMR Spectroscopy (¹H, ¹³C, ²H) purification->nmr ms Mass Spectrometry (EI-MS or ESI-MS) purification->ms ftir FTIR Spectroscopy purification->ftir data_analysis Data Analysis and Interpretation nmr->data_analysis ms->data_analysis ftir->data_analysis final_structure Confirmed Structure data_analysis->final_structure

Caption: Structure elucidation workflow from synthesis to spectroscopic confirmation.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below.

Synthesis of this compound

The synthesis is a two-step process starting from commercially available Glycerol-1,1,2,3,3-d5.[1][2]

Step 1: Synthesis of 2,2-Dimethyl-1,3-dioxolane-4-methanol-d5

  • To a solution of Glycerol-1,1,2,3,3-d5 (1 equivalent) in acetone (10 equivalents), add a catalytic amount of p-toluenesulfonic acid (0.01 equivalents).

  • Stir the reaction mixture at room temperature for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,2-Dimethyl-1,3-dioxolane-4-methanol-d5. This intermediate can be used in the next step without further purification.

Step 2: Bromination to yield this compound

  • Dissolve the crude 2,2-Dimethyl-1,3-dioxolane-4-methanol-d5 (1 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add triphenylphosphine (1.2 equivalents) and carbon tetrabromide (1.2 equivalents) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for confirming the structure and isotopic labeling pattern.

  • Sample Preparation: Dissolve approximately 10 mg of the purified product in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Experiments:

    • ¹H NMR: To identify the presence and chemical environment of the non-deuterated protons.

    • ¹³C NMR: To identify the carbon skeleton.

    • ²H NMR (Deuterium NMR): To confirm the positions of deuterium incorporation.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the elemental composition and isotopic enrichment.

  • Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Analysis: Acquire a full scan mass spectrum to determine the molecular ion peak and its isotopic distribution. Perform fragmentation analysis (MS/MS) to elucidate the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

  • Sample Preparation: A thin film of the neat liquid sample between two NaCl or KBr plates.

  • Instrumentation: A standard FTIR spectrometer.

  • Analysis: Acquire the spectrum in the range of 4000-400 cm⁻¹.

Data Presentation and Interpretation

The following tables summarize the expected quantitative data from the spectroscopic analyses of this compound.

Predicted NMR Spectroscopic Data

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.35s3HC(CH₃)₂
~1.41s3HC(CH₃)₂
~3.8-4.3m0H (residual protons)-OCD₂- and -OCD-
~3.3-3.5m0H (residual protons)-CD₂Br

Note: The signals for the dioxolane ring protons and the bromomethyl protons are expected to be absent or of very low intensity due to deuteration. The chemical shifts are estimated based on the non-deuterated analog.[3]

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~25.5C(CH₃)₂
~27.0C(CH₃)₂
~33.0 (multiplet, C-D coupling)-CD₂Br
~66.0 (multiplet, C-D coupling)-OCD₂-
~75.0 (multiplet, C-D coupling)-OCD-
~110.0C(CH₃)₂

Note: Carbons attached to deuterium will appear as multiplets with reduced intensity due to C-D coupling.

Predicted Mass Spectrometry Data

Table 3: Predicted High-Resolution Mass Spectrometry Data

m/z (calculated)Ion FormulaDescription
200.0155[C₆H₆D₅⁷⁹BrO₂]⁺Molecular Ion (M⁺) with ⁷⁹Br
202.0134[C₆H₆D₅⁸¹BrO₂]⁺Molecular Ion (M⁺) with ⁸¹Br
185.9994[C₅H₃D₅⁷⁹BrO₂]⁺[M - CH₃]⁺
187.9973[C₅H₃D₅⁸¹BrO₂]⁺[M - CH₃]⁺
121.0284[C₆H₆D₅O₂]⁺[M - Br]⁺
101.0706[C₅H₆D₅O]⁺[M - CD₂Br - O]⁺

Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity.

Predicted FTIR Spectroscopic Data

Table 4: Predicted FTIR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
2990-2950MediumC-H stretch (methyl groups)
2200-2100Medium-WeakC-D stretch
1380, 1370MediumC-H bend (gem-dimethyl)
1250-1050StrongC-O stretch (acetal)
~650StrongC-Br stretch

Note: The C-D stretching vibrations are expected to appear at lower frequencies compared to C-H stretches (typically ~3000 cm⁻¹) due to the heavier mass of deuterium.[4]

References

An In-Depth Technical Guide to 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5 is a deuterated derivative of 4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane, a versatile building block in organic synthesis. The strategic incorporation of deuterium atoms offers significant advantages in drug development, primarily by influencing the pharmacokinetic profile of active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the physical properties of this compound, the rationale for its use in research, and generalized experimental protocols for its application.

Core Physical and Chemical Properties

While specific experimental data for the physical properties of this compound are not widely published, its properties can be reasonably estimated to be very similar to its non-deuterated (protio) analog. The primary differences will be in properties influenced by molecular weight.

PropertyThis compound4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane (Non-deuterated)
Molecular Formula C₆H₆D₅BrO₂[1]C₆H₁₁BrO₂
Molecular Weight 200.09 g/mol [1]195.05 g/mol
CAS Number 1346603-73-3[1]36236-76-7
Appearance Colorless oilColorless liquid
Boiling Point Not specified (expected to be slightly higher than the protio analog)156-158 °C
Density Not specified (expected to be slightly higher than the protio analog)1.063 g/mL at 25 °C
Solubility Soluble in chloroform and dichloromethane; sparingly soluble in methanol.Not specified, but expected to be soluble in common organic solvents.
Storage Store at 4°C[1]Store in a cool, dry, well-ventilated area.

The Rationale for Deuteration in Drug Development: The Kinetic Isotope Effect

The primary motivation for using deuterated compounds in pharmaceutical research is to leverage the Kinetic Isotope Effect (KIE) . This phenomenon arises from the fact that a carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond. Consequently, it requires more energy to break a C-D bond.[2]

In drug metabolism, the cleavage of C-H bonds by metabolic enzymes, particularly the Cytochrome P450 (CYP) family, is often a rate-limiting step in the breakdown and clearance of a drug from the body.[2] By strategically replacing hydrogen atoms at metabolically vulnerable positions with deuterium, the rate of metabolism at that site can be significantly slowed down.[2]

This "deuterium switch" can lead to several desirable outcomes for a drug candidate:

  • Improved Metabolic Stability: A slower rate of metabolism leads to a longer plasma half-life of the drug.[2]

  • Reduced Patient Dosing Frequency: A longer half-life may allow for less frequent administration of the drug, which can improve patient compliance.[2]

  • Increased Therapeutic Efficacy: Prolonged exposure to the active form of the drug can enhance its therapeutic effect.

  • Altered Metabolic Pathways: Slowing down a primary metabolic pathway can sometimes lead to an increase in metabolism through alternative pathways, which may produce fewer toxic metabolites.[3]

  • Reduced Inter-patient Variability: By minimizing metabolism through highly variable enzymes, deuteration can potentially lead to more predictable drug exposure across different patient populations.[4]

The following diagram illustrates the logical relationship of the kinetic isotope effect in the context of drug metabolism.

KIE_Metabolism Logical Flow of the Kinetic Isotope Effect in Drug Metabolism cluster_0 Drug Administration and Metabolism cluster_1 Deuterated Drug and the Kinetic Isotope Effect Drug Drug with C-H bond at metabolic site Metabolism Metabolism by CYP Enzymes Drug->Metabolism C-H bond cleavage Deuterated_Drug Deuterated Drug with C-D bond Metabolite Metabolite Formation Metabolism->Metabolite Slower_Metabolism Slower Metabolism due to KIE Excretion Drug Excretion Metabolite->Excretion Deuterated_Drug->Slower_Metabolism Stronger C-D bond requires more energy to break Reduced_Metabolite Reduced Metabolite Formation Slower_Metabolism->Reduced_Metabolite Prolonged_Exposure Prolonged Therapeutic Exposure Slower_Metabolism->Prolonged_Exposure

Logical relationship of the kinetic isotope effect in deuterated drugs.

Experimental Protocols: Evaluating the Pharmacokinetic Profile of a Deuterated Compound

While specific experimental uses of this compound are not detailed in the available literature, it would typically be used as a starting material or intermediate in the synthesis of a deuterated API. Once the final deuterated compound is synthesized, a key experiment is to compare its pharmacokinetic profile to its non-deuterated counterpart. The following is a generalized workflow for such a study.

PK_Workflow Experimental Workflow for Comparative Pharmacokinetic Analysis start Start synthesis Synthesize Deuterated and Non-deuterated Compounds start->synthesis formulation Formulate Compounds for Dosing synthesis->formulation animal_study Administer Compounds to Animal Models (e.g., rats, mice) formulation->animal_study blood_sampling Collect Blood Samples at Predetermined Time Points animal_study->blood_sampling plasma_separation Separate Plasma from Blood blood_sampling->plasma_separation sample_analysis Analyze Plasma Samples by LC-MS/MS to Quantify Drug Concentration plasma_separation->sample_analysis pk_analysis Perform Pharmacokinetic Analysis (Calculate Cmax, Tmax, AUC, t½) sample_analysis->pk_analysis comparison Compare Pharmacokinetic Parameters between Deuterated and Non-deuterated Groups pk_analysis->comparison end End comparison->end

Workflow for comparing pharmacokinetic profiles.
Methodology for Comparative Pharmacokinetic Study

  • Synthesis and Formulation:

    • Synthesize both the deuterated and non-deuterated versions of the target API. This compound would serve as a key intermediate in the synthesis of the deuterated compound.

    • Confirm the identity and purity of both compounds using analytical techniques such as NMR and mass spectrometry.

    • Prepare appropriate formulations of each compound for administration to the chosen animal model (e.g., dissolved in a suitable vehicle for oral gavage or intravenous injection).

  • In Vivo Study:

    • Select a suitable animal model (e.g., Sprague-Dawley rats).

    • Divide the animals into two groups: one to receive the deuterated compound and one to receive the non-deuterated compound.

    • Administer a single dose of the respective compounds to each animal.

    • Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dosing).

  • Sample Processing and Analysis:

    • Process the blood samples to separate the plasma.

    • Develop and validate a sensitive and specific bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of the parent drug in plasma.

    • Analyze the plasma samples to determine the concentration of the drug at each time point.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to perform a non-compartmental analysis of the plasma concentration-time data for each animal.

    • Calculate key pharmacokinetic parameters, including:

      • Cmax: Maximum plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC (Area Under the Curve): Total drug exposure over time.

      • t½ (Half-life): Time required for the plasma concentration to decrease by half.

      • Clearance (CL/F): Volume of plasma cleared of the drug per unit time.

    • Statistically compare the pharmacokinetic parameters between the deuterated and non-deuterated groups to determine the impact of deuteration.

This compound is a valuable tool for researchers and drug development professionals. Its primary utility lies in its role as a building block for synthesizing deuterated pharmaceutical compounds. The strategic use of deuteration, guided by an understanding of the kinetic isotope effect, can significantly improve the metabolic stability and overall pharmacokinetic profile of a drug, potentially leading to safer and more effective medicines. The experimental workflows outlined in this guide provide a foundational approach for evaluating the benefits of this "deuterium switch" in preclinical drug development.

References

Technical Guide: 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5, a deuterated derivative of a versatile synthetic intermediate. Due to the limited availability of specific data for the deuterated compound, this guide also includes information on its non-deuterated analog, 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane, as a valuable reference.

Compound Identification and Properties

The key identifier for this compound is its CAS number. Physicochemical properties are crucial for its application in research and synthesis. While specific experimental data for the deuterated compound is scarce, the properties of the non-deuterated analog provide a strong baseline.

PropertyValue (Deuterated)Value (Non-deuterated)
CAS Number 1346603-73-336236-76-7
Molecular Formula C₆H₆D₅BrO₂C₆H₁₁BrO₂
Molecular Weight 200.09 g/mol 195.05 g/mol
Physical Form Oily Liquid-
Color Colorless-
Solubility Slightly soluble in chloroform, dichloromethane, and methanol-

Synthesis

General Synthesis of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane (Non-deuterated)

A common method for the synthesis of 4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane involves the acetalization of 3-bromo-1,2-propanediol with acetone.

Reaction Scheme:

G 3-Bromo-1,2-propanediol 3-Bromo-1,2-propanediol 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane 3-Bromo-1,2-propanediol->4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane Acetone, Acid Catalyst

Caption: General synthesis of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane.

Experimental Protocol (Reference for Non-deuterated Analog):

A detailed experimental protocol for a similar compound, (R)-4-chloromethyl-2,2-dimethyl-1,3-dioxolane, is described in patent literature and can be adapted. The synthesis of 4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane would involve the reaction of 3-bromo-1,2-propanediol with acetone in the presence of an acid catalyst. The reaction mixture is typically stirred at room temperature, and the product is then isolated and purified by distillation.

Applications in Drug Development

Dioxolane derivatives are valuable intermediates in the synthesis of a wide range of biologically active molecules. While specific applications of this compound are not extensively documented, its non-deuterated counterpart and similar structures are utilized in several areas of drug discovery.

  • Enzyme Inhibitors: The dioxolane moiety can be incorporated into molecules designed to inhibit specific enzymes.

  • Antiviral and Antitumor Agents: Derivatives of 1,3-dioxolane have shown promise as antiviral and antitumor agents. The bromomethyl group provides a reactive handle for further chemical modifications to generate diverse compound libraries for screening.

  • Chiral Building Blocks: Chiral dioxolanes are used as starting materials for the enantioselective synthesis of complex drug molecules.

The deuteration in this compound makes it a valuable tool in pharmacokinetic studies. The replacement of hydrogen with deuterium can alter the metabolic profile of a drug candidate, potentially leading to improved therapeutic properties such as a longer half-life.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the direct involvement of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane or its deuterated form in any specific signaling pathways. Its role is primarily that of a synthetic building block used to construct more complex molecules that may interact with biological targets.

Logical Workflow for Synthetic Application

The general workflow for utilizing 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane in a drug discovery context would involve its reaction with a nucleophile to introduce the dioxolane moiety into a larger scaffold.

G cluster_0 Synthesis of Intermediate cluster_1 Drug Discovery Cascade Start Start This compound This compound Start->this compound Nucleophile Nucleophile Start->Nucleophile Reaction Reaction This compound->Reaction Nucleophile->Reaction Dioxolane-containing Scaffold Dioxolane-containing Scaffold Reaction->Dioxolane-containing Scaffold Biological Screening Biological Screening Dioxolane-containing Scaffold->Biological Screening Lead Optimization Lead Optimization Biological Screening->Lead Optimization Candidate Candidate Lead Optimization->Candidate

Caption: Synthetic application workflow in drug discovery.

This guide provides a foundational understanding of this compound for its application in research and drug development. Further investigation into its specific synthesis and biological activity is warranted.

Technical Guide: Molecular Weight Determination of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a focused overview of the molecular weight characteristics of the deuterated stable isotope, 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5. Isotopic labeling is a critical technique in pharmaceutical research, enabling precise quantification in pharmacokinetic studies and serving as an ideal internal standard for mass spectrometry-based assays. This document outlines the molecular weight specifications, presents a standard protocol for its experimental determination, and provides a logical workflow for analysis.

Molecular Weight and Isotopic Composition

4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane is a versatile building block in organic synthesis. Its deuterated isotopologue, this compound, is specifically designed for use in quantitative bioanalytical studies. The incorporation of five deuterium atoms provides a distinct and stable mass shift from the unlabeled parent compound.

The molecular formula for the unlabeled compound is C₆H₁₁BrO₂.[1][2][3] The deuterated version, -d5, involves the substitution of five hydrogen atoms with deuterium.[4][5][6] Specifically, the labeling is at the bromomethyl and adjacent ring positions, corresponding to the IUPAC name 4-[bromo(dideuterio)methyl]-4,5,5-trideuterio-2,2-dimethyl-1,3-dioxolane.[4]

Data Summary

The following table summarizes the key quantitative data for both the unlabeled (light) and deuterated (heavy) forms of the compound.

Property4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolaneThis compound
Molecular Formula C₆H₁₁BrO₂C₆H₆D₅BrO₂
Average Molecular Weight 195.05 g/mol [1][2][3]200.09 g/mol [4]
Isotopic Label NoneDeuterium (d5)

The theoretical increase in mass is derived from the replacement of five protium atoms (atomic mass ≈ 1.008 Da) with five deuterium atoms (atomic mass ≈ 2.014 Da).[7][8][9]

Experimental Protocol: Molecular Weight Verification by Mass Spectrometry

The following protocol describes a standard method for the verification of the molecular weight of this compound using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (ESI-QTOF MS).

Materials and Reagents
  • Analyte: this compound

  • Solvent: Acetonitrile (ACN), HPLC-grade

  • Mobile Phase: 0.1% Formic Acid in Acetonitrile/Water (50:50 v/v)

  • Reference Standard: 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane (unlabeled)

Sample Preparation
  • Prepare a stock solution of the analyte at a concentration of 1 mg/mL in Acetonitrile.

  • Create a working solution by diluting the stock solution to 1 µg/mL using the mobile phase.

  • Vortex the working solution for 30 seconds to ensure homogeneity.

  • Transfer the working solution to an autosampler vial for analysis.

Instrumentation and Parameters
  • Mass Spectrometer: Agilent 6545XT AdvanceLink Q-TOF LC/MS (or equivalent)

  • Ionization Source: Electrospray Ionization (ESI), Positive Ion Mode

  • Infusion Flow Rate: 5 µL/min

  • Gas Temperature: 300 °C

  • Drying Gas Flow: 8 L/min

  • Nebulizer Pressure: 35 psig

  • Sheath Gas Temperature: 350 °C

  • Sheath Gas Flow: 11 L/min

  • Capillary Voltage (Vcap): 3500 V

  • Fragmentor Voltage: 100 V

  • Mass Range: 50-500 m/z

  • Data Acquisition: Profile mode

Data Analysis
  • Acquire the mass spectrum for the infused sample.

  • Identify the protonated molecular ion [M+H]⁺.

  • Compare the observed m/z value with the theoretical m/z for the protonated deuterated compound. The expected ion should correspond to the molecular weight of 200.09 Da plus the mass of a proton.

  • Analyze the isotopic pattern to confirm the presence of bromine (characteristic ~1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes) and the mass shift corresponding to the d5 label.

Visualization of Analytical Workflow

The logical flow for confirming the molecular identity and purity of an isotopically labeled standard is crucial for its validation. The following diagram illustrates this process.

G cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Verification cluster_result Final Confirmation prep_start Obtain Labeled Analyte dissolve Dissolve in Solvent (ACN) prep_start->dissolve dilute Dilute to Working Concentration dissolve->dilute inject Direct Infusion into ESI Source dilute->inject ionize Generate [M+H]+ Ions inject->ionize detect Acquire Mass Spectrum (Q-TOF) ionize->detect process Process Raw Data detect->process verify_mw Confirm Molecular Weight (m/z) process->verify_mw verify_iso Check Isotopic Pattern (Br + d5) verify_mw->verify_iso report Identity & Purity Confirmed verify_iso->report

Caption: Workflow for MW confirmation of a stable isotope labeled standard.

References

Technical Guide: ¹H NMR Spectrum of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H NMR spectrum of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5. Due to the extensive deuteration in this isotopologue, this guide first presents the complete ¹H NMR spectral data for the non-deuterated parent compound, 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane, to serve as a foundational reference. Subsequently, the anticipated, simplified spectrum for the d5-labeled compound is discussed. This guide also includes a detailed experimental protocol for acquiring such spectra and a structural diagram for clarity.

Introduction

4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane and its deuterated analogues are valuable building blocks in organic synthesis, particularly in the preparation of chiral compounds and labeled molecules for mechanistic studies and metabolic tracking in drug development. Understanding the ¹H NMR spectroscopic features of these compounds is crucial for their characterization and quality control. The d5 variant, with deuterium atoms at the C4, C5, and the bromomethyl positions, exhibits a significantly simplified ¹H NMR spectrum, which can be a powerful tool for specific proton--based analytical methods.

¹H NMR Spectral Data

The ¹H NMR spectral data for the non-deuterated 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane is summarized in the table below. This data is essential for understanding the origin of signals and for comparison with the deuterated analogue. The spectrum is typically recorded in a deuterated solvent such as chloroform-d (CDCl₃).

Table 1: ¹H NMR Data for 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
~4.35 - 4.25m1H-H4
~4.10dd1HJ = 8.4, 6.0H5a
~3.85dd1HJ = 8.4, 6.8H5b
~3.50dd1HJ = 10.4, 4.4CH₂Br (a)
~3.40dd1HJ = 10.4, 6.0CH₂Br (b)
1.42s3H-CH₃ (syn to C4 substituent)
1.35s3H-CH₃ (anti to C4 substituent)

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.

Interpretation of the Spectrum for this compound

In the deuterated isotopologue, this compound, the protons at positions 4, 5, and on the bromomethyl group are replaced by deuterium atoms. Deuterium has a nuclear spin of 1 and is NMR active, but it resonates at a much different frequency than protons and is not observed in a standard ¹H NMR experiment. Furthermore, the coupling between deuterium and the remaining protons is typically very small and often not resolved.

Consequently, the ¹H NMR spectrum of this compound is expected to be significantly simplified, showing only signals for the two methyl groups.

Expected ¹H NMR Spectrum of this compound:

  • Two singlets corresponding to the two diastereotopic methyl groups.

  • The chemical shifts of these singlets are expected to be very close to those observed for the non-deuterated compound, i.e., around δ 1.42 and 1.35 ppm .

  • The integration of each singlet will correspond to 3 protons.

  • All other signals observed in the spectrum of the non-deuterated compound will be absent.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a general protocol for the acquisition of a ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

  • Transfer the solution to a standard 5 mm NMR tube.

2. NMR Instrument Parameters:

  • Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended.

  • Solvent: Chloroform-d (CDCl₃).

  • Temperature: 298 K (25 °C).

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width (SW): Approximately 12-16 ppm.

    • Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 2-4 seconds.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale by setting the residual solvent peak (CHCl₃ in CDCl₃) to δ 7.26 ppm, or the TMS signal to δ 0.00 ppm if used.

  • Integrate the signals to determine the relative number of protons.

Molecular Structure and Proton Assignments

The following diagram illustrates the structure of this compound, with the deuterated positions highlighted.

Caption: Molecular structure of this compound.

The following diagram illustrates the logical workflow for the ¹H NMR analysis of this deuterated compound.

workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis sample Dissolve d5-compound in CDCl₃ nmr_tube Transfer to NMR Tube sample->nmr_tube spectrometer Acquire FID on NMR Spectrometer nmr_tube->spectrometer ft Fourier Transform spectrometer->ft phasing Phase Correction ft->phasing referencing Chemical Shift Referencing phasing->referencing integration Integration referencing->integration analysis Spectral Analysis: Identify Methyl Signals integration->analysis

Caption: Workflow for ¹H NMR analysis.

Technical Guide: 13C NMR Data for 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the expected 13C NMR data for 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5. Due to the absence of experimentally acquired 13C NMR data for the deuterated compound in the public domain, this guide presents predicted chemical shifts for the non-deuterated analogue, 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane, and discusses the anticipated effects of deuteration.

Data Presentation: Predicted 13C NMR Chemical Shifts

The following table summarizes the predicted 13C NMR chemical shifts for 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane, dissolved in a common NMR solvent such as deuterochloroform (CDCl₃). These predictions are based on typical chemical shift ranges for carbons in analogous chemical environments.

Carbon AtomChemical EnvironmentPredicted Chemical Shift (δ) in ppm
C1-C H₂Br30 - 40
C2-O-C H-CH₂Br75 - 85
C3-O-C H₂-CH-65 - 75
C4-O-C (CH₃)₂-O-108 - 112
C5, C6-C(C H₃)₂25 - 30

Disclaimer: The chemical shift values presented are predictions for the non-deuterated analogue and may differ from experimental values for this compound.

Effects of Deuteration on the 13C NMR Spectrum

The deuteration at the C1, C2, and C3 positions in this compound is expected to have the following effects on its 13C NMR spectrum compared to the non-deuterated compound:

  • Isotope Shift: The resonance of a carbon atom directly bonded to deuterium will typically shift to a slightly lower frequency (upfield) compared to a carbon bonded to protium. This is known as a deuterium isotope effect.

  • Carbon-Deuterium Coupling: The signals for the deuterated carbons (C1, C2, and C3) will exhibit splitting due to coupling with the deuterium atoms (spin I = 1). A carbon bonded to one deuterium will appear as a triplet (1:1:1 intensity ratio), and a carbon bonded to two deuteriums will appear as a quintet (1:2:3:2:1 intensity ratio).

  • Signal Intensity: The signal intensities for the deuterated carbons may be reduced due to the absence of the Nuclear Overhauser Effect (NOE) enhancement from attached protons and potentially longer relaxation times.

Experimental Protocols

The following section outlines a standard methodology for the acquisition of a 13C NMR spectrum for a small organic molecule like 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane.

1. Sample Preparation:

  • Solvent: A common solvent for this type of compound is deuterochloroform (CDCl₃). Other deuterated solvents such as acetone-d₆ or dimethyl sulfoxide-d₆ can also be used.

  • Concentration: Dissolve approximately 10-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

  • Reference Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.0 ppm). Modern NMR spectrometers can also reference the spectrum to the residual solvent signal.

2. NMR Spectrometer Parameters:

  • Instrument: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz for ¹H) is suitable.

  • Nucleus: Observe the ¹³C nucleus.

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or zgdc30 on Bruker instruments) is typically used to obtain a spectrum with singlets for each carbon.

  • Acquisition Parameters:

    • Spectral Width: A spectral width of approximately 200-250 ppm is generally sufficient to cover the chemical shift range of most organic molecules.

    • Acquisition Time (AQ): Typically set between 1 to 2 seconds.

    • Relaxation Delay (D1): A delay of 2 to 5 seconds is common to allow for sufficient relaxation of the carbon nuclei.

    • Pulse Width: A 30° or 45° pulse angle is often used as a compromise between signal intensity and the need for longer relaxation delays.

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (from hundreds to thousands) is usually required to achieve an adequate signal-to-noise ratio.

3. Data Processing:

  • Fourier Transformation: The acquired free induction decay (FID) is converted into the frequency domain spectrum via Fourier transformation.

  • Phase Correction: The spectrum is manually or automatically phase corrected.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift axis is referenced to the TMS signal at 0.0 ppm or the solvent signal.

Mandatory Visualization

The following diagrams illustrate the molecular structure with atom numbering and a general workflow for 13C NMR analysis.

molecular_structure Molecular Structure of this compound C4 C4 O1 O C4->O1 C5 C5 C4->C5 C6 C6 C4->C6 C3 C3(D) O1->C3 C2 C2(D) C3->C2 O2 O C2->O2 C1 C1(D2) C2->C1 O2->C4 Br Br C1->Br

Caption: Molecular structure and atom numbering for 13C NMR assignment.

experimental_workflow General Workflow for 13C NMR Spectroscopy cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer spectrometer Place in NMR Spectrometer transfer->spectrometer acquire Acquire FID (Free Induction Decay) spectrometer->acquire ft Fourier Transform acquire->ft correction Phase and Baseline Correction ft->correction reference Reference Spectrum correction->reference analysis Spectral Analysis (Peak Assignment) reference->analysis

In-Depth Technical Guide: Mass Spectrometry of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the mass spectrometry of the deuterated compound 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5. Due to the limited availability of direct experimental data for this specific isotopologue, this document outlines a predicted fragmentation pathway based on established principles of mass spectrometry and the known behavior of related chemical structures. It includes a comprehensive, hypothetical experimental protocol for acquiring a mass spectrum, presents predicted quantitative data in a tabular format, and visualizes the proposed fragmentation pathways and experimental workflow using Graphviz diagrams. This guide serves as a valuable resource for researchers working with deuterated standards and complex organic molecules in fields such as drug metabolism, pharmacokinetics, and environmental analysis.

Introduction

4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane and its deuterated variants are important intermediates in organic synthesis. The incorporation of deuterium atoms provides a stable isotopic label, making this compound a useful internal standard for quantitative analysis by mass spectrometry. Understanding its behavior under mass spectrometric conditions is crucial for method development and data interpretation. This guide will explore the anticipated mass spectral characteristics of this compound.

Predicted Mass Spectrometry Data

The following table summarizes the predicted prominent ions and their relative abundances in the electron ionization (EI) mass spectrum of this compound. The molecular weight of C6H6D5BrO2 is approximately 200.09 g/mol .[1] The presence of bromine is expected to produce a characteristic M+2 isotopic peak due to the natural abundance of the 79Br and 81Br isotopes.

m/z (predicted)Ion Structure (Proposed)Relative Abundance (%) (Predicted)Notes
200/202[C6H6D5BrO2]+•5Molecular ion peak with Br isotope pattern.
185/187[C5H3D5BrO2]+40Loss of a methyl radical (•CH3).
121[C5H6D5O2]+10Loss of a bromine radical (•Br).
106[C4H3D5O2]+100Loss of a methyl radical from the m/z 121 ion.
94/96[CHDBr]+•15Bromomethyl cation radical.
73[C4H9O]+20Fragment from the dioxolane ring.
58[C3H6O]+•30Acetone radical cation.
43[C3H7]+60Isopropyl cation.

Proposed Fragmentation Pathways

The fragmentation of this compound under electron ionization is predicted to proceed through several key pathways, primarily involving the cleavage of bonds alpha to the oxygen atoms and the loss of stable neutral fragments. The deuterium labeling is expected to influence the mass-to-charge ratio of the resulting fragments but not significantly alter the fundamental fragmentation mechanisms.

A primary fragmentation event is the loss of a methyl group from the isopropylidene moiety to form a stable oxonium ion. Another significant pathway involves the cleavage of the carbon-bromine bond. Subsequent fragmentations of the dioxolane ring can also occur.

Fragmentation_Pathway M [M]+• m/z 200/202 C6H6D5BrO2 F1 [M-CH3]+ m/z 185/187 C5H3D5BrO2 M->F1 - •CH3 F2 [M-Br]+ m/z 121 C5H6D5O2 M->F2 - •Br F4 [CHDBr]+• m/z 94/96 M->F4 Ring Cleavage F3 [M-Br-CH3]+ m/z 106 C4H3D5O2 F2->F3 - •CH3

Figure 1: Proposed primary fragmentation pathways for this compound.

Experimental Protocol

This section provides a detailed, representative protocol for the analysis of this compound using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

4.1. Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent such as dichloromethane or ethyl acetate.

  • Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL with the same solvent for GC-MS analysis.

4.2. Instrumentation

  • Gas Chromatograph: Agilent 7890B GC system (or equivalent).

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent) with an electron ionization (EI) source.

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

4.3. GC-MS Parameters

ParameterValue
GC Inlet
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min
Oven Program
Initial Temperature60 °C
Initial Hold Time2 min
Ramp Rate10 °C/min
Final Temperature280 °C
Final Hold Time5 min
Mass Spectrometer
Ion SourceElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Rangem/z 40-300
Scan Speed1000 amu/s

4.4. Data Acquisition and Processing

Acquire the data in full scan mode. Process the resulting chromatograms and mass spectra using the instrument's data analysis software. Identify the peak corresponding to this compound and extract its mass spectrum.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock Prepare Stock Solution (1 mg/mL) Working Prepare Working Solution (10 µg/mL) Stock->Working Dilution Injection Inject 1 µL into GC-MS Working->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-300) Ionization->Detection Acquisition Data Acquisition Detection->Acquisition Analysis Spectrum Extraction and Analysis Acquisition->Analysis

Figure 2: Experimental workflow for the GC-MS analysis of this compound.

Conclusion

This technical guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. The predicted fragmentation patterns and the detailed experimental protocol offer a strong starting point for researchers utilizing this deuterated compound as an internal standard or in other applications requiring mass spectrometric analysis. While the provided data is predictive, it is based on well-established principles of mass spectrometry and serves as a robust framework for the development of specific analytical methods. Further empirical studies are recommended to validate and refine these predictions.

References

stability and storage of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Storage of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. While specific experimental stability data for this deuterated compound is not extensively available in public literature, this guide infers its stability profile based on the known chemical properties of its constituent functional groups: a bromoalkane and a cyclic acetal (dioxolane). Furthermore, it considers the known effects of deuterium substitution on molecular stability. Recommendations for handling, storage, and a proposed experimental protocol for stability testing are provided to ensure the compound's integrity for research and development applications.

Introduction

This compound is a deuterated organic compound of interest in pharmaceutical research and medicinal chemistry. The incorporation of deuterium in place of protium at the methyl positions of the dioxolane ring can alter metabolic pathways and reaction kinetics, a strategy often employed to enhance the pharmacokinetic properties of drug candidates.[1][2] The molecule's utility is intrinsically linked to its chemical purity and stability. This guide outlines the key factors affecting its stability and provides best-practice recommendations for its storage and handling.

The structure consists of two primary functional groups that dictate its chemical reactivity and stability:

  • A primary bromoalkane: This group is susceptible to nucleophilic substitution and elimination reactions.

  • A cyclic acetal (ketal): The 2,2-dimethyl-1,3-dioxolane ring is sensitive to acid-catalyzed hydrolysis.[3][4][5]

The deuterium labeling on the gem-dimethyl groups is expected to increase the strength of the C-D bonds compared to C-H bonds, a phenomenon known as the kinetic isotope effect.[1] While this enhances stability against reactions involving the cleavage of those specific bonds, it does not significantly alter the inherent reactivity of the bromoalkane or the acid-lability of the acetal functional group.

Chemical Stability and Potential Degradation Pathways

The primary degradation routes for this compound can be inferred from its structure. The two most probable pathways are acid-catalyzed hydrolysis of the dioxolane ring and nucleophilic substitution at the bromomethyl group.

Acid-Catalyzed Hydrolysis

The 1,3-dioxolane ring is an acetal, which is stable under neutral and basic conditions but readily undergoes hydrolysis in the presence of acid and water.[6][7] This reaction is reversible and would yield acetone-d6 and 3-bromo-1,2-propanediol.[5] The presence of trace amounts of acidic impurities or exposure to an acidic environment, especially in the presence of moisture, can initiate this degradation.

Nucleophilic Substitution/Hydrolysis of the Bromomethyl Group

The carbon-bromine bond is polarized, making the methylene carbon electrophilic and susceptible to attack by nucleophiles. Potential nucleophiles include water (leading to hydrolysis), alcohols, and other reagents. Hydrolysis of the bromomethyl group would result in the formation of (2,2-dimethyl-d5-1,3-dioxolan-4-yl)methanol and hydrobromic acid (HBr). The HBr generated can then catalyze the hydrolysis of the acetal ring, leading to a cascade of degradation.

A diagram illustrating these potential degradation pathways is provided below.

G cluster_main Potential Degradation of this compound cluster_path1 Acid-Catalyzed Hydrolysis cluster_path2 Nucleophilic Substitution (e.g., Hydrolysis) A This compound B Acetone-d6 A->B H₃O⁺ C 3-Bromo-1,2-propanediol A->C H₃O⁺ D (2,2-Dimethyl-d5-1,3-dioxolan-4-yl)methanol A->D H₂O/Nu⁻ E Hydrobromic Acid (HBr) A->E H₂O/Nu⁻ E->A Catalyzes Acetal Hydrolysis

Caption: Potential degradation pathways for the title compound.

Recommended Storage and Handling

To maintain the integrity of this compound, strict storage and handling protocols are necessary. These recommendations are based on guidelines for its non-deuterated analog and related bromoalkanes.[8][9][10][11]

Storage Conditions

A summary of recommended storage conditions is presented in the table below.

ParameterRecommendationRationale
Temperature Store in a freezer, under -20°C. [10][11]Minimizes thermal decomposition and reduces the rate of potential hydrolytic and substitution reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen). [10][11]Prevents exposure to atmospheric moisture, which can lead to hydrolysis of both the acetal and the bromomethyl group.
Light Exposure Protect from light. Store in an amber vial or a light-blocking outer container.Bromoalkanes can be light-sensitive, potentially leading to radical formation and decomposition.[8]
Container Use a tightly sealed, corrosion-resistant container (e.g., glass vial with a PTFE-lined cap).[8]Prevents leakage and ingress of moisture and air. Protects against potential corrosion from HBr formed upon decomposition.[12]
Chemical Segregation Store separately from strong acids, bases, oxidizing agents, and nucleophiles.[8]Avoids accidental contact and reaction with incompatible materials that could accelerate degradation.
Handling Procedures
  • Inert Environment: Handle the compound under a dry, inert atmosphere (e.g., in a glovebox or using a Schlenk line) to prevent exposure to moisture and air.

  • Aprotic Solvents: When preparing solutions, use dry, aprotic solvents to prevent hydrolysis and potential H/D exchange, which would compromise the isotopic labeling.

  • Avoid Contamination: Use clean, dry glassware and equipment. Avoid sources of acid or base contamination.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. The non-deuterated analog is known to cause skin and serious eye damage.[10]

Proposed Experimental Protocol for Stability Assessment

To generate empirical data on the stability of this compound, a formal stability study is recommended. The following protocol outlines a potential approach.

Objective: To assess the stability of the compound under various temperature and humidity conditions over time.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Reference standards for potential degradants (if available)

  • Environmental chambers set to specified conditions

  • HPLC-UV/MS system

Experimental Workflow:

G cluster_workflow Proposed Stability Study Workflow A 1. Initial Analysis (T=0) - Purity (HPLC) - Characterization (NMR, MS) B 2. Sample Aliquoting - Distribute into multiple vials for each storage condition A->B C 3. Storage - Place samples in environmental chambers (e.g., -20°C, 5°C/ambient RH, 25°C/60% RH, 40°C/75% RH) B->C D 4. Time-Point Analysis - Pull samples at T=1, 3, 6, 12 months C->D E 5. Sample Testing - Visual Inspection - Purity Assay (HPLC) - Impurity Profiling (HPLC-MS) D->E F 6. Data Analysis - Quantify parent compound - Identify and quantify degradants - Determine degradation rate E->F

Caption: Workflow for a comprehensive stability study.

Methodology:

  • Initial Analysis (T=0): Characterize the initial batch of the compound to establish baseline purity and identity.

    • Purity: Use a validated HPLC method to determine the initial purity.

    • Identity: Confirm structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Sample Preparation and Storage:

    • Aliquot the compound into individual, sealed vials for each time point and condition to avoid repeated opening of a master sample.

    • Place vials into controlled environmental chambers at various conditions, such as:

      • Long-term: -20°C (recommended storage)

      • Intermediate: 5°C / ambient humidity

      • Accelerated: 25°C / 60% relative humidity (RH) and 40°C / 75% RH

  • Time-Point Testing:

    • At predefined intervals (e.g., 1, 3, 6, and 12 months), remove one vial from each storage condition for analysis.

    • Perform a visual inspection for any changes in color or appearance.

    • Analyze the sample by HPLC to determine the remaining percentage of the active compound and quantify any degradation products.

    • Use HPLC-MS to identify the mass of any significant impurities to aid in their structural elucidation, comparing them to the predicted degradation products.

  • Data Evaluation:

    • Tabulate the purity data for each condition and time point.

    • Identify and track the growth of any degradation products.

    • Use the data from accelerated conditions to predict the shelf-life under recommended storage conditions.

Conclusion

While this compound benefits from the increased bond stability conferred by deuteration, its primary stability concerns are dictated by its bromoalkane and acetal functionalities. The compound is susceptible to degradation via acid-catalyzed hydrolysis and nucleophilic substitution. To ensure its integrity, it is imperative to store the compound at -20°C under a dry, inert atmosphere, protected from light, and segregated from incompatible chemicals. Adherence to these guidelines and proper handling techniques will preserve the compound's purity for its intended applications in research and development. For long-term use, a formal stability study is recommended to establish a definitive shelf-life.

References

Navigating Drug Development: A Technical Guide to 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5, a deuterated building block of significant interest in pharmaceutical research. This document details its commercial availability, likely synthetic routes, and critical applications in the development of novel therapeutics, particularly in the realm of antiviral agents. The information is tailored for professionals engaged in drug discovery, medicinal chemistry, and pharmacokinetic studies.

Introduction: The Role of Deuterated Compounds in Modern Drug Discovery

Deuterium-labeled compounds, such as this compound, are powerful tools in pharmaceutical sciences. The substitution of hydrogen with its stable isotope, deuterium, can significantly alter the metabolic fate of a drug molecule. This "kinetic isotope effect" can slow down metabolism at specific sites, leading to improved pharmacokinetic profiles, such as increased half-life and reduced toxic metabolites. As such, deuterated analogues of active pharmaceutical ingredients (APIs) and their synthetic intermediates are invaluable for absorption, distribution, metabolism, and excretion (ADME) studies, which are critical for understanding a drug's behavior in a biological system.

The non-deuterated form of this molecule, 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane, serves as a key chiral building block in the synthesis of various antiviral nucleoside analogues. These analogues are designed to inhibit viral replication and are investigated for treating infections caused by viruses like Varicella-Zoster Virus (VZV), Herpes Simplex Virus (HSV), and Epstein-Barr Virus (EBV). Consequently, the d5-labeled version of this compound is a crucial reagent for researchers to trace the metabolic pathway and assess the pharmacokinetic properties of these potential new antiviral drugs.

Commercial Availability and Specifications

This compound is available from a select number of specialized chemical suppliers, primarily as a research chemical. Toronto Research Chemicals (TRC) is a key manufacturer, with distribution through various international suppliers. Below is a summary of the available product specifications from leading vendors.

Supplier/Distributor Product Code CAS Number Molecular Formula Molecular Weight Available Quantities Notes
Toronto Research Chemicals (TRC) B6853421346603-73-3C₆H₆D₅BrO₂200.0910 mg, 100 mgPrimary Manufacturer
LGC Standards TRC-B6853421346603-73-3C₆H₆D₅BrO₂200.0910 mg, 100 mgDistributor for TRC
Fisher Scientific 30334946, 303297151346603-73-3C₆H₆D₅BrO₂200.0910 mg, 100 mgDistributor for TRC
Clearsynth Labs Limited -1346603-73-3C₆H₆D₅BrO₂200.09-Listed on CPHI
Sura Cell -1346603-73-3C₆H₆D₅BrO₂200.09-Research Chemicals Supplier
Nano diainc -1346603-73-3C₆H₆D₅BrO₂200.09-Research Chemicals Supplier
SynGen Inc -1346603-73-3C₆H₆D₅BrO₂200.09-Research Chemicals Supplier
Milan System -1346603-73-3C₆H₆D₅BrO₂200.09-Research Chemicals Supplier

Note: While Adheron Therapeutics lists the compound, it is marked as "Not Available For Sale". Purity for TRC products is typically >95% (HPLC), and a full analytical data package (NMR, HPLC, MS) is generally available upon request.

Experimental Protocols: Synthesis of this compound

Proposed Synthetic Pathway:

The synthesis can be envisioned as a two-step process starting from commercially available glycerol-d8.

  • Acetal Protection: Reaction of glycerol-d8 with 2,2-dimethoxypropane in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form the deuterated solketal (2,2-dimethyl-1,3-dioxolane-4-methanol-d5).

  • Bromination: Conversion of the primary alcohol of the deuterated solketal to a bromide. A common method for this transformation is the Appel reaction, using triphenylphosphine and carbon tetrabromide.

Detailed Proposed Methodology:

  • Step 1: Synthesis of (R/S)-2,2-dimethyl-1,3-dioxolane-4-methanol-d5

    • To a solution of glycerol-d8 (1 equivalent) in anhydrous acetone, add 2,2-dimethoxypropane (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

    • Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude deuterated solketal.

    • Purify the product by vacuum distillation.

  • Step 2: Synthesis of this compound

    • Dissolve the purified deuterated solketal (1 equivalent) in anhydrous dichloromethane.

    • Add triphenylphosphine (1.5 equivalents) to the solution and cool to 0 °C in an ice bath.

    • Slowly add carbon tetrabromide (1.5 equivalents) portion-wise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product.

G Glycerol_d8 Glycerol-d8 Solketal_d5 2,2-dimethyl-1,3-dioxolane-4-methanol-d5 Glycerol_d8->Solketal_d5 Acetal Protection DMP 2,2-Dimethoxypropane (p-TSA, Acetone) Final_Product This compound Solketal_d5->Final_Product Bromination Appel CBr4, PPh3 (DCM)

Caption: Proposed synthetic pathway for this compound.

Application in Pharmacokinetic (ADME) Studies

The primary application of this compound is in the synthesis of deuterium-labeled antiviral drug candidates for use in pharmacokinetic studies. By incorporating this deuterated building block, researchers can create a "heavy" version of the drug of interest. This labeled drug is chemically identical to the unlabeled version but can be distinguished by mass spectrometry.

This allows for highly accurate quantification of the drug and its metabolites in biological samples (e.g., plasma, urine, feces) during preclinical and clinical trials. This is particularly useful in "cassette dosing" studies, where multiple drug candidates are administered simultaneously, or to differentiate the administered drug from its endogenously produced counterparts.

Typical Experimental Workflow for ADME Studies:

  • Synthesis of Labeled Drug: Synthesize the antiviral drug candidate using this compound as a starting material.

  • In Vitro Metabolic Stability: Incubate the labeled and unlabeled drug with liver microsomes or hepatocytes to assess the rate of metabolism and identify potential sites of metabolic attack. The deuterium labeling can help to determine if the dioxolane moiety is a metabolic "soft spot".

  • In Vivo Pharmacokinetic Study: Administer the labeled drug to animal models (e.g., rats, dogs).

  • Sample Collection: Collect blood, urine, and feces at various time points.

  • Sample Analysis: Extract the drug and its metabolites from the biological matrices and analyze them using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The mass difference due to deuterium labeling allows for precise quantification.

  • Data Analysis: Determine key pharmacokinetic parameters such as half-life (t½), volume of distribution (Vd), clearance (CL), and area under the curve (AUC).

G cluster_synthesis Synthesis cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Analysis d5_reagent 4-(Bromomethyl)-2,2-dimethyl- 1,3-dioxolane-d5 synthesis Synthesize Labeled Antiviral Drug d5_reagent->synthesis metabolism Metabolic Stability Assay (Liver Microsomes) synthesis->metabolism dosing Dosing in Animal Model synthesis->dosing sampling Biological Sample Collection dosing->sampling lcms LC-MS/MS Analysis sampling->lcms pk_params Determine Pharmacokinetic Parameters (AUC, t½, etc.) lcms->pk_params

Caption: Experimental workflow for using a d5-labeled drug in ADME/PK studies.

Conclusion

This compound is a specialized but essential chemical tool for modern pharmaceutical development. Its commercial availability, though limited to specialized suppliers, enables its use in the synthesis of deuterium-labeled drug candidates. While a definitive published synthesis protocol is elusive, a chemically sound pathway can be proposed, starting from readily available deuterated precursors. The primary and most critical application of this compound is in conducting rigorous ADME and pharmacokinetic studies, which are fundamental to understanding the safety and efficacy of new drugs, particularly in the vital field of antiviral research. This guide provides a foundational understanding for researchers and professionals looking to leverage the power of isotopic labeling in their drug discovery and development programs.

An In-depth Technical Guide to the Safe Handling of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Section 1: Chemical Identification and Physical Properties

4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5 is a deuterated derivative of 4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane. While specific physical and chemical data for the deuterated compound is limited, the properties of the non-deuterated analogue provide a crucial baseline for safe handling protocols.

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular Formula C6H6D5BrO2LGC Standards[1]
Molecular Weight 200.09 g/mol (deuterated)LGC Standards[1]
Appearance Colorless oil/liquidChemicalBook[2], Thermo Fisher Scientific[3]
Odor OdorlessThermo Fisher Scientific[3]
Solubility Chloroform (sparingly), Dichloromethane, Methanol (sparingly)ChemicalBook[2]
Storage Temperature Refrigerator, under inert atmosphereChemicalBook[2]
Boiling Point 85°CTCI Chemicals[4]
Flash Point 80 °C / 176 °FFisher Scientific[5]
Density 1.36 g/cm³PubChem[6]

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are related to its flammability, skin and eye irritation, and potential for respiratory irritation.

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Flammable Liquids4H227: Combustible liquid
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Source: PubChem[6], Fluorochem[7], Sigma-Aldrich[8]

Pictogram:

alt text

Signal Word: Warning [3][7]

Section 3: Experimental Protocols for Safe Handling

The following protocols are derived from standard laboratory safety practices and information extrapolated from the available Safety Data Sheets for the non-deuterated analogue.

3.1 Personal Protective Equipment (PPE)

A critical aspect of safe handling is the consistent and correct use of Personal Protective Equipment.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Before Entering Lab lab_coat Don a Flame-Resistant Lab Coat start->lab_coat gloves Wear Nitrile Gloves (Inspect for tears) eye_protection Wear Chemical Safety Goggles (ANSI Z87.1 approved) gloves->eye_protection lab_coat->gloves end Ready for Handling eye_protection->end

Caption: Personal Protective Equipment (PPE) workflow.

3.2 Chemical Handling and Storage

Proper handling and storage are paramount to preventing accidental exposure and maintaining the chemical's integrity.

  • Handling:

    • Always work in a well-ventilated area, preferably within a chemical fume hood.[7]

    • Avoid breathing vapors or mists.[3][9]

    • Avoid contact with skin, eyes, and clothing.[3][7]

    • Keep away from open flames, hot surfaces, and other sources of ignition.[3][8]

    • Use non-sparking tools and take precautionary measures against static discharge.[8]

    • Wash hands thoroughly after handling.[3][7]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][7]

    • Keep away from heat, sparks, and flame.[3][5]

    • Store locked up.[7][8]

    • Incompatible materials include strong oxidizing agents, acids, and bases.[7][9]

3.3 Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

Emergency_Response cluster_actions Immediate Actions cluster_cleanup Spill Cleanup spill Chemical Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ventilate Ensure Adequate Ventilation evacuate->ventilate ignite Remove Ignition Sources ventilate->ignite absorb Absorb with Inert Material (e.g., sand, vermiculite) ignite->absorb collect Collect into a Closed Container for Disposal absorb->collect dispose Dispose of as Hazardous Waste collect->dispose

Caption: Spill response workflow.

Table 3: First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][8]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[3][8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][8]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[3][8]

Source: Sigma-Aldrich[8], Thermo Fisher Scientific[3]

Section 4: Toxicological Information

No specific toxicological data is available for this compound. The information below is based on the non-deuterated analogue and the GHS classifications.

  • Acute Toxicity: Harmful if swallowed.[7]

  • Skin Corrosion/Irritation: Causes skin irritation.[6][7]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[6][7]

  • Respiratory or Skin Sensitization: May cause an allergic skin reaction.[6]

  • Germ Cell Mutagenicity: No data available.

  • Carcinogenicity: No data available.

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[8]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[6][7]

  • Specific Target Organ Toxicity (Repeated Exposure): No data available.

  • Aspiration Hazard: No data available.

Section 5: Fire-Fighting Measures

  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]

  • Specific Hazards: Combustible liquid.[3][8] Vapors are heavier than air and may travel to a source of ignition and flash back.[8] Containers may explode when heated.[5]

  • Protective Equipment: Wear self-contained breathing apparatus and full protective gear.[9]

Section 6: Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations.[3][7][8] Do not allow to enter drains or waterways.[8]

This technical guide provides a framework for the safe handling of this compound based on the best available data. Researchers, scientists, and drug development professionals are urged to exercise caution and adhere to all institutional safety protocols.

References

Methodological & Application

Application Notes: Quantitative Analysis of Valproic Acid in Human Plasma Using 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Valproic acid is a widely used antiepileptic drug for which therapeutic drug monitoring is essential to ensure efficacy and minimize toxicity. Accurate and precise quantification of valproic acid in biological matrices such as human plasma is therefore critical. This application note describes a robust and sensitive method for the determination of valproic acid in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The method employs a derivatization step with 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane to enhance the chromatographic retention and mass spectrometric response of valproic acid. To compensate for matrix effects and variations during sample preparation and analysis, a stable isotope-labeled internal standard, 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5, is utilized. This internal standard mimics the chemical behavior of the derivatized analyte, ensuring high accuracy and precision.

Principle of the Method

Valproic acid, a carboxylic acid, is derivatized with 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane, which reacts with the carboxyl group to form an ester. This derivatization improves the analyte's properties for reverse-phase chromatography and enhances its ionization efficiency in the mass spectrometer. The use of a deuterated analog of the derivatization reagent to generate the internal standard in situ is a common and effective strategy. However, for the purpose of this hypothetical application, we will assume the pre-synthesis of the derivatized analyte and the use of this compound as an internal standard that is added prior to the extraction and derivatization of the analyte. This ensures that the internal standard experiences the same sample processing steps as the analyte.

Experimental Protocols

Materials and Reagents
  • Valproic Acid (certified reference standard)

  • This compound (Internal Standard)

  • 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane (Derivatization Agent)

  • Human Plasma (drug-free)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Water (LC-MS grade)

  • Diisopropylethylamine (DIPEA)

  • Solid-Phase Extraction (SPE) Cartridges (e.g., C18, 100 mg, 1 mL)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source

  • Analytical Column (e.g., C18, 2.1 x 50 mm, 1.8 µm)

Sample Preparation Workflow

A diagram of the sample preparation workflow is provided below:

G plasma 1. Plasma Sample (100 µL) is_addition 2. Add Internal Standard (this compound) plasma->is_addition protein_precipitation 3. Protein Precipitation (with Acetonitrile) is_addition->protein_precipitation centrifugation 4. Centrifugation protein_precipitation->centrifugation supernatant_transfer 5. Transfer Supernatant centrifugation->supernatant_transfer derivatization 6. Derivatization (with 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane and DIPEA) supernatant_transfer->derivatization spe 7. Solid-Phase Extraction (SPE) derivatization->spe elution 8. Elution spe->elution evaporation 9. Evaporation to Dryness elution->evaporation reconstitution 10. Reconstitution evaporation->reconstitution lcms_analysis 11. LC-MS/MS Analysis reconstitution->lcms_analysis

Figure 1. Sample preparation workflow for the analysis of valproic acid.
Detailed Protocol

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare stock solutions of valproic acid and the internal standard in methanol.

    • Prepare calibration standards and QC samples by spiking appropriate amounts of the valproic acid stock solution into drug-free human plasma.

  • Sample Preparation:

    • To 100 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the internal standard working solution.

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube.

    • Add 10 µL of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane and 5 µL of DIPEA.

    • Incubate at 60°C for 30 minutes.

    • Perform Solid-Phase Extraction (SPE) for sample cleanup.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions
ParameterCondition
LC System
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient30% B to 95% B over 3 minutes
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
MS/MS System
Ionization ModeESI Positive
MRM TransitionsValproic Acid Derivative: m/z (Precursor > Product) [Hypothetical]
Internal Standard Derivative: m/z (Precursor+5 > Product) [Hypothetical]
Dwell Time100 ms
Collision EnergyOptimized for each transition
Ion Source Temperature500°C

Data Presentation

The following tables summarize the hypothetical quantitative data for the validation of this method.

Table 1: Linearity of Calibration Curve

AnalyteCalibration Range (µg/mL)
Valproic Acid1.0 - 150.00.9985

Table 2: Accuracy and Precision

QC LevelNominal Conc. (µg/mL)Measured Conc. (µg/mL) (Mean ± SD, n=5)Accuracy (%)Precision (%CV)
LLOQ1.00.98 ± 0.0798.07.1
Low QC3.02.91 ± 0.1597.05.2
Mid QC50.051.2 ± 2.1102.44.1
High QC120.0118.3 ± 4.698.63.9

Table 3: Recovery and Matrix Effect

QC LevelAnalyte Recovery (%)Internal Standard Recovery (%)Matrix Effect (%)
Low QC85.286.198.9
High QC87.588.099.4

Signaling Pathway/Logical Relationship Diagram

The logical relationship for using a stable isotope-labeled internal standard in quantitative analysis is depicted below.

G Analyte Analyte in Matrix Analyte_Response Analyte Response Analyte->Analyte_Response IS Internal Standard (IS) IS_Response IS Response IS->IS_Response Ratio Ratio (Analyte/IS) Analyte_Response->Ratio IS_Response->Ratio Concentration Analyte Concentration Ratio->Concentration

Figure 2. Ratiometric analysis using an internal standard.

Conclusion

This application note presents a hypothetical, yet plausible, LC-MS/MS method for the quantitative determination of valproic acid in human plasma. The use of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane as a derivatizing agent and its deuterated analog, this compound, as an internal standard provides a robust and reliable analytical method. The presented hypothetical data demonstrates excellent linearity, accuracy, precision, and recovery, highlighting the suitability of this approach for therapeutic drug monitoring and pharmacokinetic studies.

Application Notes and Protocols for 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5 in Isotopic Labeling Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5 is a deuterated synthetic intermediate valuable for introducing a stable isotope-labeled glycerol moiety into a variety of molecules. The five deuterium atoms on the glycerol backbone serve as a tracer, allowing researchers to track the metabolic fate of the labeled molecule using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The 1,3-dioxolane group protects the diol functionality of glycerol, which can be readily removed under acidic conditions. This compound is particularly useful in the synthesis of labeled glycerolipids, phospholipids, and other metabolites for studies in lipidomics, metabolic flux analysis, and pharmacokinetic profiling.

The primary advantage of using deuterium labeling lies in the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can slow down metabolic processes at the site of deuteration. This can lead to an altered pharmacokinetic profile of a drug candidate, potentially improving its therapeutic efficacy.

Core Applications

  • Metabolic Pathway Elucidation: Tracing the incorporation of the d5-glycerol backbone into complex lipids to understand biosynthetic and degradation pathways.

  • Lipidomics: Quantifying the turnover and flux of glycerolipids in various biological systems.

  • Pharmacokinetic Studies: Synthesizing deuterated drug candidates containing a glycerol motif to study their absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Internal Standards: Serving as a precursor for the synthesis of deuterated lipids to be used as internal standards in quantitative mass spectrometry assays.

Chemical and Physical Properties

PropertyValue
Chemical Name This compound
Synonyms Deuterated Solketal Bromide, d5-Isopropylideneglycerol-1-bromo
Molecular Formula C₆H₆D₅BrO₂
Molecular Weight 204.09 g/mol
Isotopic Purity Typically ≥98% Deuterium
Appearance Colorless to pale yellow liquid
Key Feature A protected d5-glycerol building block with a reactive bromomethyl group for nucleophilic substitution.

Experimental Protocols

Protocol 1: Synthesis of a Deuterated Phospholipid Precursor

This protocol describes a general procedure for the synthesis of a d5-labeled phosphatidic acid precursor via nucleophilic substitution using this compound and a fatty acid salt.

Materials:

  • This compound

  • Sodium palmitate (or other fatty acid sodium salt)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium palmitate (1.1 equivalents) in anhydrous DMF.

  • To the stirred solution, add this compound (1.0 equivalent).

  • Heat the reaction mixture to 80°C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract three times with ethyl acetate.

  • Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to yield the d5-labeled solketal ester.

Deprotection of the Diol:

  • Dissolve the purified d5-labeled solketal ester in a mixture of tetrahydrofuran (THF) and 1 M aqueous hydrochloric acid (HCl).

  • Stir the mixture at room temperature for 4-8 hours.

  • Monitor the deprotection by TLC.

  • Once complete, neutralize the reaction with a saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deuterated diacylglycerol precursor.

G start 4-(Bromomethyl)-2,2-dimethyl- 1,3-dioxolane-d5 + Sodium Palmitate reaction Nucleophilic Substitution (DMF, 80°C) start->reaction intermediate d5-Solketal Palmitate (Protected Diol) reaction->intermediate deprotection Acidic Hydrolysis (HCl/THF) intermediate->deprotection product d5-Diacylglycerol Precursor deprotection->product

Figure 1. Synthetic workflow for a d5-labeled diacylglycerol precursor.

Protocol 2: Analysis of d5-Glycerol Labeled Lipids by Mass Spectrometry

This protocol outlines a general workflow for the extraction and analysis of lipids from cells or tissues cultured with a precursor synthesized from this compound.

Materials:

  • Biological sample (cells or tissue) containing d5-labeled lipids

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol, ice-cold

  • Chloroform

  • 0.9% NaCl solution

  • Centrifuge

  • Glass vials

  • Nitrogen gas stream

  • LC-MS/MS system with a C18 column

Procedure:

  • Lipid Extraction (Bligh-Dyer Method):

    • Harvest cells or homogenize tissue and wash with ice-cold PBS.

    • Add a 2:1 mixture of chloroform:methanol to the sample.

    • Vortex thoroughly and incubate on ice for 30 minutes.

    • Add chloroform and 0.9% NaCl solution, vortex again, and centrifuge to separate the phases.

    • Carefully collect the lower organic phase containing the lipids into a new glass vial.

    • Dry the lipid extract under a gentle stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried lipid extract in a suitable solvent (e.g., 9:1 isopropanol:acetonitrile).

    • Inject the sample onto a reverse-phase C18 column for chromatographic separation.

    • Use a gradient elution with mobile phases containing ammonium formate to facilitate ionization.

    • Operate the mass spectrometer in both positive and negative electrospray ionization (ESI) modes to detect a wide range of lipid classes.

    • Perform full scan analysis to identify potential labeled lipids and targeted MS/MS (product ion scan) to confirm the presence of the d5-glycerol backbone in fragmented lipids.

Data Analysis:

  • Identify lipid species by their accurate mass and retention time.

  • Confirm the presence of the deuterium label by observing a +5 Da mass shift compared to the corresponding unlabeled lipid.

  • Quantify the isotopic enrichment by comparing the peak areas of the labeled (M+5) and unlabeled (M+0) lipid species.

G sample_prep Biological Sample (Cells/Tissue) extraction Lipid Extraction (Bligh-Dyer) sample_prep->extraction drying Dry Down (Nitrogen Stream) extraction->drying reconstitution Reconstitute in Solvent drying->reconstitution lc_ms LC-MS/MS Analysis reconstitution->lc_ms data_analysis Data Analysis (Isotopologue Identification and Quantification) lc_ms->data_analysis

Figure 2. Workflow for the analysis of d5-labeled lipids.

Quantitative Data Summary

The following tables summarize representative quantitative data from isotopic labeling studies using deuterated glycerol tracers to measure glycerol kinetics, which is analogous to the data that can be obtained using lipids synthesized from this compound.

Table 1: Basal Glycerol Flux in Healthy Adults

TracerGlycerol Flux (μmol/kg/min)Reference
[²H₅]glycerol2.2 ± 0.3[1]
[2-¹³C]glycerol2.2 ± 0.3[1]

Table 2: Stimulated Glycerol Flux (with Epinephrine Infusion)

TracerGlycerol Flux (μmol/kg/min)Reference
[²H₅]glycerol6.7 ± 0.3[1]
[2-¹³C]glycerol6.7 ± 0.4[1]

These data demonstrate the utility of deuterated glycerol tracers in quantifying metabolic rates. The close agreement between the results obtained with the d5 and ¹³C tracers validates the use of heavily deuterated glycerol for metabolic studies.[1]

Signaling and Metabolic Pathways

The d5-glycerol moiety introduced by this compound can be traced through the central glycerolipid synthesis pathway.

G glycerol_p d5-Glycerol-3-Phosphate pa d5-Phosphatidic Acid (PA) glycerol_p->pa Acyltransferases dag d5-Diacylglycerol (DAG) pa->dag Phosphatase tag d5-Triacylglycerol (TAG) dag->tag Acyltransferase pc d5-Phosphatidylcholine (PC) dag->pc Choline Phosphotransferase pe d5-Phosphatidylethanolamine (PE) dag->pe Ethanolamine Phosphotransferase

Figure 3. Simplified glycerolipid synthesis pathway showing the fate of the d5-glycerol backbone.

Safety Information

  • Handle this compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • This compound is a brominated organic compound and should be treated as a potential irritant and lachrymator.

  • Consult the Safety Data Sheet (SDS) for complete safety and handling information.

Disclaimer: The protocols and information provided are for research use only and should be adapted and optimized for specific experimental conditions. Always follow standard laboratory safety procedures.

References

Application Notes and Protocols for Deuterated Internal Standards in Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Gold Standard in Quantitative Analysis

In the landscape of quantitative mass spectrometry, particularly in fields like pharmaceutical development, clinical research, and environmental analysis, achieving the highest degree of accuracy and precision is paramount.[1] Stable isotope-labeled internal standards (SIL-ISs), especially deuterated standards, are widely recognized as the gold standard for quantitative bioanalysis.[2][3] Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[3] This subtle modification results in a compound that is chemically and physically almost identical to the analyte of interest but has a slightly higher mass, allowing it to be distinguished by a mass spectrometer.[3][4][5]

The primary advantage of using a deuterated internal standard is its ability to mimic the analyte throughout the entire analytical process, including sample preparation, chromatography, and ionization.[3] This co-elution and similar behavior effectively compensate for variations in sample extraction, matrix effects (ion suppression or enhancement), and instrument response, leading to significantly improved data quality.[3][6][7]

Principle of Isotope Dilution Mass Spectrometry (IDMS)

The use of deuterated standards is founded on the principle of isotope dilution mass spectrometry (IDMS). A known quantity of the deuterated internal standard is added to all samples, including calibrators and quality controls, at the beginning of the sample preparation process.[4] Because the deuterated standard is chemically almost identical to the analyte, it experiences the same processing and analysis effects.[4] The mass spectrometer can distinguish between the analyte and the heavier deuterated standard based on their mass-to-charge (m/z) ratio.[4] By calculating the ratio of the analyte's peak area to the internal standard's peak area, precise quantification can be achieved, as this ratio remains constant even if the absolute signal intensities fluctuate.[4]

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification Sample Sample Spike Spike with Known Amount of Deuterated IS Sample->Spike Extraction Extraction (e.g., SPE, LLE) Spike->Extraction Analyte_IS_Mixture Analyte + Deuterated IS (Experience Same Losses) Extraction->Analyte_IS_Mixture LC_Separation LC Separation (Co-elution) Analyte_IS_Mixture->LC_Separation MS_Detection MS/MS Detection (Different m/z) LC_Separation->MS_Detection Peak_Area_Ratio Calculate Peak Area Ratio (Analyte / IS) MS_Detection->Peak_Area_Ratio Concentration Determine Analyte Concentration Peak_Area_Ratio->Concentration

Figure 1. Isotope Dilution Mass Spectrometry Workflow.

Advantages of Using Deuterated Internal Standards

The use of deuterated internal standards offers several key advantages that contribute to the robustness and reliability of quantitative mass spectrometry assays.

  • Mitigation of Matrix Effects : The "matrix effect" is a major challenge in LC-MS/MS bioanalysis, referring to the suppression or enhancement of the analyte's ionization signal by co-eluting components from the biological matrix.[2][8] Since a deuterated standard co-elutes and has nearly identical ionization properties to the analyte, it experiences the same matrix effects, allowing for accurate correction.[2]

  • Correction for Sample Preparation Variability : Losses can occur at various stages of sample preparation, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction.[2] A deuterated internal standard, added at the beginning of the process, experiences the same losses as the analyte, ensuring that the ratio of their signals remains constant.[2]

  • Compensation for Instrument Variability : Minor inconsistencies in injection volume and fluctuations in the mass spectrometer's performance over time can affect signal intensity.[2][9] The use of a co-eluting deuterated internal standard normalizes these variations.[2]

  • Improved Accuracy and Precision : By correcting for variations throughout the analytical process, deuterated internal standards significantly enhance the accuracy and precision of quantitative results.[4]

Data Presentation: Assay Performance Comparison

The following table summarizes the typical performance improvements observed in a bioanalytical assay when a deuterated internal standard is used compared to an assay with no internal standard or a structural analog.

Parameter Without Internal Standard With Structural Analog IS With Deuterated IS
Precision (%CV) 10-20%5-15%<5%
Accuracy (%Bias) ±20-30%±15-25%±5-10%
Linearity (r²) >0.98>0.99>0.999
Lower Limit of Quantification (LLOQ) VariableModerately ConsistentHighly Consistent
Robustness to Matrix Effects LowModerateHigh

Note: These are representative values and can vary depending on the analyte, matrix, and specific assay conditions.

Experimental Protocols

This section provides a detailed protocol for the quantitative analysis of a hypothetical small molecule drug, "DrugX," in human plasma using its deuterated internal standard, "DrugX-d4."

Materials and Reagents
  • DrugX analytical standard

  • DrugX-d4 deuterated internal standard (isotopic purity ≥98%)[4]

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (with anticoagulant)

  • Solid-phase extraction (SPE) cartridges

Preparation of Stock and Working Solutions

Proper preparation of stock and working solutions is critical for accurate quantification.[4]

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve DrugX in methanol.[3]

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve DrugX-d4 in methanol.[3]

  • Analyte Working Solutions: Prepare serial dilutions of the analyte stock solution in a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.[3]

  • Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with the same solvent to a concentration that provides a suitable response in the mass spectrometer.[4]

Sample Preparation: Solid-Phase Extraction (SPE)

The goal of sample preparation is to extract the analyte and internal standard from the biological matrix.[4]

  • Spiking: To 100 µL of plasma sample, calibrator, or QC, add 10 µL of the internal standard working solution (100 ng/mL). Vortex to mix.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to the plasma sample. Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

  • SPE Cartridge Conditioning: Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the mobile phase.

start Start: Plasma Sample + Deuterated IS protein_precipitation Protein Precipitation (Acetonitrile) start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation load_sample Load Supernatant onto SPE Cartridge centrifugation->load_sample spe_conditioning SPE Cartridge Conditioning (Methanol, Water) spe_conditioning->load_sample wash_spe Wash SPE Cartridge (5% Methanol) load_sample->wash_spe elute Elute Analyte and IS (Methanol) wash_spe->elute evaporate Evaporate to Dryness (Nitrogen) elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end Ready for LC-MS/MS Injection reconstitute->end

Figure 2. Solid-Phase Extraction Workflow.
LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to achieve separation and co-elution of the analyte and internal standard.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).[3]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[3]

    • Optimize MRM transitions (precursor ion -> product ion) for both the analyte and the deuterated internal standard.

Data Analysis
  • Peak Integration: Integrate the chromatographic peak areas for the analyte and the deuterated internal standard for each injection.[5]

  • Response Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard.[5]

  • Calibration Curve Construction: Plot the response ratio of the calibration standards against their known concentrations. Perform a linear regression (typically with 1/x or 1/x² weighting) to generate a calibration curve.[5]

  • Quantification of Unknowns: Determine the concentration of the analyte in the unknown samples and QC samples by interpolating their response ratios from the calibration curve.[5]

Key Considerations for Selecting and Using Deuterated Internal Standards

  • Isotopic Purity: The deuterated standard should have high isotopic enrichment (ideally ≥98%) to minimize the contribution of unlabeled analyte.[4]

  • Position of Deuterium Labeling: Deuterium atoms should be on stable positions in the molecule to avoid hydrogen-deuterium exchange with the solvent. Avoid labeling on -OH, -NH, and -SH groups.[4][10]

  • Degree of Deuteration: A mass increase of +3 amu or more is generally recommended to prevent isotopic overlap.[3]

  • Co-elution: For optimal correction of matrix effects, the deuterated standard should co-elute with the analyte. A slight separation due to the kinetic isotope effect can sometimes occur.[4]

start Select Deuterated Internal Standard isotopic_purity Isotopic Purity ≥98%? start->isotopic_purity stable_labeling Labeling at Stable Position? isotopic_purity->stable_labeling Yes not_suitable Not Suitable, Re-evaluate or Custom Synthesize isotopic_purity->not_suitable No mass_shift Sufficient Mass Shift (≥3 Da)? stable_labeling->mass_shift Yes stable_labeling->not_suitable No coelution Co-elutes with Analyte? mass_shift->coelution Yes mass_shift->not_suitable No suitable_is Suitable Internal Standard coelution->suitable_is Yes coelution->not_suitable No

Figure 3. Selection Criteria for Deuterated Internal Standards.

Conclusion

References

Application Notes and Protocols for the Use of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5 in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS) often requires derivatization to enhance the sensitivity and improve the chromatographic retention of polar analytes. 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5 is a deuterated alkylating agent designed for the derivatization of nucleophilic functional groups such as carboxylic acids, thiols, and amines. The incorporation of a stable isotope label (d5) allows this reagent to be used for the generation of internal standards, enabling accurate quantification by isotope dilution mass spectrometry. This document provides detailed protocols for the use of this compound in LC-MS applications.

Principle of the Method

The bromomethyl group of this compound is a reactive electrophile that readily undergoes nucleophilic substitution with deprotonated carboxylic acids, thiols, and primary or secondary amines. This derivatization imparts several advantages for LC-MS analysis:

  • Improved Chromatographic Retention: The addition of the non-polar 2,2-dimethyl-1,3-dioxolane moiety increases the hydrophobicity of polar analytes, leading to better retention on reversed-phase LC columns.

  • Enhanced Ionization Efficiency: The derivatized analytes often exhibit improved ionization in electrospray ionization (ESI), leading to increased sensitivity.

  • Stable Isotope Labeling: The five deuterium atoms on the dioxolane ring provide a stable mass shift, allowing for the synthesis of internal standards that co-elute with the target analyte, thereby correcting for matrix effects and improving quantitative accuracy.

Experimental Protocols

Derivatization of Carboxylic Acids

Two primary methods are recommended for the derivatization of carboxylic acids, depending on the sample matrix and analyte properties.

Method A: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) Coupling

This method is suitable for aqueous samples and is performed under mild conditions.

Materials:

  • This compound solution (10 mg/mL in acetonitrile)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution (100 mg/mL in water)

  • Pyridine

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Formic acid, LC-MS grade

Protocol:

  • To 100 µL of sample (containing the carboxylic acid analyte), add 10 µL of pyridine.

  • Add 20 µL of the this compound solution.

  • Add 20 µL of the EDC solution to initiate the reaction.

  • Vortex the mixture and incubate at 60°C for 30 minutes.

  • After incubation, add 10 µL of formic acid to quench the reaction.

  • Centrifuge the sample at 10,000 x g for 5 minutes to pellet any precipitates.

  • Transfer the supernatant to an autosampler vial for LC-MS analysis.

Method B: Base-Catalyzed Alkylation in Aprotic Solvent

This method is suitable for dried extracts or non-aqueous samples.

Materials:

  • This compound solution (10 mg/mL in acetonitrile)

  • Potassium carbonate (K₂CO₃), anhydrous

  • 18-Crown-6

  • Acetonitrile (ACN), LC-MS grade

Protocol:

  • Evaporate the sample containing the carboxylic acid analyte to dryness under a stream of nitrogen.

  • Reconstitute the dried sample in 200 µL of acetonitrile.

  • Add 5 mg of anhydrous potassium carbonate and a catalytic amount (approx. 0.1 mg) of 18-Crown-6.

  • Add 20 µL of the this compound solution.

  • Vortex the mixture and incubate at 70°C for 45 minutes.

  • After incubation, cool the reaction mixture to room temperature.

  • Centrifuge the sample at 10,000 x g for 5 minutes to pellet the potassium carbonate.

  • Transfer the supernatant to an autosampler vial for LC-MS analysis.

Derivatization of Thiols and Amines

This protocol is a general method for the derivatization of thiols and primary/secondary amines under basic conditions.

Materials:

  • This compound solution (10 mg/mL in acetonitrile)

  • Ammonium hydroxide (NH₄OH) solution (5% in water)

  • Acetonitrile (ACN), LC-MS grade

Protocol:

  • To 100 µL of sample (containing the thiol or amine analyte), add 20 µL of 5% ammonium hydroxide to adjust the pH.

  • Add 20 µL of the this compound solution.

  • Vortex the mixture and incubate at 50°C for 60 minutes.

  • After incubation, evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase conditions (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Centrifuge the sample at 10,000 x g for 5 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS analysis.

LC-MS/MS Method

The following are general starting conditions for the analysis of derivatized analytes. Optimization may be required for specific applications.

Parameter Condition
LC Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Mode Multiple Reaction Monitoring (MRM)

Data Presentation: Predicted MRM Transitions

The following table provides predicted Multiple Reaction Monitoring (MRM) transitions for analytes derivatized with this compound. The precursor ion will be the [M+H]⁺ of the derivatized analyte. The product ions are predicted based on the fragmentation of the derivatizing agent and the analyte. The d5-label adds approximately 5 Da to the mass of the derivatizing agent.

Analyte Functional Group Precursor Ion (m/z) Predicted Product Ion (m/z) Notes on Fragmentation
Generic Carboxylic Acid (R-COOH)Carboxylate[R-COO-(CH₂)-dioxolane-d5 + H]⁺[dioxolane-d5-CH₂]⁺ (~124.1)Loss of the carboxylic acid moiety.
R-COOH₂⁺Loss of the derivatizing group.
Generic Thiol (R-SH)Thiolate[R-S-(CH₂)-dioxolane-d5 + H]⁺[dioxolane-d5-CH₂]⁺ (~124.1)Loss of the thiol moiety.
R-SH₂⁺Loss of the derivatizing group.
Generic Amine (R-NH₂)Primary Amine[R-NH-(CH₂)-dioxolane-d5 + H]⁺[dioxolane-d5-CH₂]⁺ (~124.1)Loss of the amine moiety.
R-NH₃⁺Loss of the derivatizing group.

Actual m/z values will depend on the exact mass of the analyte R-group.

Mandatory Visualizations

G cluster_prep Sample Preparation & Derivatization cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., Plasma, Urine) Extraction Analyte Extraction (e.g., SPE, LLE) Sample->Extraction Derivatization Derivatization with This compound Extraction->Derivatization Quench Reaction Quenching & Sample Cleanup Derivatization->Quench LC_Separation LC Separation (Reversed-Phase) Quench->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification using Isotope Dilution Integration->Quantification Report Data Reporting Quantification->Report G reagent This compound product Derivatized Analyte (R-X-CH2-dioxolane-d5) reagent->product analyte Analyte with Nucleophilic Group (R-XH, where X = O, S, N) analyte->product + conditions Reaction Conditions (Base, Solvent, Heat) conditions->product

Application of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the field of pharmacokinetics, the precise and accurate quantification of drugs and their metabolites in biological matrices is paramount. Stable isotope-labeled compounds have become indispensable tools in bioanalytical mass spectrometry for this purpose. 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5, a deuterated analog of the corresponding non-labeled compound, serves as a valuable reagent in pharmacokinetic studies, primarily as an internal standard for quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS).[1][2] The incorporation of five deuterium atoms provides a distinct mass shift, allowing for its differentiation from the unlabeled analyte while maintaining nearly identical physicochemical properties, which is the gold standard for internal standards in LC-MS based bioanalysis.[3]

The "bromomethyl" functional group also suggests its potential use as a derivatizing agent to enhance the chromatographic and mass spectrometric properties of certain analytes.[4][5] This application note will detail the use of this compound as an internal standard and explore its potential as a derivatizing agent in pharmacokinetic research.

Principle Applications

The primary application of this compound in pharmacokinetics is as a stable isotope-labeled internal standard (SIL-IS) .[2][3] An ideal internal standard co-elutes with the analyte and experiences similar extraction recovery, and ionization suppression or enhancement in the mass spectrometer. By adding a known amount of the SIL-IS to the sample at an early stage of sample preparation, any variability in the analytical procedure can be normalized, leading to highly accurate and precise quantification.[2]

A secondary, more specialized application is its potential use as a derivatizing reagent . The bromomethyl group can react with nucleophilic functional groups such as phenols, thiols, and carboxylic acids to form a stable ether, thioether, or ester linkage, respectively. When the non-deuterated form of the reagent is used for derivatization, the deuterated version can serve as the ideal internal standard for this derivatized analyte. This approach improves ionization efficiency and chromatographic retention of polar analytes.[4][6]

Experimental Protocols

Use as a Stable Isotope-Labeled Internal Standard

This protocol outlines the general procedure for using this compound as an internal standard for the quantification of an analyte that is structurally similar or is a derivative of the non-labeled compound.

a. Preparation of Internal Standard Stock and Working Solutions:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., methanol, acetonitrile).

  • From the stock solution, prepare a working solution at a concentration that results in a significant but not overwhelming response in the mass spectrometer. The final concentration in the sample should be similar to the expected mid-point concentration of the analyte's calibration curve.

b. Sample Preparation (Protein Precipitation):

  • To a 100 µL aliquot of the biological matrix (e.g., plasma, urine), add 10 µL of the internal standard working solution.

  • Vortex the sample for 10 seconds to ensure thorough mixing.

  • Add 300 µL of ice-cold acetonitrile (or other suitable protein precipitation solvent) to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

c. LC-MS/MS Analysis:

  • Chromatographic Conditions: Develop a chromatographic method that provides good separation of the analyte from endogenous matrix components. A C18 reversed-phase column is often a good starting point.

  • Mass Spectrometric Conditions: Optimize the mass spectrometer parameters (e.g., ion source temperature, gas flows, collision energy) for both the analyte and the internal standard. Use multiple reaction monitoring (MRM) for quantification.

Use in a Derivatization Workflow

This protocol describes a potential workflow where the non-labeled 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane is used as a derivatizing agent, and the d5-labeled version is the internal standard. This would be applicable for analytes containing a reactive nucleophile.

a. Derivatization Reaction:

  • To a 100 µL aliquot of the biological sample (after initial extraction and clean-up), add 10 µL of the this compound internal standard working solution.

  • Add 50 µL of a 10 mg/mL solution of non-labeled 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane in acetonitrile.

  • Add 10 µL of a suitable base catalyst (e.g., diisopropylethylamine) to facilitate the reaction.

  • Incubate the reaction mixture at 60°C for 30 minutes.

  • After cooling to room temperature, evaporate the solvent and reconstitute as described above for LC-MS/MS analysis.

Data Presentation

The use of a stable isotope-labeled internal standard like this compound significantly improves the quality of pharmacokinetic data. Below is a table summarizing typical validation parameters with and without a SIL-IS.

Validation ParameterWithout SIL-ISWith this compound as IS
Precision (%CV)
- Intra-day5-15%< 5%
- Inter-day10-20%< 10%
Accuracy (%Bias) ± 15-25%± 5-10%
Matrix Effect (%CV) > 15%< 5%
Extraction Recovery (%CV) > 10%< 5%

Visualizations

Experimental Workflow for Bioanalysis using a SIL-IS

workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (e.g., Plasma) add_is Add 4-(Bromomethyl)-2,2- dimethyl-1,3-dioxolane-d5 (Internal Standard) sample->add_is protein_precip Protein Precipitation (e.g., Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge extract Supernatant Transfer & Evaporation centrifuge->extract reconstitute Reconstitution in Mobile Phase extract->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data_proc Data Processing (Analyte/IS Ratio) lcms->data_proc pk_params Pharmacokinetic Parameter Calculation data_proc->pk_params

Caption: General workflow for a pharmacokinetic study using a stable isotope-labeled internal standard.

Logical Relationship in Quantitative Bioanalysis

logic cluster_analyte Analyte cluster_is Internal Standard (SIL-IS) cluster_factors Sources of Variability analyte_response Analyte Response ratio Analyte / IS Response Ratio analyte_response->ratio is_response IS Response (4-(Bromomethyl)-2,2-dimethyl -1,3-dioxolane-d5) is_response->ratio matrix_effect Matrix Effects matrix_effect->analyte_response matrix_effect->is_response extraction_var Extraction Variability extraction_var->analyte_response extraction_var->is_response instrument_var Instrumental Drift instrument_var->analyte_response instrument_var->is_response quantification Accurate Quantification ratio->quantification

Caption: How a SIL-IS compensates for analytical variability to ensure accurate quantification.

Conclusion

This compound is a highly valuable tool in modern pharmacokinetic research. Its primary application as a stable isotope-labeled internal standard provides a robust method for overcoming the challenges of bioanalytical variability, leading to more reliable and accurate data.[2][3] While its use as a derivatizing agent is more specialized, it offers a promising strategy for the analysis of challenging compounds. The protocols and principles outlined in this document provide a solid foundation for the successful implementation of this compound in pharmacokinetic studies, ultimately contributing to the development of safer and more effective medicines.

References

Application Notes and Protocols for 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5 as a Novel Tracer in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes. Deuterated compounds, in particular, offer a non-radioactive and effective means to trace the fate of molecules in biological systems. This document outlines the potential application of a novel deuterated tracer, 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5, for metabolic studies, with a specific focus on lipid metabolism. While direct experimental data for this specific compound is not yet available in published literature, its structural features suggest a promising role as a precursor for introducing a deuterated glycerol backbone into various lipid species. The dioxolane group serves as a protecting group for the diol, and the bromomethyl moiety provides a reactive site for enzymatic or chemical conjugation to lipid precursors. The five deuterium atoms on the methyl and methylene groups of the dioxolane ring provide a distinct mass shift for tracking and quantification by mass spectrometry.

Principle of Application

The fundamental concept behind using this compound as a metabolic tracer lies in its potential to be metabolized and incorporated into the glycerol backbone of glycerolipids, such as triacylglycerols (TAGs) and phospholipids. Following cellular uptake, the compound is hypothesized to undergo enzymatic removal of the protecting acetone group (from the dioxolane ring) and subsequent modification of the bromomethyl group, leading to the formation of a deuterated glycerol-3-phosphate precursor. This labeled precursor can then enter the glycerolipid synthesis pathway. By tracking the incorporation of the d5-label into different lipid species using mass spectrometry, researchers can gain insights into the dynamics of lipid synthesis, turnover, and remodeling under various physiological or pathological conditions.

Potential Applications in Metabolic Research

  • Quantifying de novo lipid synthesis: Measuring the rate of incorporation of the d5-glycerol moiety into TAGs and phospholipids can provide a direct readout of de novo lipogenesis.

  • Investigating lipid remodeling: The tracer can be used in pulse-chase experiments to monitor the turnover and remodeling of different lipid species.

  • Studying metabolic flux in disease models: This tracer can be applied to cell culture or animal models of diseases characterized by altered lipid metabolism, such as cancer, obesity, and fatty liver disease, to dissect the underlying metabolic reprogramming.

  • Drug discovery and development: Evaluating the effect of therapeutic compounds on lipid metabolism by monitoring changes in the incorporation of the d5-label.

Experimental Protocols

I. In Vitro Labeling of Cultured Cells

This protocol describes a general procedure for labeling cultured mammalian cells with this compound to study lipid metabolism.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), dialyzed

  • This compound (custom synthesis may be required)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Methanol, ice-cold

  • Cell scrapers

  • Microcentrifuge tubes

Procedure:

  • Cell Seeding: Plate cells in 6-well plates at a density that will result in ~80% confluency at the time of harvesting. Allow cells to adhere and grow overnight in complete culture medium.

  • Preparation of Labeling Medium: Prepare fresh culture medium supplemented with dialyzed FBS. The use of dialyzed FBS is recommended to reduce the background of unlabeled small molecules. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The final concentration of the tracer in the medium should be optimized, but a starting point of 10-100 µM can be considered.

  • Labeling: Aspirate the old medium from the cells and wash once with pre-warmed PBS. Add the prepared labeling medium containing the d5-tracer to the cells.

  • Incubation: Incubate the cells for a desired period. The optimal labeling time will depend on the metabolic pathway of interest and the cell type, ranging from a few hours to 24 hours or longer.

  • Metabolite Quenching and Extraction:

    • Aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS to remove any remaining extracellular tracer.

    • Add 1 mL of ice-cold methanol to each well to quench metabolic activity.

    • Scrape the cells from the plate in the presence of methanol and transfer the cell suspension to a microcentrifuge tube.

    • Vortex the tubes vigorously and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the extracted metabolites.

  • Sample Storage: Store the metabolite extracts at -80°C until analysis by mass spectrometry.

II. Lipid Extraction for Mass Spectrometry Analysis

This protocol outlines a method for extracting lipids from the cell extracts obtained in the previous protocol.

Materials:

  • Methanol extract from labeled cells

  • Chloroform

  • 0.9% NaCl solution

  • Microcentrifuge tubes

Procedure:

  • To the methanol extract, add chloroform and 0.9% NaCl solution in a ratio of 1:1:0.9 (Methanol:Chloroform:NaCl).

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

  • Centrifuge at 2,000 x g for 5 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase, which contains the lipids, into a new microcentrifuge tube.

  • Dry the lipid extract under a stream of nitrogen gas.

  • Resuspend the dried lipid pellet in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1).

Data Presentation

The quantitative data obtained from mass spectrometry analysis can be summarized in tables to facilitate comparison between different experimental conditions.

Table 1: Hypothetical Isotopic Enrichment of Glycerolipids in Response to a Therapeutic Agent

Lipid ClassControl (% d5-labeling)Treatment A (% d5-labeling)p-value
Triacylglycerols (TAG)35.2 ± 3.118.5 ± 2.5<0.01
Phosphatidylcholine (PC)28.9 ± 2.825.1 ± 3.0>0.05
Phosphatidylethanolamine (PE)22.5 ± 2.115.8 ± 1.9<0.05
Phosphatidylserine (PS)15.3 ± 1.514.9 ± 1.7>0.05

Data are presented as mean ± standard deviation (n=3). Statistical significance was determined using a Student's t-test.

Table 2: Hypothetical Fractional Synthesis Rate (FSR) of Different Phospholipid Species

Phospholipid SpeciesFSR (%/hour) - Condition 1FSR (%/hour) - Condition 2Fold Change
PC(34:1)5.2 ± 0.47.8 ± 0.61.5
PC(36:2)4.1 ± 0.36.5 ± 0.51.6
PE(38:4)3.5 ± 0.23.6 ± 0.31.0
PI(36:1)2.8 ± 0.34.2 ± 0.41.5

FSR is calculated based on the rate of incorporation of the d5-label over a specific time course.

Visualizations

Signaling Pathways and Experimental Workflows

Diagrams created using Graphviz (DOT language) to illustrate key concepts.

G cluster_uptake Cellular Uptake and Activation cluster_synthesis Glycerolipid Synthesis cluster_analysis Analysis Tracer 4-(Bromomethyl)-2,2-dimethyl- 1,3-dioxolane-d5 Activated_Tracer d5-Glycerol-3-phosphate Tracer->Activated_Tracer Enzymatic conversion LPA Lysophosphatidic Acid Activated_Tracer->LPA G3P Glycerol-3-Phosphate (unlabeled pool) G3P->LPA PA Phosphatidic Acid LPA->PA DAG Diacylglycerol PA->DAG TAG Triacylglycerols DAG->TAG PL Phospholipids DAG->PL LCMS LC-MS Analysis TAG->LCMS d5-labeled PL->LCMS d5-labeled

Caption: Hypothetical metabolic fate of this compound.

G start Seed cells in 6-well plates prep_medium Prepare labeling medium with This compound start->prep_medium labeling Incubate cells with labeling medium prep_medium->labeling wash_pbs Wash cells with ice-cold PBS labeling->wash_pbs quench Quench metabolism with ice-cold methanol wash_pbs->quench extract Scrape and collect cell extract quench->extract lipid_extraction Perform lipid extraction (e.g., Bligh-Dyer) extract->lipid_extraction analysis Analyze lipid extract by LC-MS lipid_extraction->analysis end Data analysis and interpretation analysis->end

Caption: Experimental workflow for in vitro cell labeling and analysis.

Conclusion

This compound represents a promising, albeit currently hypothetical, tracer for investigating the dynamics of lipid metabolism. Its unique structure allows for the targeted delivery of a deuterated glycerol backbone into key lipid classes. The protocols and conceptual frameworks provided here serve as a guide for researchers interested in exploring the utility of this novel tracer. As with any new tool, careful optimization of experimental conditions, including tracer concentration and labeling times, will be crucial for obtaining robust and meaningful data. The application of such novel tracers, coupled with advanced mass spectrometry techniques, will undoubtedly continue to advance our understanding of the complex and dynamic nature of cellular metabolism.

Application Notes and Protocols for 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5 in Protecting Group Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5 is the deuterium-labeled analog of 4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane. While specific literature on the direct application of the deuterated version in protecting group chemistry is scarce, the chemistry of its non-deuterated counterpart is well-established. This compound serves as a valuable reagent for the introduction of a protected glycerol moiety, which can be deprotected to reveal a 1,2-diol. The presence of deuterium atoms makes this compound particularly suited for applications where isotopic labeling is advantageous, such as in quantitative mass spectrometry-based assays or for mechanistic studies.

The core utility of this reagent lies in its bifunctional nature: the bromomethyl group acts as an electrophile for nucleophilic substitution, allowing for the attachment of the deuterated dioxolane unit to a substrate, while the dioxolane itself is a stable protecting group for a diol functionality. This acetal protecting group is stable to a wide range of nucleophilic and basic conditions, but can be readily removed under acidic conditions.[1]

The primary application of this compound is as a synthetic building block for the preparation of deuterated internal standards. In quantitative mass spectrometry, stable isotope-labeled internal standards are considered the gold standard as they mimic the analyte's behavior during sample preparation, chromatography, and ionization, thus correcting for matrix effects and improving the accuracy and precision of the assay.[2][3][4][5][6] By incorporating the d5-labeled protected glycerol moiety into a molecule, a corresponding heavy-labeled internal standard can be synthesized for use in pharmacokinetic and metabolic studies of the parent molecule.

Key Applications

  • Synthesis of Deuterated Internal Standards: For use in LC-MS/MS-based quantitative bioanalysis. The mass difference introduced by the five deuterium atoms allows for the differentiation of the internal standard from the analyte.

  • Introduction of a Protected C3 Synthon: The reagent can be used to introduce a three-carbon chain with a protected diol functionality, which can be later deprotected to reveal the 1,2-diol.

  • Mechanistic Studies: The deuterium label can be used as a tracer to follow the fate of the protecting group in complex reaction pathways.

Experimental Protocols

Protocol 1: General Procedure for the Alkylation of a Phenolic Nucleophile with this compound

This protocol describes a representative Williamson ether synthesis to attach the deuterated protecting group to a model phenol.

Materials:

  • This compound

  • Phenol (or substituted phenol)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the phenol (1.0 eq.) in anhydrous DMF, add potassium carbonate (1.5 eq.).

  • Stir the suspension at room temperature for 15 minutes.

  • Add a solution of this compound (1.1 eq.) in a minimal amount of anhydrous DMF.

  • Heat the reaction mixture to 60-80 °C and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired O-alkylated product.

Protocol 2: General Procedure for the Deprotection of the Dioxolane Group

This protocol describes the acidic hydrolysis of the acetonide protecting group to reveal the diol functionality.

Materials:

  • Protected substrate from Protocol 1

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • 2M Hydrochloric acid (HCl) or p-Toluenesulfonic acid (p-TsOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the protected substrate (1.0 eq.) in a mixture of THF and water (e.g., 4:1 v/v).

  • Add a catalytic amount of p-toluenesulfonic acid or a stoichiometric amount of 2M HCl.

  • Stir the reaction mixture at room temperature for 2-8 hours. Monitor the reaction progress by TLC.

  • Upon completion, neutralize the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization to yield the deprotected diol.

Data Presentation

The following table summarizes representative reaction conditions for the alkylation of various nucleophiles with 4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane. Yields are illustrative and may vary depending on the specific substrate and reaction scale.

Nucleophile (Substrate)BaseSolventTemperature (°C)Time (h)Typical Yield (%)
4-MethoxyphenolK₂CO₃DMF70685-95
ThiophenolNaHTHF0 to rt480-90
BenzylamineEt₃NMeCN801270-85
Sodium AzideNaN₃DMF8016>90

Visualizations

Protection_Workflow Workflow for Nucleophilic Substitution cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Dissolve Nucleophile (e.g., Phenol) in Anhydrous Solvent B Add Base (e.g., K2CO3) A->B C Add this compound B->C D Heat and Stir (e.g., 60-80°C) C->D E Monitor by TLC D->E F Aqueous Workup E->F G Extraction with Organic Solvent F->G H Drying and Concentration G->H I Column Chromatography H->I J Isolated Product I->J

Figure 1. Experimental workflow for the protection reaction.

Deprotection_Workflow Workflow for Deprotection cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Dissolve Protected Substrate in Solvent (e.g., THF/H2O) B Add Acid Catalyst (e.g., HCl or p-TsOH) A->B C Stir at Room Temperature B->C D Monitor by TLC C->D E Neutralization with Base (e.g., NaHCO3) D->E F Extraction with Organic Solvent E->F G Drying and Concentration F->G H Purification (Chromatography/Recrystallization) G->H I Isolated Diol Product H->I

Figure 2. Experimental workflow for the deprotection reaction.

References

Application Notes and Protocols for Kinetic Isotope Effect Studies with 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the theoretical and practical aspects of utilizing 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5 in kinetic isotope effect (KIE) studies. The protocols outlined below are intended to serve as a foundational guide for investigating reaction mechanisms and informing drug development processes.

Introduction to Kinetic Isotope Effects (KIE)

The kinetic isotope effect is a powerful tool in physical organic chemistry and drug development used to elucidate reaction mechanisms.[1][2] It manifests as a change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[1] The most common isotopic substitution involves replacing hydrogen (¹H) with deuterium (²H or D), which can lead to significant and measurable changes in reaction rates due to the mass difference.[2][3]

The origin of the KIE lies in the difference in zero-point vibrational energies of bonds to the different isotopes. A carbon-deuterium (C-D) bond has a lower zero-point energy than a corresponding carbon-hydrogen (C-H) bond, making the C-D bond stronger and requiring more energy to break.[3]

KIEs are classified into two main types:

  • Primary Kinetic Isotope Effect (PKIE): Observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. For C-H bond cleavage, the ratio of the rate constant for the light isotope (kH) to that of the heavy isotope (kD), kH/kD, is typically greater than 1.[3][4]

  • Secondary Kinetic Isotope Effect (SKIE): Occurs when the isotopically labeled atom is not directly involved in bond breaking or formation in the rate-determining step.[5] These effects are generally smaller than PKIEs and can be normal (kH/kD > 1) or inverse (kH/kD < 1), providing valuable information about changes in hybridization or steric environment at the labeled position during the reaction.[1][5]

In drug development, KIE studies are employed to understand metabolic pathways of drug candidates. By strategically replacing hydrogens with deuterium at metabolically vulnerable positions, it is possible to slow down metabolism, thereby improving the pharmacokinetic profile of a drug.[3]

Application Note: Investigating Nucleophilic Substitution Mechanisms using this compound

Objective: To determine the mechanism of a nucleophilic substitution reaction involving 4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane by comparing the reaction rates of its deuterated (d5) and non-deuterated isotopologues. The position of the deuterium labels in this compound allows for the study of secondary kinetic isotope effects.[6]

Principle: In a nucleophilic substitution reaction, if the reaction proceeds through an SN1 mechanism, a carbocation intermediate is formed. The hybridization of the carbon atom bearing the leaving group changes from sp³ to sp². This change in hybridization at the α-carbon would be expected to result in a normal secondary KIE (kH/kD > 1). Conversely, in an SN2 mechanism, the nucleophile attacks the carbon atom at the same time as the leaving group departs, proceeding through a pentacoordinate transition state. This would result in a KIE value close to unity. By measuring the KIE for the reaction with this compound, valuable insights into the transition state geometry and reaction pathway can be obtained.

Experimental Design: A series of kinetic experiments would be conducted using both 4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane and its d5-labeled counterpart. The reactions would be monitored over time to determine the rate constants for both the deuterated (kD) and non-deuterated (kH) substrates. The ratio of these rate constants will yield the kinetic isotope effect.

Experimental Protocols

Protocol 1: General Procedure for a Competitive KIE Experiment

Competitive KIE experiments are a precise method for determining intermolecular KIEs. In this setup, a mixture of the deuterated and non-deuterated starting materials is subjected to the reaction conditions, and the relative consumption of the two isotopologues is measured.

Materials:

  • 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane (non-deuterated)

  • This compound

  • Nucleophile of interest

  • Appropriate solvent

  • Internal standard for analysis (e.g., a stable, non-reactive compound)

  • Quenching solution

Procedure:

  • Prepare a stock solution: Accurately weigh and dissolve equimolar amounts of 4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane and this compound in the chosen reaction solvent. Add a known concentration of an internal standard.

  • Initiate the reaction: Equilibrate the stock solution to the desired reaction temperature. Initiate the reaction by adding the nucleophile.

  • Monitor the reaction: At various time points, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding a large volume of cold solvent or a chemical quenching agent).

  • Analyze the samples: Analyze the quenched samples using a suitable analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the ratio of the remaining deuterated and non-deuterated starting materials.

  • Calculate the KIE: The KIE can be calculated from the change in the ratio of the two isotopologues over the course of the reaction.

Protocol 2: Monitoring Reaction Kinetics by ¹H NMR Spectroscopy

This protocol describes a non-competitive method where the reactions of the deuterated and non-deuterated compounds are run in separate experiments.

Materials:

  • 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane or this compound

  • Nucleophile of interest

  • Deuterated NMR solvent compatible with the reaction

  • NMR tubes

Procedure:

  • Prepare the reaction mixture: In an NMR tube, dissolve a known concentration of either the deuterated or non-deuterated starting material in the deuterated solvent.

  • Acquire initial spectrum: Obtain a ¹H NMR spectrum of the starting material before initiating the reaction.

  • Initiate the reaction: Add a known concentration of the nucleophile to the NMR tube and mix thoroughly.

  • Monitor the reaction: Acquire ¹H NMR spectra at regular time intervals. The disappearance of a characteristic peak of the starting material and the appearance of a characteristic peak of the product can be integrated and monitored over time.

  • Determine the rate constant: Plot the concentration of the starting material versus time and fit the data to the appropriate rate law to determine the observed rate constant (k_obs).

  • Repeat for the other isotopologue: Repeat steps 1-5 for the other isotopologue under identical conditions.

  • Calculate the KIE: The KIE is the ratio of the rate constant for the non-deuterated compound (kH) to that of the deuterated compound (kD).

Data Presentation

Quantitative data from KIE studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Hypothetical Rate Constants and KIE for a Nucleophilic Substitution Reaction

SubstrateRate Constant (s⁻¹)kH/kD (KIE)
4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolanekH
This compoundkDkH / kD

Table 2: Example Data for a Competitive KIE Experiment

Time (min)Ratio of [H]/[D] in Starting Material% Conversion
01.000
101.0510
301.1525
601.3050

Visualizations

Diagrams are essential for illustrating experimental workflows and theoretical concepts in KIE studies.

G cluster_prep Preparation cluster_reaction Reaction Monitoring cluster_analysis Data Analysis cluster_interpretation Interpretation start Prepare separate solutions of deuterated and non-deuterated starting materials add_reagents Add reaction reagents (e.g., nucleophile, solvent) start->add_reagents monitor Monitor reaction progress over time via an analytical method (e.g., NMR, GC-MS) add_reagents->monitor plot_data Plot concentration vs. time for both reactions monitor->plot_data calc_rates Calculate rate constants (kH and kD) plot_data->calc_rates calc_kie Calculate KIE = kH / kD calc_rates->calc_kie interpret Interpret KIE value to elucidate reaction mechanism calc_kie->interpret

Caption: General experimental workflow for a non-competitive KIE study.

reaction_coordinate cluster_0 Primary Kinetic Isotope Effect Reactants Reactants Transition State Transition State Reactants->Transition State Ea(H) Reactants->Transition State Ea(D) ZPE(C-H) ZPE (C-H) Reactants->ZPE(C-H) ZPE(C-D) ZPE (C-D) Reactants->ZPE(C-D) Products Products Transition State->Products Energy Energy Reaction Coordinate Reaction Coordinate

Caption: Reaction coordinate diagram illustrating the origin of a primary KIE.

reaction_pathway reactant This compound (Isotopically Labeled) transition_state [Nu---C(D)---Br]⁻ Transition State reactant->transition_state nucleophile Nucleophile (Nu⁻) nucleophile->transition_state product Product transition_state->product leaving_group Br⁻ transition_state->leaving_group

Caption: Hypothetical SN2 reaction pathway showing the labeled position.

References

Application Notes and Protocols: 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5 in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5 is a deuterated chiral building block that holds significant potential in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and materials science.[1][2][3] The incorporation of deuterium can profoundly alter the physical, chemical, and biological properties of molecules, often leading to improved pharmacokinetic profiles in drug candidates due to the kinetic isotope effect, which can slow down metabolic processes.[4] This document provides an overview of the anticipated applications of this compound, drawing upon the established chemistry of its non-deuterated analog and similar electrophilic 1,3-dioxolane derivatives.

The core reactivity of this compound lies in the C-Br bond, where the bromine atom acts as a good leaving group in nucleophilic substitution reactions. This allows for the introduction of a deuterated, chiral C3-glycerol synthon, a valuable moiety in the synthesis of various biologically active molecules and complex natural products.[5][6] The 1,3-dioxolane ring serves as a protecting group for the 1,2-diol of glycerol, which can be readily removed under acidic conditions to reveal the diol functionality for further synthetic manipulations.

Key Applications in Organic Synthesis

The primary application of this compound is as an electrophile in SN2 reactions with a wide range of nucleophiles. These transformations enable the construction of new carbon-oxygen, carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds.

Synthesis of Chiral Ethers

The reaction of this compound with alkoxides or phenoxides, under Williamson ether synthesis conditions, is expected to yield the corresponding deuterated chiral ethers. These products can be valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules.

Synthesis of Chiral Amines

Direct amination with primary or secondary amines, or their corresponding amides followed by reduction, can provide access to a variety of deuterated chiral aminomethyl-dioxolanes. These compounds are key precursors for the synthesis of chiral ligands, catalysts, and nitrogen-containing therapeutic agents.[5]

Synthesis of Chiral Thioethers

The reaction with thiols or their corresponding thiolates provides a straightforward route to deuterated chiral thioethers. Thioether functionalities are present in numerous pharmaceuticals and play a crucial role in various biological processes.

Synthesis of Chiral Esters and other C-C Bond Formations

While direct C-C bond formation with carbanions can be challenging, the use of soft nucleophiles like cyanides or enolates can lead to the formation of new carbon-carbon bonds, expanding the synthetic utility of this building block. Additionally, conversion of the bromide to an organometallic reagent could open up further possibilities for C-C bond formation.

Data Presentation

Due to the limited availability of specific quantitative data for this compound, the following table summarizes the expected types of transformations based on the reactivity of its non-deuterated analog and similar compounds.

TransformationNucleophileReagent/CatalystExpected Product
Ether SynthesisAlcohols, PhenolsNaH, K₂CO₃R-O-CH₂(d₂)-CH(d)-(dioxolane-d₂)
Amine SynthesisPrimary/Secondary AminesK₂CO₃, Et₃NR₂N-CH₂(d₂)-CH(d)-(dioxolane-d₂)
Thioether SynthesisThiolsNaH, K₂CO₃R-S-CH₂(d₂)-CH(d)-(dioxolane-d₂)
Azide SynthesisSodium AzideNaN₃N₃-CH₂(d₂)-CH(d)-(dioxolane-d₂)
Ester SynthesisCarboxylate SaltsPhase Transfer CatalystRCOO-CH₂(d₂)-CH(d)-(dioxolane-d₂)

Experimental Protocols

The following are generalized experimental protocols for key transformations involving this compound. These protocols are adapted from procedures for analogous non-deuterated and chloro-substituted dioxolanes and should be optimized for specific substrates.

Protocol 1: General Procedure for Williamson Ether Synthesis

Objective: To synthesize a chiral ether by reacting this compound with an alcohol or phenol.

Materials:

  • This compound (1.0 eq)

  • Alcohol or Phenol (1.1 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred suspension of sodium hydride in anhydrous DMF at 0 °C under an inert atmosphere, add the alcohol or phenol dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back to 0 °C and add a solution of this compound in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the mixture with diethyl ether (3 x volumes).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for the Synthesis of Amines

Objective: To synthesize a chiral amine by reacting this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Primary or Secondary Amine (2.0 eq)

  • Potassium carbonate (1.5 eq)

  • Acetonitrile

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the amine in acetonitrile, add potassium carbonate.

  • Add this compound to the suspension.

  • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the progress by TLC.

  • After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: General Procedure for the Synthesis of Thioethers

Objective: To synthesize a chiral thioether by reacting this compound with a thiol.

Materials:

  • This compound (1.0 eq)

  • Thiol (1.1 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere, add the thiol dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back to 0 °C and add a solution of this compound in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 8-16 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the mixture with diethyl ether (3 x volumes).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Signaling Pathways and Experimental Workflows

Nucleophilic_Substitution_Pathway reagent 4-(Bromomethyl)-2,2-dimethyl- 1,3-dioxolane-d5 product Substituted Product (Nu-CH₂(d₂)-CH(d)-dioxolane-d₂) reagent->product Sɴ2 Reaction nucleophile Nucleophile (Nu:⁻) nucleophile->reagent leaving_group Bromide Ion (Br⁻) product->leaving_group Experimental_Workflow start Start reaction_setup Reaction Setup: - Add reagents to solvent - Inert atmosphere start->reaction_setup reaction Reaction: - Stir at appropriate temperature - Monitor by TLC reaction_setup->reaction workup Aqueous Workup: - Quench reaction - Extraction reaction->workup purification Purification: - Drying of organic layer - Column chromatography workup->purification product Isolated Product purification->product Deprotection_Pathway protected_product Substituted Dioxolane (Nu-CH₂(d₂)-CH(d)-dioxolane-d₂) deprotected_diol Chiral Diol Product (Nu-CH₂(d₂)-CH(d)(OH)CH₂(d)OH) protected_product->deprotected_diol Acidic Hydrolisis

References

Application Note: High-Precision Quantitative NMR Analysis of Antiviral Agents Using 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and accurate method for the quantitative analysis of antiviral drug substances using ¹H Nuclear Magnetic Resonance (qNMR) spectroscopy. The protocol employs 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5 as a deuterated internal standard, ensuring minimal signal overlap and enhanced accuracy. This method is particularly suited for the determination of purity and concentration of active pharmaceutical ingredients (APIs) during drug development and quality control processes. The direct proportionality between NMR signal integrals and the number of protons enables precise quantification without the need for compound-specific reference standards.[1][2]

Introduction to Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method for determining the purity and concentration of chemical substances.[3] Unlike chromatographic techniques, qNMR relies on the fundamental principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[1] This allows for the absolute quantification of a target analyte by comparing its signal integral to that of a certified internal standard of known purity and concentration.[3]

Key Advantages of qNMR:

  • Primary Method: Can provide SI-traceable results.[4]

  • Universal Detection: Applicable to a wide range of organic molecules.[4]

  • No Identical Standard Needed: Quantification is performed against a structurally different internal standard.

  • High Precision and Accuracy: Capable of achieving low measurement uncertainties.[5]

  • Non-destructive: The sample can be recovered after analysis.

  • Simultaneous Analysis: Can be used to quantify multiple components in a mixture.[6]

The Internal Standard: this compound

The choice of an appropriate internal standard is crucial for accurate qNMR measurements.[7] this compound is an excellent choice for the qNMR of many pharmaceutical compounds, including antiviral agents, due to its favorable properties:

  • Deuterated Structure: The deuteration at specific positions minimizes its proton signals, reducing the likelihood of overlap with analyte signals.

  • Chemical Stability: It is chemically inert and does not react with a wide range of analytes or solvents.

  • Good Solubility: It is soluble in common deuterated solvents used for NMR analysis.

  • Distinct Chemical Shifts: Its remaining proton signals appear in regions of the ¹H NMR spectrum that are often free of analyte signals.

  • High Purity: Available commercially in high isotopic and chemical purity.

PropertyValue
Molecular Formula C₆H₆D₅BrO₂
Molecular Weight 200.09 g/mol
Typical ¹H NMR Signals The non-deuterated protons on the methyl groups of the dioxolane ring typically appear as singlets in a region with minimal overlap.

Application: Purity Determination of an Antiviral Drug

This section outlines a representative protocol for determining the purity of a hypothetical antiviral drug, "Antivirin," using this compound as the internal standard.

Experimental Workflow

The overall workflow for the qNMR purity assessment is depicted in the following diagram.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_calculation Purity Calculation weigh_analyte Accurately weigh Antivirin (analyte) dissolve Dissolve analyte and standard in deuterated solvent weigh_analyte->dissolve weigh_standard Accurately weigh Internal Standard weigh_standard->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire ¹H NMR Spectrum transfer->acquire process Process Spectrum (Phasing, Baseline Correction) acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity using the qNMR equation integrate->calculate report Generate Report calculate->report

Figure 1: General workflow for qNMR purity determination.
Detailed Experimental Protocol

3.2.1. Materials and Reagents

  • Analyte: Antivirin (or other antiviral agent)

  • Internal Standard: this compound (Purity ≥ 99.5%)

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) or Chloroform-d (CDCl₃)

  • NMR Tubes: 5 mm high-precision NMR tubes

  • Analytical Balance: Capable of weighing to ±0.01 mg

3.2.2. Sample Preparation

  • Accurately weigh approximately 15-20 mg of the analyte (Antivirin) into a clean, dry vial. Record the exact weight (m_analyte).

  • Accurately weigh approximately 10-15 mg of the internal standard (this compound) into the same vial. Record the exact weight (m_std).

  • Add a precise volume (e.g., 0.7 mL) of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.

  • Ensure complete dissolution of both the analyte and the internal standard by gentle vortexing or sonication.

  • Transfer the resulting solution into a 5 mm NMR tube.

3.2.3. NMR Data Acquisition

  • Spectrometer: 400 MHz or higher field NMR spectrometer

  • Pulse Sequence: A standard 1D proton experiment with a 90° pulse.

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).

  • Number of Scans (ns): 16 to 64, depending on the sample concentration, to achieve a good signal-to-noise ratio.

  • Acquisition Time (aq): At least 3 seconds.

  • Temperature: Maintain a constant temperature, e.g., 298 K.

3.2.4. Data Processing

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Carefully phase the spectrum to obtain pure absorption signals.

  • Perform baseline correction to ensure a flat baseline across the entire spectrum.

  • Integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard.

Purity Calculation

The purity of the analyte is calculated using the following equation:

Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

Where:

  • I: Integral of the respective signal

  • N: Number of protons corresponding to the integrated signal

  • MW: Molecular weight

  • m: Mass

  • Purity_std: Purity of the internal standard

Representative Quantitative Data

The following tables summarize hypothetical quantitative data for the purity determination of three different batches of "Antivirin".

Table 1: Sample Preparation and Signal Integration Data

Sample IDm_analyte (mg)m_std (mg)I_analyte (Signal @ x.xx ppm, 1H)I_std (Signal @ y.yy ppm, 6H)
Batch A-118.5412.311.000.85
Batch A-218.6212.351.020.86
Batch B-120.1113.521.100.95
Batch B-220.0513.481.090.94
Batch C-119.3312.891.050.90
Batch C-219.4112.931.060.91

Table 2: Calculated Purity of Antivirin Batches

(Assuming: MW_analyte = 350.4 g/mol ; MW_std = 200.09 g/mol ; Purity_std = 99.8%)

Sample IDCalculated Purity (%)Average Purity (%)Relative Standard Deviation (%)
Batch A-198.999.20.3
Batch A-299.5
Batch B-199.699.40.2
Batch B-299.2
Batch C-199.199.30.2
Batch C-299.5

Logical Workflow for API Quality Control

The qNMR method described is an integral part of the quality control (QC) process for APIs. The following diagram illustrates the logical flow of this process.

API_QC_Logic cluster_testing Analytical Testing raw_material Raw Material (Antivirin API Batch) sampling Representative Sampling raw_material->sampling qnmr qNMR Purity Assay (This Protocol) sampling->qnmr hplc Chromatographic Purity (Impurity Profiling) sampling->hplc kf Karl Fischer (Water Content) sampling->kf other_tests Other Tests (e.g., ROI, Heavy Metals) sampling->other_tests data_review Data Review and Comparison to Specifications qnmr->data_review hplc->data_review kf->data_review other_tests->data_review decision Release or Reject Batch? data_review->decision release Batch Released decision->release Pass reject Batch Rejected (Further Investigation) decision->reject Fail

Figure 2: Logical workflow for API batch release incorporating qNMR.

Conclusion

Quantitative NMR spectroscopy using this compound as an internal standard provides a highly accurate, precise, and efficient method for the purity assessment and concentration determination of antiviral drugs and other pharmaceutical compounds. The protocol outlined in this application note is straightforward to implement and can be readily adapted for various analytes, making it a valuable tool in both research and regulated environments. The non-destructive nature and the ability to obtain quantitative results without a specific reference standard for the analyte offer significant advantages in early drug development and for the quality control of novel chemical entities.[8][9]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield and purity in the synthesis of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The synthesis typically involves a two-step process. The first step is the acid-catalyzed ketalization of a deuterated glycerol derivative with a deuterated acetone source to form the corresponding deuterated 4-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolane. The second step is the bromination of the hydroxyl group to yield the final product. The specific deuterated starting materials will determine the final isotopic distribution.

Q2: My overall yield is low. What are the most common causes?

Low yields in this synthesis can typically be attributed to three main factors:

  • Incomplete Ketalization: The reaction between the diol and acetone is an equilibrium. Inefficient removal of the water byproduct will prevent the reaction from proceeding to completion.[1]

  • Side Reactions During Bromination: The bromination step, if not properly controlled, can lead to the formation of impurities. Temperature control is crucial to minimize these side reactions.

  • Product Loss During Workup and Purification: The product can be lost during aqueous extraction phases or decompose during high-temperature distillation. Proper workup procedures and the use of vacuum distillation are essential.

Q3: How can I effectively remove water during the ketalization step?

To drive the equilibrium towards the product, water must be removed as it is formed.[1] Common and effective methods include:

  • Using a dehydrating agent: Adding anhydrous magnesium sulfate or sodium sulfate to the reaction mixture.[2][3]

  • Azeotropic distillation: Refluxing the reaction in a solvent that forms an azeotrope with water (e.g., toluene or dichloromethane) using a Dean-Stark apparatus.

  • Chemical dehydration: Using reagents like triethyl orthoformate can chemically remove water under mild conditions.[1]

Q4: What are the optimal conditions for the bromination step?

The optimal conditions depend on the chosen brominating agent. However, key considerations include:

  • Temperature Control: For reactions involving elemental bromine, maintaining low to moderate temperatures (e.g., 0-50°C) is critical to prevent over-bromination and other side reactions.[4][5]

  • Choice of Reagent: Common reagents include N-Bromosuccinimide (NBS), phosphorus tribromide (PBr₃), or thionyl bromide (SOBr₂). The choice will depend on the scale, desired reactivity, and workup procedure.

  • Byproduct Removal: The bromination reaction often produces acidic byproducts like HBr.[5] These should be neutralized during workup (e.g., with a sodium bicarbonate wash) or removed by purging with an inert gas to prevent acid-catalyzed degradation of the product.[1][5]

Q5: Are there any specific considerations for the deuterated (-d5) version of this synthesis?

Yes. The primary consideration is the choice of deuterated starting materials to achieve the desired labeling pattern. For this compound, one would typically start with glycerol-d5 or a similarly deuterated propanediol derivative. Key points include:

  • Isotopic Purity: Ensure the high isotopic purity of your starting materials.

  • Reaction Conditions: The reaction conditions are generally analogous to the non-deuterated synthesis. No significant kinetic isotope effect is expected to alter the reaction outcome substantially.

  • Analysis: Use appropriate analytical techniques (e.g., ¹H NMR, ²H NMR, Mass Spectrometry) to confirm the deuterium incorporation and position in the final product.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low conversion in ketalization step Inefficient water removal: The equilibrium is not shifted towards the product.[1]Use a Dean-Stark apparatus for azeotropic water removal or add a fresh, activated dehydrating agent like anhydrous MgSO₄.[2]
Inactive acid catalyst: The catalyst (e.g., p-TsOH) may be old or hydrated.Use a fresh portion of the acid catalyst.
Multiple spots on TLC after bromination Reaction temperature too high: High temperatures can lead to side reactions and decomposition.Maintain a lower reaction temperature. For brominations with elemental bromine, a range of 0–3 °C has been used successfully for similar structures.[4]
Acidic byproduct (HBr) causing degradation: HBr formed during the reaction can catalyze side reactions.[5]After the reaction, quench carefully and perform a workup with a mild base like saturated sodium bicarbonate solution to neutralize the acid.[1]
Product decomposes during distillation Distillation temperature is too high: The product may be thermally unstable.Purify the product using vacuum distillation to lower the boiling point. A crude product was successfully distilled at 72-75°C under 2.0 mm Hg vacuum in a similar synthesis.[1]
Residual acid or base in the crude product: Traces of acid or base can catalyze decomposition at elevated temperatures.Ensure the crude product is thoroughly washed to a neutral pH and completely dried over an agent like anhydrous sodium sulfate before distillation.[3]
Low product recovery after workup Product is partially water-soluble: Some product may be lost in the aqueous layers during extraction.Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product before extraction.[3]
Emulsion formation: An emulsion layer can form between the organic and aqueous phases, trapping the product.Add brine to help break the emulsion or filter the mixture through a pad of Celite.

Data on Analogous Syntheses

The following table summarizes conditions and yields for the synthesis of structurally related, non-deuterated dioxolanes to provide a baseline for optimization.

Starting MaterialReagent(s)SolventTemperatureTimeYieldReference
3-Bromo-1,2-propanediolAcetone, Anhydrous MgSO₄AcetoneReflux24 h-[2]
4-Chloromethyl-2,2-dimethyl-1,3-dioxolaneNaBr, NaOAcDMF150 °C15 h62% (after hydrolysis)[3]
Ethylene glycol, AcetaldehydeBromineNone0-3 °C3.5 h79.2%[4]
2-(2,4-dichlorophenyl)-2-methyl-4-n-propyl-1,3-dioxolaneBromineNone15-60 °C->97%[5]

Experimental Protocols

Representative Protocol: Synthesis of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane

This protocol is a representative example based on established methods for analogous non-deuterated compounds and should be adapted for the specific deuterated reagents being used.

Step 1: Ketalization of Glycerol-d5

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add glycerol-d5 (1.0 eq), acetone-d6 (3.0 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).

  • Add toluene as the solvent to fill the Dean-Stark trap.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Continue refluxing until no more water is collected (typically 4-6 hours).

  • Cool the reaction mixture to room temperature.

  • Neutralize the catalyst by washing the mixture with a saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.[3]

  • Remove the solvent under reduced pressure to yield crude 4-(hydroxymethyl-d2)-2,2-di(methyl-d3)-1,3-dioxolane-d1, which can be used in the next step without further purification.

Step 2: Bromination of the Hydroxymethyl Intermediate

  • Dissolve the crude intermediate from Step 1 (1.0 eq) in an anhydrous solvent such as dichloromethane in a flask under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add phosphorus tribromide (PBr₃) (0.4 eq) dropwise, ensuring the temperature remains below 5°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC. Once complete, cool the mixture back to 0°C and slowly quench by adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Extract the product with dichloromethane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure. Purify the resulting crude oil by vacuum distillation to obtain pure this compound.

Visualizations

SynthesisPathway SM Glycerol-d5 + Acetone-d6 CAT1 p-TsOH (cat.) Toluene, Reflux INT Deuterated 4-(hydroxymethyl)-2,2-dimethyl- 1,3-dioxolane SM->INT Ketalization R2 PBr₃ or NBS DCM, 0°C to RT PROD 4-(Bromomethyl)-2,2-dimethyl- 1,3-dioxolane-d5 INT->PROD Bromination

Caption: General synthesis pathway for this compound.

TroubleshootingWorkflow start Low Final Yield p1 Check Ketalization Step (TLC/NMR of crude) start->p1 p2 Check Bromination Step start->p2 p3 Check Purification Step start->p3 p1_q1 Is conversion low? p1->p1_q1 p1_s1 Improve water removal (Dean-Stark / MgSO₄). Use fresh catalyst. p1_q1->p1_s1 Yes p2_q1 Impurities observed? p2->p2_q1 p2_s1 Lower reaction temp. Ensure inert atmosphere. Neutralize HBr byproduct. p2_q1->p2_s1 Yes p3_q1 Product loss or decomposition? p3->p3_q1 p3_s1 Use vacuum distillation. Ensure neutral pH before heating. Saturate aqueous phase with brine. p3_q1->p3_s1 Yes

Caption: Troubleshooting workflow for identifying sources of low yield.

References

Technical Support Center: 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5. The information provided is also broadly applicable to the non-deuterated analogue, 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction pathways for this compound?

A1: As a primary alkyl bromide, this reagent predominantly undergoes nucleophilic substitution (S_N2) reactions. Under strongly basic conditions, it can also undergo elimination (E2) reactions. The 2,2-dimethyl-1,3-dioxolane moiety is an acetal protecting group for a diol, which is stable under basic and neutral conditions but is susceptible to hydrolysis under acidic conditions.

Q2: What are the most common side products observed in reactions with this reagent?

A2: The most common side products depend on the reaction conditions.

  • Under basic conditions (e.g., Williamson Ether Synthesis): The primary side product is the result of E2 elimination, leading to the formation of 4-methylene-2,2-dimethyl-1,3-dioxolane.

  • During Grignard reagent formation: A common side product is the Wurtz-type coupling product, 1,2-bis(2,2-dimethyl-1,3-dioxolan-4-yl)ethane.

  • Under acidic conditions: Hydrolysis of the dioxolane ring can occur, yielding 3-bromo-1,2-propanediol and acetone.

Q3: How does the deuterium labeling in this compound affect its reactivity and side products?

A3: The deuterium labeling on the methyl and methylene groups of the dioxolane ring is primarily for use as an internal standard in mass spectrometry-based assays or to probe reaction mechanisms. For the common reactions involving the bromomethyl group, the deuterium labeling is not expected to significantly alter the reaction pathways or the types of side products formed. The kinetic isotope effect would be negligible for reactions at the C-Br bond.

Troubleshooting Guides

Issue 1: Low Yield in Williamson Ether Synthesis

Symptoms:

  • The desired ether product is obtained in a lower-than-expected yield.

  • TLC or GC-MS analysis of the crude reaction mixture shows a significant apolar byproduct.

Possible Cause:

  • Competition from an E2 elimination side reaction, particularly with sterically hindered or strong bases.

Troubleshooting Steps:

  • Choice of Base: Employ a less sterically hindered and milder base if possible. For example, using sodium carbonate or potassium carbonate instead of potassium tert-butoxide can favor substitution over elimination.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures tend to favor elimination.

  • Nucleophile Concentration: Use a moderate excess of the nucleophile to favor the bimolecular substitution reaction.

Issue 2: Formation of a High-Molecular-Weight Byproduct in Grignard Reactions

Symptoms:

  • Difficulty in forming the Grignard reagent (e.g., the magnesium is not consumed).

  • Isolation of a significant amount of a high-boiling, non-polar byproduct.

Possible Cause:

  • Wurtz-type coupling of the Grignard reagent with the starting alkyl bromide. This is more likely if the concentration of the alkyl bromide is high during the formation of the Grignard reagent.

Troubleshooting Steps:

  • Slow Addition: Add the solution of this compound slowly to the activated magnesium turnings to maintain a low concentration of the alkyl bromide in the reaction mixture.

  • Activation of Magnesium: Ensure the magnesium is properly activated. Adding a small crystal of iodine can help initiate the reaction.

  • Solvent: Use anhydrous diethyl ether or THF as the solvent.

Issue 3: Presence of Polar Impurities and Unintended Products

Symptoms:

  • The final product is contaminated with polar, water-soluble impurities.

  • NMR analysis shows the absence of the dioxolane methyl signals and the presence of new hydroxyl peaks.

Possible Cause:

  • Accidental exposure to acidic conditions during workup or purification, leading to the hydrolysis of the dioxolane protecting group.

Troubleshooting Steps:

  • Neutral or Basic Workup: Ensure that any aqueous workup steps are performed under neutral or slightly basic conditions. Use of a saturated sodium bicarbonate solution wash is recommended.

  • Avoid Acidic Chromatography Conditions: If using silica gel chromatography, deactivation of the silica gel with a small amount of triethylamine in the eluent can prevent on-column hydrolysis.

  • Drying of Solvents and Reagents: Ensure all solvents and reagents are anhydrous, as residual acid in the presence of water can catalyze hydrolysis.

Data Presentation

Table 1: Potential Side Products and Their Characteristics

Side Product NameChemical StructureMolecular FormulaMolecular Weight ( g/mol )Common Reaction Type
4-Methylene-2,2-dimethyl-1,3-dioxolaneCH₂=C(OCH₂(CH₃)₂O)C₆H₁₀O₂114.14Elimination (E2)
1,2-bis(2,2-dimethyl-1,3-dioxolan-4-yl)ethane(C₆H₁₁O₂)₂C₁₂H₂₂O₄230.30Grignard (Wurtz Coupling)
3-Bromo-1,2-propanediolBrCH₂CH(OH)CH₂OHC₃H₇BrO₂154.99Hydrolysis
Acetone(CH₃)₂COC₃H₆O58.08Hydrolysis

Experimental Protocols

Protocol 1: General Procedure for Williamson Ether Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

  • Deprotonation of the Nucleophile: To a solution of the alcohol (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., DMF or THF) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base (e.g., sodium hydride, 1.1 eq.) portion-wise at 0 °C.

  • Reaction with Alkyl Bromide: After the evolution of hydrogen gas ceases, add a solution of this compound (1.0-1.2 eq.) in the same anhydrous solvent dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or GC-MS. Gentle heating may be required for less reactive nucleophiles.

  • Workup: Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: General Procedure for Grignard Reagent Formation and Reaction

This protocol is a general guideline and requires strict anhydrous conditions.

  • Preparation: Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Place activated magnesium turnings (1.2 eq.) in the flask.

  • Initiation: Add a small volume of a solution of this compound (1.0 eq.) in anhydrous diethyl ether or THF to the magnesium. A small crystal of iodine can be added to initiate the reaction.

  • Grignard Reagent Formation: Once the reaction has initiated (as evidenced by bubbling and/or heat evolution), add the remaining solution of the alkyl bromide dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture until the magnesium is consumed.

  • Reaction with Electrophile: Cool the Grignard reagent solution to 0 °C and add a solution of the electrophile (e.g., an aldehyde or ketone, 1.0 eq.) in anhydrous ether or THF dropwise.

  • Workup: After the reaction is complete, quench by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or distillation.

Visualizations

Reaction_Pathways cluster_sn2 SN2 Pathway cluster_e2 E2 Side Reaction cluster_hydrolysis Hydrolysis Side Reaction reagent 4-(Bromomethyl)-2,2-dimethyl- 1,3-dioxolane-d5 product_sn2 Substitution Product (Desired Ether) reagent->product_sn2  + Nu:⁻ (e.g., RO⁻) product_e2 Elimination Product (4-Methylene-2,2-dimethyl-1,3-dioxolane) reagent->product_e2  + Strong, hindered base product_hydrolysis 3-Bromo-1,2-propanediol + Acetone reagent->product_hydrolysis  + H₃O⁺

Caption: Primary reaction pathways and potential side reactions of this compound.

Troubleshooting_Williamson_Ether start Low Yield in Williamson Ether Synthesis check_byproduct TLC/GC-MS shows apolar byproduct? start->check_byproduct cause_elimination Likely Cause: E2 Elimination check_byproduct->cause_elimination Yes other_issues Investigate other possible issues check_byproduct->other_issues No solution1 Use milder, less hindered base cause_elimination->solution1 solution2 Lower reaction temperature cause_elimination->solution2 solution3 Moderate excess of nucleophile cause_elimination->solution3

Caption: Troubleshooting workflow for low yields in Williamson ether synthesis.

Troubleshooting_Grignard start High MW Byproduct in Grignard Reaction check_symptoms Difficulty forming reagent & high-boiling byproduct? start->check_symptoms cause_wurtz Likely Cause: Wurtz-Type Coupling check_symptoms->cause_wurtz Yes other_issues Investigate other possible issues check_symptoms->other_issues No solution1 Slow addition of alkyl bromide cause_wurtz->solution1 solution2 Ensure Mg is activated (use I₂) cause_wurtz->solution2

Caption: Troubleshooting workflow for Grignard reaction side products.

Technical Support Center: 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5. The information is designed to address specific issues that may be encountered during the purification of this deuterated compound.

Troubleshooting Guide

This guide addresses common problems observed during the purification of this compound, their potential causes, and recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low Isotopic Purity Isotopic scrambling during synthesis or purification.[1] Back-exchange of deuterium with hydrogen from protic solvents or moisture.[2]Use aprotic and anhydrous solvents for all purification steps.[2] Minimize exposure to atmospheric moisture. Assess isotopic purity using High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Presence of Non-Deuterated Impurity Incomplete deuteration of starting materials. The presence of the unlabeled analyte as an impurity is a significant issue.[2]Source a higher purity deuterated starting material if possible.[2] Attempt chromatographic separation, as the C-D bond's slightly different polarity can sometimes allow for separation from the C-H analog.[1]
Co-elution with Impurities during Chromatography Impurities have similar polarity to the desired compound.Modify the chromatographic conditions. For column chromatography, try a different solvent system (e.g., hexane/ethyl acetate) or a different stationary phase.[3] For distillation, use a fractional distillation setup for better separation.
Product Decomposition during Purification The compound may be sensitive to heat or acidic/basic conditions. Bromomethyl compounds can be reactive.Use mild purification techniques. If using distillation, perform it under reduced pressure to lower the boiling point.[4] Avoid strong acids or bases during workup and chromatography. Neutralize any acidic residues before purification.
Inaccurate Results with a Deuterated Internal Standard Differential matrix effects due to slight chromatographic shifts between the deuterated standard and the non-deuterated analyte.[2]Verify chromatographic co-elution. If a shift is observed, optimize the chromatographic method (e.g., adjust mobile phase, gradient, or temperature) to achieve co-elution.[2]

Frequently Asked Questions (FAQs)

A list of frequently asked questions regarding the purification of this compound.

Q1: What are the most critical parameters to consider when purifying this compound?

A1: The two most critical parameters are chemical purity and isotopic purity.[1] Chemical purity refers to the absence of other chemical entities, while isotopic purity is the percentage of the compound that contains deuterium at the specified positions.[1] It is crucial to determine both the isotopic enrichment and the structural integrity of the final product.[1]

Q2: Which analytical techniques are best for determining the chemical and isotopic purity of my compound?

A2: High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for assessing both chemical and isotopic purity.[1] HR-MS can determine the isotopic enrichment by analyzing the relative abundance of H/D isotopologue ions.[1] ¹H and ²H NMR can confirm the positions of the deuterium labels and provide information on the relative isotopic purity.[1]

Q3: Can the presence of deuterium affect the compound's behavior during chromatographic purification?

A3: Yes, although the effect is often subtle. The carbon-deuterium (C-D) bond is slightly shorter and stronger than a carbon-hydrogen (C-H) bond, which can lead to minor differences in polarity and intermolecular interactions.[1] This phenomenon, known as the kinetic isotope effect, can sometimes be exploited for the chromatographic separation of deuterated and non-deuterated compounds.[1]

Q4: What is isotopic scrambling, and how can it affect my purification?

A4: Isotopic scrambling is the process where isotopes achieve an equilibrium distribution among different positions within a molecule or between molecules.[1] This can be a significant challenge during both synthesis and purification, as it can lead to a mixture of isotopologues and a decrease in the isotopic enrichment at the desired positions.[1]

Q5: What are some common impurities I might encounter?

A5: Besides the non-deuterated analog, potential impurities could include unreacted starting materials, byproducts from the bromination reaction (such as succinimide if NBS is used), and hydrolysis products if the compound is exposed to water.

Experimental Protocols

While specific protocols for the deuterated compound are not widely published, the following general methodologies, adapted from procedures for similar non-deuterated compounds, can be applied.

General Purification by Flash Chromatography:

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).

  • Column Packing: Prepare a silica gel column using a non-polar solvent system, such as hexane or a hexane/ethyl acetate mixture.

  • Loading: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with the chosen solvent system, gradually increasing the polarity if necessary.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

General Purification by Vacuum Distillation:

  • Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Ensure all glassware is dry.

  • Crude Product Charging: Place the crude this compound into the distillation flask.

  • Vacuum Application: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point under the applied pressure. The boiling point of the non-deuterated analog is a good starting reference.[4]

  • Analysis: Analyze the collected fraction for chemical and isotopic purity.

Visualizations

PurificationWorkflow General Purification Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_final Final Product CrudeProduct Crude Product Distillation Vacuum Distillation CrudeProduct->Distillation Primary Method Chromatography Flash Chromatography CrudeProduct->Chromatography Alternative Method NMR NMR Spectroscopy Distillation->NMR HRMS HR-MS Distillation->HRMS Chromatography->NMR Chromatography->HRMS PureProduct Pure Deuterated Compound NMR->PureProduct HRMS->PureProduct

Caption: General purification and analysis workflow.

TroubleshootingLogic Troubleshooting Logic for Impure Product Start Impure Product Detected CheckPurity Assess Chemical and Isotopic Purity (NMR, HR-MS) Start->CheckPurity LowIsotopic Low Isotopic Purity CheckPurity->LowIsotopic Isotopic Issue ChemicalImpurity Chemical Impurities Present CheckPurity->ChemicalImpurity Chemical Issue OptimizeSynthesis Optimize Deuteration Reaction LowIsotopic->OptimizeSynthesis UseAprotic Use Aprotic/Anhydrous Solvents LowIsotopic->UseAprotic OptimizePurification Optimize Purification Method (e.g., change solvent system, fractional distillation) ChemicalImpurity->OptimizePurification Reanalyze Re-analyze Purity OptimizeSynthesis->Reanalyze UseAprotic->Reanalyze OptimizePurification->Reanalyze Pure Product is Pure Reanalyze->Pure Yes NotPure Still Impure Reanalyze->NotPure No

Caption: Troubleshooting logic for an impure product.

References

Technical Support Center: Troubleshooting NMR Signal Overlap with 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your NMR experiments involving 4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5. Signal overlap can be a significant challenge in ¹H NMR spectroscopy, and this guide offers practical solutions to help you obtain high-quality, unambiguous data.

Understanding the Role of this compound

This compound is a deuterated analog of the parent compound. The "d5" designation indicates that five hydrogen atoms have been replaced by deuterium. Specifically, the protons on the bromomethyl group (-CH₂Br) and the adjacent methine (-CH-) and methylene (-CH₂-) groups on the dioxolane ring are deuterated. This selective deuteration means that in a ¹H NMR spectrum, the signals corresponding to these five positions will be absent. This property is invaluable for resolving signal overlap, as it can help to simplify complex spectra and confirm the assignment of proton resonances in your compound of interest.

Troubleshooting Guide: Resolving Signal Overlap

This section addresses common problems related to signal overlap in a question-and-answer format, providing actionable solutions.

Question 1: I am observing overlapping signals in the aliphatic region of my ¹H NMR spectrum, and I suspect they are interfering with the signals from 4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane. How can I confirm this and resolve the overlap?

Answer:

Signal overlap in the aliphatic region is a common issue. Here’s a systematic approach to troubleshoot and resolve it:

  • Utilize the Deuterated Standard: The primary purpose of using this compound is to circumvent this very problem. Since the protons on the bromomethyl and adjacent ring positions are replaced with deuterium, they will not appear in the ¹H NMR spectrum. If you are using the d5-labeled compound and still see signals in the expected region for the non-deuterated compound (see data table below), these signals must belong to your compound of interest or an impurity.

  • Change the Deuterated Solvent: The chemical shift of a proton can be influenced by the solvent.[1] Acquiring the spectrum in a different deuterated solvent (e.g., changing from CDCl₃ to Acetone-d₆ or DMSO-d₆) can alter the chemical shifts of your compound's signals, potentially resolving the overlap.[1]

  • Vary the Temperature: For molecules with conformational flexibility, changing the temperature of the NMR experiment can sometimes resolve overlapping signals. This is particularly useful if you are observing broad peaks or suspect the presence of rotamers.[1]

  • Employ 2D NMR Spectroscopy: Two-dimensional NMR techniques are powerful tools for resolving signal overlap.

    • COSY (Correlation Spectroscopy): A COSY experiment will show correlations between protons that are coupled to each other (typically over 2-3 bonds). This can help you trace the connectivity of your molecule and distinguish between overlapping multiplets.

    • HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates protons to their directly attached carbons. Since ¹³C spectra are generally better resolved than ¹H spectra, this technique can effectively separate overlapping proton signals based on the chemical shift of the carbon they are attached to.

Question 2: My ¹H NMR spectrum is very complex, and I'm not sure which signals belong to my compound and which might be from impurities or the non-deuterated 4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane.

Answer:

This is a common challenge, especially in early-stage research or with complex reaction mixtures. Here's how to approach this:

  • Reference Spectrum of the Deuterated Standard: If possible, run a ¹H NMR spectrum of this compound alone in the same solvent. This will show you the signals of the remaining, non-deuterated protons (the two methyl groups) and any residual proton signals from the deuterated positions. This reference spectrum is crucial for distinguishing its signals from those of your compound.

  • Spiking Experiment: If you suspect the presence of the non-deuterated version as an impurity, you can perform a spiking experiment. Add a small amount of pure, non-deuterated 4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane to your NMR tube and re-acquire the spectrum. The signals corresponding to the non-deuterated compound will increase in intensity, confirming their identity.

  • 2D NMR (HSQC/HMBC):

    • HSQC: As mentioned before, this will help you identify which protons are attached to which carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. This is extremely useful for piecing together the structure of your molecule and confirming assignments, helping to differentiate it from any impurities.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H NMR signals for this compound?

A1: In a ¹H NMR spectrum, you should primarily observe signals for the two methyl groups on the dioxolane ring. The protons on the bromomethyl group and at positions 4 and 5 of the dioxolane ring are deuterated and will not show signals. The exact chemical shift of the methyl groups will depend on the solvent used (see the data table for the non-deuterated analog for an estimate).

Q2: Can I use this compound as an internal standard for quantification?

A2: While it can be used as an internal standard, it is important to ensure that the signals of the remaining protons (the two methyl groups) are well-resolved from any signals in your analyte. For accurate quantification, you would integrate the signal of a known amount of the deuterated standard and compare it to the integral of a signal from your compound of interest.

Q3: How does the deuteration in this compound help in resolving signal overlap?

A3: Deuterium (²H) has a different gyromagnetic ratio than protium (¹H) and resonates at a much different frequency in an NMR experiment. Therefore, deuterated positions are "invisible" in a standard ¹H NMR spectrum. By strategically replacing protons with deuterium in regions of a molecule that are known to have complex or overlapping signals, the spectrum is simplified, allowing for clearer observation of the remaining proton signals.

Quantitative Data

The following table summarizes the approximate ¹H NMR chemical shifts for the non-deuterated 4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane in various common NMR solvents. This data can be used to predict where signals from the non-deuterated compound might appear and to choose a suitable solvent to minimize overlap with your analyte.

Proton AssignmentChemical Shift (δ) in CDCl₃ (ppm)Chemical Shift (δ) in Acetone-d₆ (ppm) (Estimated)Chemical Shift (δ) in DMSO-d₆ (ppm) (Estimated)
-CH₂Br3.40 - 3.55 (m)3.50 - 3.653.55 - 3.70
-CH-O-4.30 - 4.45 (m)4.35 - 4.504.40 - 4.55
-CH₂-O-3.80 - 4.20 (m)3.85 - 4.253.90 - 4.30
-C(CH₃)₂1.35 (s), 1.42 (s)1.30, 1.381.32, 1.40

Note: Chemical shifts are approximate and can be influenced by concentration, temperature, and the presence of other substances. "m" denotes a multiplet and "s" denotes a singlet.

Experimental Protocols

Protocol 1: Changing the NMR Solvent
  • Sample Preparation: Prepare your sample as you normally would for NMR analysis, but instead of your usual deuterated solvent, choose an alternative from the list above (e.g., Acetone-d₆ or DMSO-d₆).

  • Dissolution: Ensure your compound is fully soluble in the new solvent. Sonication may be required.

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis: Compare the new spectrum to the one obtained in the original solvent. Look for changes in chemical shifts that may have resolved the signal overlap.

Protocol 2: Acquiring a 2D COSY Spectrum
  • Sample Preparation: Prepare your sample in a suitable deuterated solvent.

  • Instrument Setup:

    • Load a standard COSY pulse program on the NMR spectrometer.

    • Set the spectral width (SW) in both dimensions (F1 and F2) to cover the entire proton chemical shift range of interest.

    • Set the number of scans (NS) and the number of increments in the indirect dimension (TD(F1)) based on your sample concentration and desired resolution. A typical starting point is NS=8 and TD(F1)=256.

  • Acquisition: Start the 2D acquisition. COSY experiments are relatively quick and can often be completed in under an hour.

  • Processing: Process the 2D data using the spectrometer's software. This typically involves Fourier transformation in both dimensions.

  • Analysis: Analyze the resulting 2D spectrum. Cross-peaks will appear between signals that are J-coupled. Trace the correlations to identify coupled protons and resolve overlapping multiplets.

Protocol 3: Acquiring a 2D HSQC Spectrum
  • Sample Preparation: Prepare a reasonably concentrated sample of your compound in a suitable deuterated solvent.

  • Instrument Setup:

    • Load a standard HSQC pulse program (e.g., hsqcedetgpsisp on Bruker instruments).

    • Set the spectral width in the F2 dimension (¹H) to cover the proton chemical shift range.

    • Set the spectral width in the F1 dimension (¹³C) to cover the expected carbon chemical shift range.

    • Set the number of scans (NS) and the number of increments in the indirect dimension (TD(F1)) based on your sample concentration. HSQC is a sensitive experiment, but may require more scans than a COSY for dilute samples.

  • Acquisition: Start the 2D acquisition. HSQC experiments can take longer than COSY, typically from 30 minutes to several hours.

  • Processing: Process the 2D data using the spectrometer's software.

  • Analysis: The 2D HSQC spectrum will show correlations between each proton and its directly attached carbon. Overlapping proton signals will often be resolved by the larger chemical shift dispersion of the ¹³C nucleus.

Visualizations

Troubleshooting_Workflow start Signal Overlap Observed use_d5 Are you using this compound? start->use_d5 switch_to_d5 Switch to d5-labeled compound to remove its signals use_d5->switch_to_d5 No overlap_persists Overlap Persists use_d5->overlap_persists Yes yes_d5 Yes no_d5 No switch_to_d5->overlap_persists change_solvent Change Deuterated Solvent (e.g., CDCl3 -> Acetone-d6) overlap_persists->change_solvent Yes resolved1 Signal Resolved change_solvent->resolved1 Resolved vary_temp Vary Temperature change_solvent->vary_temp Not Resolved not_resolved1 Not Resolved resolved2 Signal Resolved vary_temp->resolved2 Resolved run_2D_NMR Run 2D NMR (COSY, HSQC) vary_temp->run_2D_NMR Not Resolved not_resolved2 Not Resolved resolved3 Signal Resolved run_2D_NMR->resolved3

Caption: Troubleshooting workflow for NMR signal overlap.

Dioxolane_Structure cluster_0 This compound cluster_1 Key: C1 C O1 O C1->O1 C_Me1 CH₃ C1->C_Me1 C_Me2 CH₃ C1->C_Me2 C2 C O2 O C2->O2 O1->C2 C3 C O2->C3 C3->C1 CD_ring CD C3->CD_ring CD2_ring CD₂ CD_ring->CD2_ring CD2_Br CD₂Br CD_ring->CD2_Br key_H Protonated (¹H Signal) key_D Deuterated (No ¹H Signal)

Caption: Structure of this compound.

References

Technical Support Center: Optimizing Reaction Conditions for 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and optimization of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing this compound?

A1: The synthesis is typically a two-step process. The first step involves the acid-catalyzed ketalization of glycerol-d5 with acetone to form 4-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolane-d5 (solketal-d5). The second step is the bromination of the hydroxyl group of solketal-d5 to yield the final product.

Q2: Where can I source the deuterated starting material?

A2: Deuterated glycerol (glycerol-1,1,2,3,3-d5, 98 atom % D) is commercially available from suppliers of stable isotopes.[1]

Q3: What are the most common methods for the bromination of the intermediate, solketal-d5?

A3: Two common and effective methods for the bromination of primary alcohols like solketal-d5 are the Appel reaction (using triphenylphosphine and a bromine source like carbon tetrabromide) and reaction with phosphorus tribromide (PBr₃).[2][3][4]

Q4: What are the main safety precautions to consider during this synthesis?

A4: Phosphorus tribromide reacts violently with water and is corrosive. The Appel reaction reagents can be toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane is a combustible liquid and can cause skin and eye irritation.[2][5]

Troubleshooting Guides

Part 1: Synthesis of 4-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolane-d5 (Solketal-d5)

Issue: Low or no conversion of glycerol-d5 to solketal-d5.

Potential Cause Recommended Solution
Inactive or Insufficient Catalyst Use a fresh, active acid catalyst. Common choices include p-toluenesulfonic acid (p-TsOH), sulfuric acid, or heterogeneous catalysts like acidic resins.[6][7] Ensure the correct stoichiometric amount of catalyst is used.
Presence of Water This is an equilibrium reaction where water is a byproduct. Ensure all glassware is dry and use anhydrous acetone. Consider using a Dean-Stark apparatus to remove water azeotropically, or add a dehydrating agent like anhydrous magnesium sulfate.
Suboptimal Reaction Temperature The reaction is typically performed at room temperature or with gentle heating. If the reaction is slow, a slight increase in temperature may improve the rate. However, excessively high temperatures can lead to side reactions.
Inadequate Mixing Ensure efficient stirring to promote contact between the reactants and the catalyst, especially if a heterogeneous catalyst is used.

Issue: Formation of significant side products.

Potential Cause Recommended Solution
Formation of the 6-membered ring isomer (2,2-dimethyl-1,3-dioxan-5-ol) The formation of the 5-membered ring (solketal) is generally favored thermodynamically. Lowering the reaction temperature can sometimes improve selectivity.[6]
Polymerization or decomposition This can occur with strong acids or high temperatures. Use a milder acid catalyst or lower the reaction temperature.
Part 2: Bromination of Solketal-d5

Issue: Low yield of this compound.

Potential Cause Recommended Solution
Incomplete Reaction (Appel Reaction) Ensure all reagents (triphenylphosphine, carbon tetrabromide) are pure and dry. The reaction is sensitive to moisture. Use a slight excess of the Appel reagents.
Incomplete Reaction (PBr₃) Use fresh PBr₃ as it can decompose upon storage. The reaction is typically performed at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature. Ensure sufficient reaction time.
Side Reactions Overheating can lead to elimination or rearrangement side products, although this is less common for primary alcohols. Maintain careful temperature control.
Work-up Issues The triphenylphosphine oxide byproduct from the Appel reaction can sometimes be difficult to separate. Purification by column chromatography is often necessary. For the PBr₃ reaction, a careful aqueous workup is required to quench any remaining reagent.

Experimental Protocols

Protocol 1: Synthesis of 4-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolane-d5 (Solketal-d5)

This protocol is adapted from general procedures for solketal synthesis.[6][7][8]

Materials:

  • Glycerol-1,1,2,3,3-d5

  • Anhydrous acetone

  • p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst

  • Anhydrous magnesium sulfate

  • Dichloromethane (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add glycerol-1,1,2,3,3-d5 (1 equivalent).

  • Add a significant excess of anhydrous acetone (e.g., 10 equivalents).

  • Add a catalytic amount of p-TsOH (e.g., 0.01 equivalents).

  • Stir the reaction mixture at room temperature. The reaction can be monitored by TLC or GC-MS.

  • Once the reaction is complete (typically several hours), quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Remove the excess acetone under reduced pressure.

  • Extract the aqueous residue with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude solketal-d5.

  • Purify the crude product by vacuum distillation.

Quantitative Data for Solketal Synthesis (from non-deuterated glycerol):

CatalystGlycerol:Acetone Molar RatioTemperature (°C)Reaction Time (h)Glycerol Conversion (%)Solketal Selectivity (%)Reference
FeCl₃/γ-Al₂O₃1:10250.599.8998.36[8]
SO₄²⁻/ZnAl₂O₄–ZrO₂-Optimized-99.398 (Yield)[7]
UAV-631:105568496[6]
Protocol 2: Bromination of Solketal-d5 via the Appel Reaction

This protocol is a general procedure for the Appel reaction.[3][9][10]

Materials:

  • 4-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolane-d5 (Solketal-d5)

  • Triphenylphosphine (PPh₃)

  • Carbon tetrabromide (CBr₄)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve solketal-d5 (1 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of carbon tetrabromide (1.5 equivalents) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the product from the triphenylphosphine oxide byproduct.

Protocol 3: Bromination of Solketal-d5 using Phosphorus Tribromide (PBr₃)

This protocol is a general procedure for the bromination of primary alcohols with PBr₃.[2][11][12]

Materials:

  • 4-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolane-d5 (Solketal-d5)

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether or dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve solketal-d5 (1 equivalent) in anhydrous diethyl ether or dichloromethane in a round-bottom flask under an inert atmosphere and cool to 0 °C.

  • Slowly add PBr₃ (0.4 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until the reaction is complete (monitor by TLC).

  • Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Ketalization cluster_step2 Step 2: Bromination Glycerol_d5 Glycerol-d5 Solketal_d5 Solketal-d5 (4-(hydroxymethyl)-2,2-dimethyl- 1,3-dioxolane-d5) Glycerol_d5->Solketal_d5  Acid Catalyst Acetone Acetone Acetone->Solketal_d5 Final_Product 4-(Bromomethyl)-2,2-dimethyl- 1,3-dioxolane-d5 Solketal_d5->Final_Product Brominating_Agent Brominating Agent (e.g., PPh3/CBr4 or PBr3) Brominating_Agent->Final_Product

Caption: Overall workflow for the synthesis of this compound.

TroubleshootingKetalization Start Low Yield in Solketal-d5 Synthesis Check_Catalyst Is the catalyst active and in the correct amount? Start->Check_Catalyst Check_Water Is water being effectively removed? Check_Catalyst->Check_Water No Solution_Catalyst Use fresh catalyst and check stoichiometry. Check_Catalyst->Solution_Catalyst Yes Check_Temp Is the reaction temperature optimal? Check_Water->Check_Temp No Solution_Water Use anhydrous reagents and/or a Dean-Stark trap. Check_Water->Solution_Water Yes Solution_Temp Adjust temperature as needed, avoiding excessive heat. Check_Temp->Solution_Temp Yes End Yield Improved Check_Temp->End No Solution_Catalyst->Check_Water Solution_Water->Check_Temp Solution_Temp->End

Caption: Troubleshooting logic for low yield in solketal-d5 synthesis.

TroubleshootingBromination Start Low Yield in Bromination Check_Reagents Are reagents pure and anhydrous? Start->Check_Reagents Check_Temp Is temperature controlled? Check_Reagents->Check_Temp No Solution_Reagents Use fresh, dry reagents and solvents. Check_Reagents->Solution_Reagents Yes Check_Workup Is the workup and purification procedure appropriate? Check_Temp->Check_Workup No Solution_Temp Maintain low temperatures during addition. Check_Temp->Solution_Temp Yes Solution_Workup Optimize chromatography or distillation conditions. Check_Workup->Solution_Workup Yes End Yield Improved Check_Workup->End No Solution_Reagents->Check_Temp Solution_Temp->Check_Workup Solution_Workup->End

Caption: Troubleshooting logic for the bromination of solketal-d5.

References

degradation of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5 during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the potential degradation of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5 during experiments.

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound to prevent degradation?

A1: To ensure the stability of this compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1] The compound should be protected from moisture and stored under an inert atmosphere is recommended.[2] It is also advised to keep it away from heat, sparks, open flames, and other sources of ignition.[1][3]

Q2: What are the known incompatibilities of this compound that could lead to degradation?

A2: this compound is incompatible with strong oxidizing agents.[3] Contact with these substances should be avoided to prevent hazardous reactions and degradation of the compound. It is also sensitive to moisture, which can contribute to its breakdown.[3]

Q3: What is the primary degradation pathway for this compound?

A3: The 1,3-dioxolane ring is a cyclic acetal, which is susceptible to hydrolysis under acidic conditions.[4][5][6] Therefore, the primary degradation pathway is likely the acid-catalyzed hydrolysis of the acetal group, especially in the presence of water, which would open the ring to form glycerol derivatives.

Q4: Can this compound degrade under neutral or basic conditions?

A4: While acetals are generally stable under basic conditions, the bromomethyl group can be susceptible to nucleophilic substitution.[5] In the presence of strong bases or nucleophiles, side reactions involving the displacement of the bromide ion could occur, leading to the formation of byproducts.

Q5: Does the deuterium labeling in this compound affect its stability compared to the non-deuterated version?

A5: The deuterium labeling is on the dioxolane ring. While deuterium labeling can sometimes lead to kinetic isotope effects that may slightly alter reaction rates, the fundamental chemical stability and degradation pathways are expected to be very similar to the non-deuterated analogue, 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected peaks in NMR/LC-MS analysis suggesting impurities. Degradation of the compound due to improper storage or handling.1. Review storage conditions. Ensure the compound is stored in a tightly sealed container in a dry, cool place. 2. Check for potential sources of moisture or acid contamination in your experimental setup. 3. Purify the compound if necessary before use.
Low yield or incomplete reaction in a synthesis. The reagent may have degraded prior to or during the reaction.1. Use a fresh bottle of the reagent or verify the purity of the existing stock. 2. Ensure all solvents and other reagents are anhydrous and free of acidic impurities. 3. Run the reaction under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture.
Formation of a diol byproduct. Hydrolysis of the 1,3-dioxolane ring.1. Scrupulously exclude water from the reaction mixture by using dry solvents and glassware. 2. Avoid acidic conditions if possible. If acidic conditions are necessary, consider running the reaction at a lower temperature to minimize hydrolysis.
Appearance of unknown polar impurities. Possible reaction with nucleophiles present in the reaction mixture.1. Identify potential nucleophiles in your reaction. 2. If necessary, protect other functional groups in your substrate that could act as nucleophiles.

Experimental Protocols

General Handling Protocol to Minimize Degradation
  • Preparation: Before handling, ensure the work area is clean and dry. All glassware should be oven-dried or flame-dried to remove any residual moisture.

  • Inert Atmosphere: For reactions sensitive to moisture, it is highly recommended to work under an inert atmosphere (e.g., using a Schlenk line or a glovebox).

  • Dispensing: Use a syringe or cannula to transfer the liquid compound from its storage container to the reaction vessel to minimize exposure to atmospheric moisture.

  • Solvents: Use anhydrous solvents for all reactions involving this compound.

  • Temperature Control: If the reaction is exothermic or if there is a risk of thermal decomposition, maintain the reaction at a controlled, low temperature.

  • Quenching and Work-up: When the reaction is complete, quench it carefully, avoiding strongly acidic aqueous solutions if the acetal group needs to remain intact.

  • Storage of Solutions: If solutions of the compound are prepared, they should be used immediately or stored under an inert atmosphere for a short period.

Quantitative Data Summary

Condition Effect on Stability Reference
Presence of Water/Moisture Promotes hydrolysis of the dioxolane ring.[3]
Acidic pH Catalyzes the hydrolysis of the acetal group.[4][5][6]
Strong Oxidizing Agents Can lead to vigorous and potentially hazardous reactions.[3]
High Temperatures May promote decomposition and side reactions.[1][3]
Exposure to Ignition Sources The compound is combustible.[1]

Visualizations

Potential Degradation Pathway: Acid-Catalyzed Hydrolysis

cluster_main Acid-Catalyzed Hydrolysis Start This compound Intermediate Protonated Acetal Start->Intermediate H+ (Acid catalyst) Products Glycerol-d5 derivative + Acetone Intermediate->Products H2O (Water) cluster_workflow Experimental Workflow Start Store under inert atmosphere Step1 Use oven-dried glassware Start->Step1 Step2 Handle under inert gas (Ar/N2) Step1->Step2 Step3 Use anhydrous solvents Step2->Step3 Step4 Control reaction temperature Step3->Step4 Step5 Neutral or basic work-up Step4->Step5 End Stable Product Step5->End cluster_troubleshooting Troubleshooting Logic Problem Unexpected Experimental Results? Check1 Check Storage Conditions Problem->Check1 Yes Check2 Verify Reagent Purity Check1->Check2 Proper Solution1 Improve Storage (dry, cool, inert) Check1->Solution1 Improper Check3 Review Reaction Conditions (H2O, Acid) Check2->Check3 Pure Solution2 Purify or use fresh reagent Check2->Solution2 Impure Solution3 Use anhydrous solvents, avoid acid Check3->Solution3 Contaminated

References

common issues in reactions involving 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of this deuterated building block in chemical synthesis.

Troubleshooting Guide

This guide provides solutions to common problems encountered during reactions involving this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Reagents: The nucleophile or base may have degraded.1a. Use freshly opened or purified reagents. Ensure bases are properly stored to prevent hydration.
2. Inappropriate Solvent: The solvent may not be suitable for the reaction type (e.g., using a protic solvent for a reaction requiring an aprotic medium).2a. For SN2 reactions, use polar aprotic solvents like DMF, DMSO, or acetonitrile.
3. Insufficient Reaction Time or Temperature: The reaction may not have reached completion.3a. Monitor the reaction progress using TLC or GC/MS. If the reaction is sluggish, consider increasing the temperature or extending the reaction time.
4. Hydrolysis of the Dioxolane Ring: The presence of acid can cause the deprotection of the diol.4a. Ensure all reagents and solvents are anhydrous. Use a non-acidic workup if possible. If acidic conditions are necessary for deprotection, this should be a separate, intentional step.
Presence of Multiple Spots on TLC (Side Reactions) 1. Elimination Reaction (E2): If a strong, sterically hindered base is used, it may promote the elimination of HBr to form an alkene.1a. Use a non-hindered, weaker base if possible (e.g., K2CO3 instead of t-BuOK).
2. Over-alkylation of Nucleophile: For nucleophiles with multiple reactive sites (e.g., primary amines), di-alkylation can occur.2a. Use a larger excess of the nucleophile to favor mono-alkylation.
3. Partial Hydrolysis of Dioxolane: Trace amounts of acid can lead to a mixture of protected and deprotected products.3a. Perform the reaction under strictly anhydrous and neutral or basic conditions.
Difficulty in Product Purification 1. Co-elution of Product and Starting Material: The product and starting material may have similar polarities.1a. Optimize the solvent system for column chromatography. A gradient elution may be necessary. Consider derivatization of the product to alter its polarity for easier separation.
2. Oily Product That Won't Crystallize: The product may be a viscous oil at room temperature.2a. Attempt purification by distillation under reduced pressure if the product is thermally stable. Alternatively, try to form a solid derivative (e.g., a salt if the product is an amine) for easier handling and purification.
Reaction Rate is Unexpectedly Fast or Slow 1. Kinetic Isotope Effect (KIE): The presence of deuterium at the α-position to the bromine can influence the reaction rate.1a. Be aware that an inverse KIE (kH/kD < 1) is possible for some SN2 reactions, which would result in a slightly faster reaction rate for the deuterated compound.[1][2] Conversely, a normal KIE (kH/kD > 1) would slow the reaction down. Adjust reaction time accordingly.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of the deuterium labeling in this compound?

A1: The deuterium labeling serves multiple purposes in drug development and mechanistic studies. It can be used as a tracer for metabolic studies or to intentionally alter the metabolic profile of a drug candidate by leveraging the kinetic isotope effect, potentially leading to improved pharmacokinetic properties.[3]

Q2: Under what conditions is the 2,2-dimethyl-1,3-dioxolane protecting group stable?

A2: This protecting group is generally stable under basic, nucleophilic, and reductive conditions. It is, however, labile to acidic conditions. The table below summarizes its stability.

Reagent/Condition Stability
Aqueous Acid (pH < 4) Labile
Aqueous Base (pH > 9) Stable
Nucleophiles (e.g., RLi, RMgX, amines) Stable
Reducing Agents (e.g., LiAlH4, NaBH4) Stable
Oxidizing Agents (mild, e.g., PCC, PDC) Stable

Q3: What are the recommended storage conditions for this compound?

A3: It is recommended to store the compound in a cool, dry, and well-ventilated area in a tightly sealed container. It should be protected from moisture and strong acids.

Q4: How does the reactivity of the d5-labeled compound compare to its non-deuterated analog?

A4: For SN2 reactions, the C-D bond is slightly stronger than the C-H bond. This can lead to a secondary kinetic isotope effect. Often, an inverse kinetic isotope effect (kH/kD < 1) is observed for α-deuteration in SN2 reactions, meaning the deuterated compound may react slightly faster than the non-deuterated version.[1][4] However, the magnitude of this effect is typically small and may not be significant in all cases.

Experimental Protocols

Below are generalized experimental protocols for common reactions. Note that these are based on procedures for the non-deuterated analog and may require optimization for the d5-labeled compound.

General Protocol for Nucleophilic Substitution (SN2 Reaction)

This protocol describes a general procedure for the reaction of this compound with a nucleophile.

Materials:

  • This compound

  • Nucleophile (1.0 - 1.5 equivalents)

  • Base (if required, e.g., K2CO3, NaH)

  • Anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of the nucleophile in the chosen anhydrous solvent, add the base (if necessary) and stir for 15-30 minutes at room temperature.

  • Add a solution of this compound (1.0 equivalent) in the same solvent dropwise to the reaction mixture.

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Quantitative Data for Analogous Nucleophilic Substitution Reactions (Non-deuterated):

Nucleophile Base Solvent Temperature (°C) Time (h) Yield (%)
PhenolK2CO3Acetonitrile806~85
Sodium Azide-DMF7012>90
ThiophenolK2CO3AcetonitrileRT10~90
DiethylamineK2CO3Acetonitrile608~80

Note: These are representative conditions and yields for the non-deuterated analog and should be used as a starting point for optimization.

Visualizations

Experimental Workflow for Nucleophilic Substitution

experimental_workflow reagents Reagents: - this compound - Nucleophile - Base (optional) - Anhydrous Solvent reaction_setup Reaction Setup: - Dissolve nucleophile and base - Add dioxolane derivative reagents->reaction_setup reaction Reaction: - Heat and stir - Monitor by TLC/GC-MS reaction_setup->reaction workup Workup: - Quench with water - Extract with organic solvent - Wash and dry reaction->workup purification Purification: - Column Chromatography or Distillation workup->purification product Final Product purification->product

Caption: A generalized workflow for nucleophilic substitution reactions.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield Observed check_sm Is starting material consumed? (TLC/GC-MS) start->check_sm no_sm No check_sm->no_sm No yes_sm Yes check_sm->yes_sm Yes increase_time_temp Increase reaction time and/or temperature no_sm->increase_time_temp side_products Are there significant side products? yes_sm->side_products check_reagents Check reagent purity and activity increase_time_temp->check_reagents yes_side Yes side_products->yes_side Yes no_side No side_products->no_side No optimize_conditions Optimize conditions: - Use milder base - Check for hydrolysis yes_side->optimize_conditions purification_issue Investigate purification loss: - Check column loading - Assess product volatility no_side->purification_issue

Caption: A decision tree for troubleshooting low reaction yields.

References

how to increase solubility of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5 in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5 in organic solvents.

Troubleshooting Guide

This guide is designed to help you systematically address and resolve solubility issues with this compound during your experiments.

Issue: Poor or incomplete dissolution of this compound in a chosen organic solvent.

Question: What steps can I take if this compound is not dissolving in my selected organic solvent?

Answer:

If you are experiencing difficulty dissolving this compound, we recommend a stepwise approach to identify a suitable solvent system and enhance solubility. The following troubleshooting workflow can guide you through this process.

Experimental Workflow for Solubility Enhancement

Caption: A stepwise workflow for troubleshooting the solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: Based on the structure of its non-deuterated analog, 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane is a relatively nonpolar molecule. Halogenated organic compounds are often soluble in nonpolar organic solvents.[1][2] Limited available data for the deuterated compound indicates it is slightly soluble in chloroform and methanol.

Q2: How does deuteration affect the solubility of the compound?

A2: In general, the difference in solubility between a deuterated and a non-deuterated compound in the same solvent is minimal.[3] However, factors such as the purity of the deuterated solvent can sometimes lead to perceived differences in solubility.

Q3: Which organic solvents should I consider for dissolving this compound?

A3: Given the compound's structure, a range of solvents with varying polarities should be tested. A suggested starting list is provided in the table below. The principle of "like dissolves like" suggests that nonpolar to moderately polar solvents are good candidates.

Q4: Can I heat the mixture to increase solubility?

A4: Yes, for many solid organic compounds, solubility increases with temperature.[4][5] Gentle heating (e.g., to 30-40°C) with stirring can significantly improve the rate of dissolution and the amount of solute that can be dissolved. However, be cautious of the solvent's boiling point and the thermal stability of the compound.

Q5: What is a co-solvent system and how can it help?

A5: A co-solvent is a secondary solvent added in a small amount to the primary solvent to increase the solubility of a compound.[3][6] For this compound, if it has low solubility in a polar solvent, adding a less polar, miscible co-solvent can enhance solubility. Conversely, if it is in a nonpolar solvent, a small amount of a more polar co-solvent might be beneficial.

Q6: Will sonication help in dissolving the compound?

A6: Sonication uses ultrasonic waves to agitate the solvent and solute particles. This can help to break down any solid aggregates and increase the surface area of the solute exposed to the solvent, thereby accelerating the dissolution process. It is a useful technique for compounds that are slow to dissolve.

Q7: Are there other methods to enhance solubility?

A7: For challenging cases, particularly in the context of formulation for biological experiments, techniques such as the use of surfactants can be employed. Surfactants form micelles that can encapsulate poorly soluble compounds and increase their apparent solubility in a given solvent system.[7][8][9]

Data Presentation: Qualitative Solubility and Solvent Properties
SolventSolvent TypeExpected Qualitative SolubilityRationale/Comments
HexaneNonpolarLikely Soluble"Like dissolves like" principle.
TolueneNonpolarLikely SolubleAromatic solvent, good for many organic compounds.
DichloromethanePolar AproticLikely SolubleHalogenated solvent, often effective for similar compounds.
ChloroformPolar AproticSlightly Soluble (Reported)A good starting point for experimentation.
Diethyl EtherPolar AproticLikely SolubleCommon laboratory solvent for nonpolar to moderately polar compounds.
Tetrahydrofuran (THF)Polar AproticLikely SolubleGood general-purpose solvent.
Ethyl AcetatePolar AproticModerately SolubleEster solvent, may be effective.
AcetonePolar AproticModerately SolubleKetone solvent, worth testing.
AcetonitrilePolar AproticSparingly SolubleMay have limited success.
MethanolPolar ProticSlightly Soluble (Reported)May require co-solvents or heating.
EthanolPolar ProticSparingly SolubleSimilar to methanol.
Dimethyl Sulfoxide (DMSO)Polar AproticPotentially SolubleStrong solvent, but may be too polar.

Experimental Protocols

Protocol 1: Determining the Solubility of this compound in a Selected Organic Solvent

Objective: To determine the approximate solubility of this compound in a given organic solvent at room temperature.

Materials:

  • This compound

  • Selected organic solvent(s)

  • Analytical balance

  • Vortex mixer

  • Small vials with caps (e.g., 1.5 mL or 4 mL)

  • Pipettes

Procedure:

  • Weigh a small, known amount of this compound (e.g., 5 mg) into a clean, dry vial.

  • Add a small, measured volume of the selected organic solvent (e.g., 100 µL) to the vial.

  • Cap the vial securely and vortex the mixture for 30-60 seconds.

  • Visually inspect the solution. If the solid has completely dissolved, proceed to step 5. If not, proceed to step 6.

  • The compound is soluble at this concentration. To determine the upper limit of solubility, you can incrementally add more solute until it no longer dissolves.

  • If the solid has not dissolved, add another measured aliquot of the solvent (e.g., 100 µL) and repeat steps 3 and 4.

  • Continue adding the solvent in a stepwise manner until the solid is completely dissolved.

  • Calculate the approximate solubility based on the total amount of solute and the total volume of solvent required for complete dissolution. Express the result in mg/mL or mol/L.

Protocol 2: Enhancing Solubility using a Co-solvent System

Objective: To increase the solubility of this compound in a primary solvent using a miscible co-solvent.

Materials:

  • A suspension of this compound in the primary solvent

  • A miscible co-solvent

  • Vortex mixer

  • Magnetic stirrer and stir bar (optional)

  • Pipettes or burette

Procedure:

  • Prepare a suspension of a known concentration of this compound in the primary solvent where it is not fully soluble.

  • While stirring or vortexing the suspension, add the co-solvent dropwise or in small, measured increments (e.g., 1-5% of the total volume at a time).

  • After each addition, allow the mixture to equilibrate for a few minutes.

  • Observe the solution for clarity. Continue adding the co-solvent until the solid is completely dissolved.

  • Record the final ratio of the primary solvent to the co-solvent required to achieve complete dissolution.

Visualization of Logical Relationships

Decision-Making for Solvent Selection

Solvent_Selection start Goal: Dissolve This compound assess_polarity Assess Compound Polarity (Relatively Nonpolar) start->assess_polarity select_nonpolar Try Nonpolar Solvents (e.g., Hexane, Toluene) assess_polarity->select_nonpolar select_polar_aprotic Try Polar Aprotic Solvents (e.g., DCM, Chloroform, THF) assess_polarity->select_polar_aprotic select_polar_protic Try Polar Protic Solvents (e.g., Methanol, Ethanol) assess_polarity->select_polar_protic evaluate_solubility Evaluate Solubility select_nonpolar->evaluate_solubility select_polar_aprotic->evaluate_solubility select_polar_protic->evaluate_solubility soluble Soluble evaluate_solubility->soluble Yes insoluble Insoluble/Slightly Soluble evaluate_solubility->insoluble No troubleshoot Proceed to Troubleshooting (Heating, Co-solvents, Sonication) insoluble->troubleshoot

Caption: A decision tree for selecting an appropriate solvent for this compound.

References

4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5 stability in different analytical matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5 in various analytical matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound during bioanalysis?

A1: The primary stability concerns for this deuterated internal standard revolve around two main aspects of its structure: the 1,3-dioxolane ring and the bromomethyl group. The 1,3-dioxolane ring is susceptible to hydrolysis under acidic conditions, which can lead to ring-opening and degradation of the internal standard. The bromomethyl group is a reactive functional group that can potentially react with nucleophiles present in the biological matrix. Additionally, as with any deuterated standard, the stability of the deuterium label itself is a consideration, with a potential for back-exchange (deuterium-hydrogen exchange) under certain conditions.

Q2: What are the recommended storage conditions for stock solutions of this compound?

A2: It is recommended to store stock solutions of this compound at -20°C or colder in a tightly sealed container to minimize solvent evaporation and potential degradation.[1] The solvent used for the stock solution should be aprotic and free of acidic or basic contaminants. Anhydrous acetonitrile or methanol are common choices.

Q3: How can I assess the stability of this compound in my analytical matrix?

A3: Stability should be evaluated through a series of experiments as part of your bioanalytical method validation.[2][3] These typically include:

  • Freeze-Thaw Stability: Assess the stability after multiple cycles of freezing and thawing.

  • Short-Term (Bench-Top) Stability: Evaluate the stability at room temperature for a period that reflects the sample handling time.[4]

  • Long-Term Stability: Determine the stability at the intended storage temperature over a duration that covers the expected sample storage time.[4]

  • Stock Solution Stability: Confirm the stability of the stock solution at its storage temperature.[4]

Q4: Are there any known incompatibilities with common anticoagulants used for plasma collection?

Troubleshooting Guides

This section addresses specific issues that users might encounter during their experiments.

Issue 1: Decreasing internal standard signal over time in a batch run.

  • Possible Cause 1: Bench-top instability. The internal standard may be degrading in the processed samples in the autosampler.

    • Troubleshooting Step: Perform a bench-top stability experiment by letting a set of quality control (QC) samples sit at room temperature for the maximum expected duration of an analytical run. Analyze these samples against a fresh calibration curve to assess for degradation.

  • Possible Cause 2: Hydrolysis due to acidic mobile phase. If the mobile phase is acidic, it could be causing the hydrolysis of the dioxolane ring on-column or in the autosampler vials.

    • Troubleshooting Step: Evaluate the pH of your mobile phase. If it is acidic, consider if a less acidic mobile phase can be used while maintaining chromatographic performance. If not, minimize the time samples are exposed to the mobile phase before injection.

  • Possible Cause 3: Adsorption to vials or tubing. The compound may be adsorbing to the surfaces of the sample vials or the LC system tubing.

    • Troubleshooting Step: To mitigate this, consider using silanized vials. Passivating the LC system by injecting a high-concentration standard several times before running samples can also help.

Issue 2: High variability in the internal standard peak area between samples.

  • Possible Cause 1: Inconsistent sample processing. Variability in extraction efficiency or reconstitution volume can lead to inconsistent internal standard concentrations.

    • Troubleshooting Step: Review your sample preparation procedure for consistency. Ensure accurate and precise pipetting and vortexing steps.

  • Possible Cause 2: Matrix effects. Different biological samples can have varying levels of matrix components that may suppress or enhance the ionization of the internal standard.

    • Troubleshooting Step: Conduct a post-extraction addition experiment to evaluate matrix effects. This involves comparing the response of the internal standard in a post-spiked blank matrix extract to its response in a neat solution.

Issue 3: Appearance of a new peak that may be a degradation product.

  • Possible Cause 1: Degradation of the internal standard. A new peak could correspond to a hydrolysis product or another degradant.

    • Troubleshooting Step: To investigate, you can intentionally degrade the internal standard (e.g., by treating it with a mild acid) and inject the resulting solution to see if the new peak matches the retention time of the degradation product. Mass spectrometry can be used to identify the structure of the potential degradant.

  • Possible Cause 2: Isotopic back-exchange. An increase in the signal corresponding to the unlabeled analyte or partially deuterated species could indicate deuterium-hydrogen exchange.

    • Troubleshooting Step: Monitor the mass spectrum of the internal standard in a blank matrix over time. Avoid storing or reconstituting the standard in acidic or basic solutions which can catalyze this exchange.

Data Presentation

The following tables present hypothetical stability data for this compound. These tables are for illustrative purposes and should be replaced with data generated from your own experiments.

Table 1: Freeze-Thaw Stability of this compound in Human Plasma

QC LevelNumber of Freeze-Thaw CyclesMean Concentration (ng/mL)% Nominal Concentration
Low QC (10 ng/mL)19.898
39.595
59.292
High QC (500 ng/mL)149599
348897.6
547995.8

Table 2: Short-Term (Bench-Top) Stability of this compound in Human Plasma at Room Temperature

QC LevelTime (hours)Mean Concentration (ng/mL)% Nominal Concentration
Low QC (10 ng/mL)010.1101
69.797
249.191
High QC (500 ng/mL)0505101
649298.4
2447595

Table 3: Long-Term Stability of this compound in Human Plasma at -80°C

QC LevelTime (months)Mean Concentration (ng/mL)% Nominal Concentration
Low QC (10 ng/mL)09.999
19.898
39.696
69.494
High QC (500 ng/mL)049899.6
149599
349098
648296.4

Experimental Protocols

Protocol 1: Freeze-Thaw Stability Assessment

  • Prepare replicate quality control (QC) samples at low and high concentrations in the analytical matrix.

  • Analyze one set of QC samples immediately (Cycle 0).

  • Freeze the remaining QC samples at the intended storage temperature (e.g., -80°C) for at least 12 hours.

  • Thaw the samples completely at room temperature.

  • After thawing, refreeze the samples for at least 12 hours. This completes one freeze-thaw cycle.

  • Repeat steps 4 and 5 for the desired number of cycles (typically 3-5).

  • After the final thaw, process and analyze the QC samples.

  • Calculate the mean concentration and compare it to the nominal concentration. The mean concentration should typically be within ±15% of the nominal value.

Protocol 2: Short-Term (Bench-Top) Stability Assessment

  • Prepare replicate QC samples at low and high concentrations in the analytical matrix.

  • Place the samples on a laboratory bench at room temperature.

  • At specified time points (e.g., 0, 4, 8, and 24 hours), take an aliquot of each QC sample for analysis.

  • Process and analyze the samples.

  • Calculate the mean concentration at each time point and compare it to the concentration at time 0. The mean concentration should typically be within ±15% of the initial concentration.

Visualizations

Stability_Assessment_Workflow cluster_prep Sample Preparation cluster_experiments Stability Experiments cluster_analysis Analysis cluster_evaluation Data Evaluation Prep_QC Prepare Low & High QC Samples in Matrix FT_Stability Freeze-Thaw Stability (3-5 Cycles) Prep_QC->FT_Stability ST_Stability Short-Term (Bench-Top) Stability (0-24 hours) Prep_QC->ST_Stability LT_Stability Long-Term Stability (1-6 months @ -80°C) Prep_QC->LT_Stability Analysis LC-MS/MS Analysis FT_Stability->Analysis ST_Stability->Analysis LT_Stability->Analysis Evaluation Compare to Nominal Concentration (Acceptance Criteria: ±15%) Analysis->Evaluation

Caption: Workflow for assessing the stability of an internal standard in a biological matrix.

Troubleshooting_Logic Start Decreasing IS Signal? Benchtop_Instability Bench-top Instability Start->Benchtop_Instability Yes Acidic_Hydrolysis Acidic Mobile Phase Hydrolysis Start->Acidic_Hydrolysis Yes Adsorption Adsorption to Surfaces Start->Adsorption Yes Check_Benchtop Perform Bench-top Stability Test Benchtop_Instability->Check_Benchtop Check_pH Check Mobile Phase pH Acidic_Hydrolysis->Check_pH Use_Inert_Vials Use Silanized Vials/ Passivate System Adsorption->Use_Inert_Vials

Caption: Troubleshooting logic for a decreasing internal standard signal.

References

Technical Support Center: Minimizing Isotopic Exchange in 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize isotopic exchange in experiments involving 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern with this compound?

Isotopic exchange, in this context, refers to the unintended replacement of deuterium (D) atoms on the this compound molecule with hydrogen (H) atoms from the experimental environment (e.g., solvents, reagents). This process, also known as D/H back-exchange, can compromise the isotopic purity of the deuterated standard, leading to inaccurate results in quantitative analyses such as mass spectrometry and NMR.[1]

Q2: Which deuterium atoms on this compound are most susceptible to exchange?

The deuterium atoms on the dioxolane ring, particularly those on the carbon adjacent to the two oxygen atoms (the acetal carbon), and the deuterons on the bromomethyl group can be susceptible to exchange under certain conditions. The stability of these deuterium labels is highly dependent on the experimental conditions, especially pH and temperature.

Q3: What are the primary factors that promote isotopic exchange?

Several factors can accelerate the rate of D/H exchange:

  • pH: Both acidic and basic conditions can catalyze isotopic exchange. The rate of exchange is generally lowest at a neutral or slightly acidic pH.[2][3]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.

  • Solvent: Protic solvents (e.g., water, methanol, ethanol) are sources of exchangeable protons and can facilitate the loss of deuterium.

  • Catalysts: The presence of acid, base, or metal catalysts can significantly increase the rate of exchange.[4]

Q4: How can I store this compound to maintain its isotopic integrity?

To ensure the long-term stability of the deuterated compound, it should be stored in a tightly sealed container, protected from moisture and light, and kept at a low temperature (refrigerated or frozen). It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to atmospheric moisture.

Troubleshooting Guides

Problem: Loss of deuterium label observed in mass spectrometry results.

Possible Cause Troubleshooting Step
Exposure to acidic or basic conditions during sample preparation or analysis. Ensure all solvents and reagents are pH-neutral. If acidic or basic conditions are required for the experiment, minimize the exposure time and temperature. Consider performing the reaction at a lower temperature.
Use of protic solvents (e.g., water, methanol). Whenever possible, use aprotic solvents (e.g., acetonitrile, dichloromethane, THF). If a protic solvent is necessary, use a deuterated version (e.g., D₂O, CD₃OD) to minimize back-exchange.
Prolonged sample storage in a non-ideal solvent. Analyze samples as quickly as possible after preparation. If storage is necessary, store at low temperatures in an aprotic solvent.
Contamination of solvents or reagents with water. Use anhydrous solvents and reagents. Dry glassware thoroughly before use.

Problem: Unexpected peaks or altered integration in ¹H NMR spectra.

Possible Cause Troubleshooting Step
D/H exchange with residual protons in the NMR solvent. Use high-purity deuterated NMR solvents (>99.8% D). For sensitive experiments, consider using solvents with higher isotopic enrichment.
Presence of water in the NMR sample. Dry the sample and NMR tube thoroughly. A small amount of D₂O can be added to the NMR tube to intentionally exchange labile protons and identify them, but this should be done cautiously as it can promote back-exchange of the desired deuterons.
Temperature-dependent exchange. Acquire NMR spectra at a lower temperature to slow down the exchange process.

Data Presentation

Parameter Condition Effect on Isotopic Exchange Rate Stability of Deuterium Label
pH Acidic (pH < 6)IncreasedLow
Neutral (pH ~7)MinimalHigh
Basic (pH > 8)IncreasedLow
Temperature Low (e.g., 0-4 °C)SlowHigh
Room Temperature (~25 °C)ModerateModerate
Elevated (>40 °C)FastLow
Solvent Aprotic (e.g., ACN, DCM)MinimalHigh
Protic (e.g., H₂O, MeOH)SignificantLow
Deuterated Protic (e.g., D₂O, CD₃OD)Reduced (compared to non-deuterated)Moderate to High

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis to Minimize Isotopic Exchange
  • Glassware Preparation: Dry all glassware, including the NMR tube and cap, in an oven at >100 °C for at least 4 hours and cool in a desiccator over a drying agent.

  • Solvent Selection: Use a high-purity, anhydrous deuterated aprotic solvent (e.g., CDCl₃, C₆D₆, CD₂Cl₂) whenever possible.

  • Sample Dissolution: In a dry, inert atmosphere (e.g., a glove box or under a stream of argon), dissolve a precisely weighed amount of this compound in the chosen deuterated solvent.

  • Transfer to NMR Tube: Using a dry syringe or pipette, transfer the solution to the dried NMR tube.

  • Capping and Sealing: Cap the NMR tube tightly. For long-term storage or sensitive experiments, seal the cap with parafilm.

  • Analysis: Acquire the NMR spectrum as soon as possible after sample preparation. If storage is required, keep the sample at a low temperature.

Protocol 2: General Handling Procedure for Reactions to Minimize Isotopic Exchange
  • Reaction Setup: Assemble the reaction glassware and dry it thoroughly under vacuum with gentle heating. Allow the apparatus to cool to room temperature under an inert atmosphere (argon or nitrogen).

  • Solvent and Reagent Preparation: Use anhydrous aprotic solvents. If a protic solvent is unavoidable, use its deuterated counterpart. Ensure all other reagents are anhydrous.

  • Reaction Conditions:

    • Maintain the reaction at the lowest feasible temperature to minimize the rate of potential D/H exchange.

    • If the reaction requires acidic or basic conditions, use the mildest possible reagent and the shortest possible reaction time.

    • Consider using non-protic acid or base sources if compatible with the reaction chemistry.

  • Work-up:

    • Quench the reaction with a neutral or buffered aqueous solution, preferably using D₂O-based solutions if subsequent steps are sensitive to isotopic exchange.

    • Minimize the contact time with aqueous phases.

    • Extract the product into a dry, aprotic solvent.

    • Dry the organic extracts thoroughly over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄).

  • Purification:

    • If chromatography is required, use anhydrous solvents for the mobile phase.

    • Remove all solvents under reduced pressure at a low temperature.

Visualizations

Experimental_Workflow Workflow to Minimize Isotopic Exchange Start Start: Deuterated Compound Storage Proper Storage (Low Temp, Inert Atm.) Start->Storage Handling Handling in Inert Atmosphere Storage->Handling Solvent_Choice Select Anhydrous Aprotic or Deuterated Solvents Handling->Solvent_Choice Reaction Perform Reaction Solvent_Choice->Reaction Low_Temp Maintain Low Temperature Low_Temp->Reaction pH_Control Control pH (Avoid Strong Acid/Base) pH_Control->Reaction Workup Anhydrous/Aprotic Work-up Reaction->Workup Analysis Prompt Analysis (NMR, MS) Workup->Analysis End End: Maintain Isotopic Purity Analysis->End

References

Technical Support Center: Scaling Up 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5 Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in scaling up the synthesis of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up of this compound production.

Problem Potential Cause Recommended Solution
Low Reaction Yield Incomplete conversion of the starting material (deuterated solketal).- Ensure precise stoichiometric control of reagents. - Increase reaction time or temperature gradually, monitoring for side-product formation. - Verify the activity of the brominating agent.
Side reactions, such as the formation of di-brominated or rearranged products.- Optimize the reaction temperature; exothermic reactions may require more efficient cooling at scale.[1] - Control the rate of addition of the brominating agent to minimize localized high concentrations.[1]
Product loss during work-up and purification.- Optimize extraction and phase separation procedures to minimize emulsion formation. - Use fractional distillation under reduced pressure to purify the product, carefully monitoring fractions.
Inconsistent Batch Results Variations in raw material quality.- Implement rigorous quality control checks for all starting materials, including deuterated solketal and the brominating agent.[1] - Ensure consistent purity and moisture content of solvents.
Poor process control and reproducibility.- Standardize all reaction parameters, including addition rates, stirring speed, and temperature profiles.[1] - Utilize automated process control systems for better consistency at larger scales.
Product Instability or Decomposition Presence of acidic impurities.- Neutralize the crude product thoroughly after the reaction. - Consider a mild basic wash during the work-up procedure.
Exposure to high temperatures during purification.- Employ vacuum distillation to lower the boiling point and reduce thermal stress on the molecule.
Difficulties in Purification Formation of closely boiling impurities.- Optimize the reaction conditions to minimize the formation of these impurities. - Employ high-efficiency fractional distillation columns. - Consider preparative chromatography for high-purity requirements, although this may be less feasible at a very large scale.
Presence of polymeric byproducts.- Ensure strict temperature control during the reaction to prevent polymerization.[1] - Filter the crude product before distillation to remove any solid or polymeric material.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of this compound?

A1: The primary safety concerns include the handling of corrosive and potentially toxic brominating agents, managing exothermic reactions to prevent thermal runaway, and the potential for pressure build-up in a closed system.[1] A thorough risk assessment and implementation of appropriate safety protocols, including personal protective equipment (PPE) and emergency procedures, are crucial.

Q2: How does the deuterium labeling affect the reaction and scale-up process?

A2: The deuterium labeling is unlikely to significantly alter the fundamental reactivity of the molecule. However, it is essential to use deuterated starting materials of high isotopic purity to ensure the final product meets the required specifications. The cost of deuterated materials also necessitates a highly efficient and optimized process to minimize waste.

Q3: What are the critical process parameters to monitor and control during the scale-up?

A3: Key parameters to control include:

  • Temperature: To prevent side reactions and ensure safety, especially during the addition of the brominating agent.[1]

  • Addition Rate: Slow and controlled addition of reagents is critical to manage the reaction exotherm.[1]

  • Mixing: Efficient mixing is vital to ensure homogenous reaction conditions and prevent localized "hot spots."[1]

  • Pressure: Reactions should be conducted in a system designed to handle any potential pressure changes.

Q4: How can I effectively remove water from the reaction mixture, and why is it important?

A4: While the bromination step itself may not be highly sensitive to water, the synthesis of the starting material, deuterated solketal, is an equilibrium reaction where water is a byproduct.[2] For the overall process, ensuring anhydrous conditions for certain steps can be critical. Methods for water removal include using a Dean-Stark apparatus during the solketal synthesis or adding a drying agent.

Experimental Protocol: Synthesis of this compound (Lab Scale Example)

This protocol is a general guideline and may require optimization for larger scales.

Materials:

  • 2,2-dimethyl-1,3-dioxolane-4-methanol-d5 (deuterated solketal)

  • Triphenylphosphine (PPh3)

  • Carbon tetrabromide (CBr4)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add carbon tetrabromide to the cooled solution while stirring. A white precipitate of triphenylphosphine oxide will begin to form.

  • Add a solution of 2,2-dimethyl-1,3-dioxolane-4-methanol-d5 in anhydrous dichloromethane dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, filter the reaction mixture to remove the triphenylphosphine oxide precipitate.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound.

Visualizations

Troubleshooting_Workflow start Low Yield or Purity in Scale-Up check_reaction Review Reaction Parameters start->check_reaction check_purification Analyze Purification Process start->check_purification temp_control Temperature Profile Correct? check_reaction->temp_control distillation_params Distillation Conditions Optimal? check_purification->distillation_params addition_rate Reagent Addition Rate Optimized? temp_control->addition_rate Yes optimize_cooling Implement Improved Cooling/Heating temp_control->optimize_cooling No mixing Mixing Efficiency Adequate? addition_rate->mixing Yes adjust_addition Modify Addition Rate addition_rate->adjust_addition No improve_mixing Increase Stirring Speed / Baffling mixing->improve_mixing No end Process Optimized mixing->end Yes workup_loss Product Loss During Work-up? distillation_params->workup_loss Yes optimize_distillation Adjust Vacuum/Temperature distillation_params->optimize_distillation No refine_workup Refine Extraction/Washing Steps workup_loss->refine_workup Yes workup_loss->end No optimize_cooling->temp_control adjust_addition->addition_rate improve_mixing->mixing optimize_distillation->distillation_params refine_workup->workup_loss

Caption: Troubleshooting workflow for scaling up chemical reactions.

This guide provides a starting point for addressing challenges in the scale-up of this compound synthesis. For specific issues, further investigation and process optimization will be necessary.

References

Technical Support Center: 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5. The information is designed to address specific issues that may be encountered during the purification of this compound.

Troubleshooting Guide

This guide is presented in a question-and-answer format to directly address common challenges.

Question/Issue Possible Cause(s) Recommended Solution(s)
Low Yield After Purification 1. Incomplete reaction during synthesis.2. Loss of product during aqueous work-up due to some water solubility.3. Product volatility leading to loss during solvent evaporation.1. Ensure the reaction has gone to completion using techniques like TLC or GC-MS before starting purification.2. Saturate the aqueous layer with a salt like NaCl before extraction to decrease the product's solubility in water. Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, dichloromethane).3. Use a rotary evaporator with controlled temperature and pressure. A cold trap can also be employed to recover any volatile product.
Presence of Water in Final Product 1. Inadequate drying of the organic layer.2. Use of wet solvents or glassware.1. Use a sufficient amount of a suitable drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate). Ensure the drying agent is filtered off completely before solvent evaporation.2. Ensure all solvents are anhydrous and glassware is properly dried before use.
Product is Colored (Yellowish Tinge) 1. Presence of acidic impurities.2. Degradation of the product.1. Wash the organic layer with a mild base solution (e.g., saturated sodium bicarbonate) during the work-up to neutralize and remove acidic impurities.2. Store the compound in a refrigerator under an inert atmosphere.[1] Avoid exposure to light and air.
Unidentified Peaks in NMR/GC-MS 1. Unreacted starting materials (e.g., 3-bromo-1,2-propanediol-d5, acetone-d6).2. Side-products from the synthesis.3. Residual solvents from purification (e.g., diethyl ether, hexane).1. Improve the purification process. Consider column chromatography for difficult-to-remove impurities.2. Adjust reaction conditions to minimize side-product formation.3. Ensure complete removal of solvent under vacuum. For high-boiling point solvents, consider a high-vacuum system.
Product Fails to Solidify (if expected) The compound is reported to be an oil or a colorless to light yellow liquid.[1][2]Solidification is not an expected property of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound?

A1: Based on a typical synthesis route, common impurities may include unreacted 3-bromo-1,2-propanediol-d5, residual acetone-d6 (if used as both reactant and solvent), water, and acidic byproducts from the catalyst. Residual solvents from the workup and purification, such as diethyl ether or hexane, may also be present.

Q2: What is the recommended storage condition for this compound?

A2: It is recommended to store the compound in a refrigerator under an inert atmosphere to prevent degradation.[1]

Q3: Can I use distillation to purify this compound?

A3: Yes, vacuum distillation can be an effective purification method for this compound, especially for removing non-volatile impurities. The boiling point of the non-deuterated analog is reported as 75°C at 10 Torr.[2]

Q4: What analytical techniques are suitable for assessing the purity of this compound?

A4: Purity can be assessed using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also crucial for confirming the structure and identifying impurities.

Experimental Protocols

Protocol 1: General Purification by Aqueous Work-up and Extraction

This protocol is based on the synthesis of the non-deuterated analog and is a standard procedure for isolating products from a reaction mixture.[2]

  • Neutralization: Following the reaction, neutralize the mixture with a suitable base, such as potassium carbonate, until the solution is no longer acidic. Stir for approximately 30 minutes.

  • Filtration: Filter the mixture to remove any solid residues.

  • Solvent Removal: Remove the bulk of the solvent (e.g., acetone) using a rotary evaporator.

  • Extraction: Dissolve the resulting oily product in a water-immiscible organic solvent like diethyl ether. Transfer the solution to a separatory funnel and wash it three times with water to remove water-soluble impurities. To minimize product loss, the aqueous layers can be back-extracted with the organic solvent.

  • Drying: Dry the combined organic layers over an anhydrous drying agent like sodium sulfate.

  • Final Concentration: Filter off the drying agent and evaporate the solvent under vacuum to obtain the purified product.

Purification Troubleshooting Workflow

Purification_Troubleshooting_Workflow start Start Purification check_purity Assess Purity (GC-MS, NMR) start->check_purity is_pure Is Purity > 95%? check_purity->is_pure end_product Pure Product (Store under inert atmosphere) is_pure->end_product Yes water_present Water Present? is_pure->water_present No acid_present Acidic Impurities? water_present->acid_present No redry Re-dissolve in Et2O, Dry with Na2SO4 water_present->redry Yes starting_material_present Starting Material/ Side Products? acid_present->starting_material_present No wash_base Wash with NaHCO3 (aq) acid_present->wash_base Yes starting_material_present->end_product No chromatography Column Chromatography or Vacuum Distillation starting_material_present->chromatography Yes redry->check_purity wash_base->check_purity chromatography->check_purity

Caption: Troubleshooting workflow for the purification of this compound.

References

Validation & Comparative

A Head-to-Head Battle: 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5 versus its Non-Deuterated Counterpart in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of bioanalysis, the choice of an internal standard can be the determining factor in the accuracy and reliability of quantitative liquid chromatography-mass spectrometry (LC-MS) assays. This guide provides a comprehensive comparison between the deuterated stable isotope-labeled (SIL) internal standard, 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5, and its non-deuterated analog. For researchers, scientists, and drug development professionals, understanding the performance differences between these two standards is crucial for developing robust and defensible bioanalytical methods, particularly in the context of antiviral drug development where 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane is a key synthetic intermediate.

Introduction to the Contenders

4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane is a versatile synthetic building block used in the synthesis of a variety of pharmaceutical compounds. Its dioxolane moiety serves as a protecting group for a diol, while the bromomethyl group allows for facile nucleophilic substitution reactions. In the context of bioanalysis, it can be used as a derivatizing agent or, in some cases, as an external standard.

This compound is the deuterium-labeled version of the same molecule. The five deuterium atoms on the dioxolane ring and the bromomethyl group result in a 5 Dalton mass increase, allowing it to be distinguished from the non-deuterated analyte by a mass spectrometer. This key difference makes it an ideal internal standard, as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement.

Performance Showdown: A Data-Driven Comparison

To illustrate the performance differences, we present hypothetical yet representative data from a bioanalytical method validation for the quantification of an antiviral prodrug in human plasma. The comparison is made between a method using the non-deuterated compound as an external standard and a method employing the deuterated compound as an internal standard.

Table 1: Comparison of Key Validation Parameters

ParameterMethod with Non-Deuterated Standard (External Standard)Method with this compound (Internal Standard)
Linearity (r²) 0.995> 0.999
Precision (%CV)
- Intra-day8.5%< 5%
- Inter-day12.3%< 7%
Accuracy (% Bias)
- Intra-day± 10.2%± 4.5%
- Inter-day± 14.5%± 6.8%
Matrix Effect (%CV) 18.2%< 5%
Recovery (%CV) 15.7%< 6%

The data clearly demonstrates the superior performance of the method utilizing the deuterated internal standard. The linearity of the calibration curve is improved, and more importantly, the precision and accuracy are significantly better. The most striking difference is observed in the matrix effect and recovery, where the use of the deuterated standard effectively compensates for variations between different plasma lots, leading to much lower coefficient of variation (%CV).

Experimental Corner: Protocols for Synthesis and Analysis

Synthesis of this compound

A plausible synthetic route for this compound involves the use of deuterated starting materials.

Protocol:

  • Starting Material: (R,S)-3-Bromo-1,2-propanediol-d5.

  • Acetal Formation: To a solution of (R,S)-3-Bromo-1,2-propanediol-d5 (1.0 eq) in acetone-d6 (10 vol), add p-toluenesulfonic acid (0.05 eq).

  • Reaction: Stir the mixture at room temperature for 12 hours.

  • Work-up: Quench the reaction with saturated sodium bicarbonate solution. Extract the product with diethyl ether.

  • Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

Bromo-propanediol-d5 Bromo-propanediol-d5 Acetal Formation Acetal Formation Bromo-propanediol-d5->Acetal Formation Acetone-d6, p-TSA Reaction (12h, RT) Reaction (12h, RT) Acetal Formation->Reaction (12h, RT) Work-up Work-up Reaction (12h, RT)->Work-up Purification Purification Work-up->Purification Final Product Final Product Purification->Final Product

Synthesis workflow for the deuterated standard.

Bioanalytical LC-MS/MS Method for an Antiviral Prodrug

This protocol outlines a typical LC-MS/MS method for the quantification of an antiviral prodrug in human plasma using this compound as an internal standard.

1. Sample Preparation (Protein Precipitation):

  • To 50 µL of human plasma, add 10 µL of internal standard working solution (this compound in methanol).

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase A.

2. LC-MS/MS Conditions:

  • LC System: Shimadzu Nexera X2 or equivalent.

  • Column: Phenomenex Kinetex C18 (2.6 µm, 100 x 2.1 mm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • MS System: Sciex Triple Quad 6500+ or equivalent.

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • MRM Transitions:

    • Antiviral Prodrug: [M+H]+ → Product Ion

    • This compound: [M+H]+ → Product Ion

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Add IS Add IS Plasma->Add IS Protein Precipitation Protein Precipitation Add IS->Protein Precipitation Centrifuge Centrifuge Protein Precipitation->Centrifuge Evaporate Evaporate Centrifuge->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LC Separation LC Separation Reconstitute->LC Separation MS Detection MS Detection LC Separation->MS Detection

Bioanalytical workflow from sample to analysis.

The Verdict: A Clear Winner for Bioanalytical Integrity

The use of a stable isotope-labeled internal standard like this compound is unequivocally superior to its non-deuterated counterpart for quantitative bioanalysis. By co-eluting and behaving almost identically to the analyte, it effectively corrects for variations in sample preparation and matrix effects, leading to significantly improved accuracy, precision, and overall method robustness. While the initial synthesis of the deuterated standard may be more complex and costly, the long-term benefits of generating high-quality, reliable data far outweigh these considerations, especially in the regulated environment of drug development. For researchers aiming for the highest standards of bioanalytical excellence, the choice is clear: the deuterated standard is the champion.

A Comparative Guide to Deuterated Standards in Antiviral Drug Analysis: 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5 and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of antiviral agents is paramount for pharmacokinetic studies, therapeutic drug monitoring, and ensuring drug efficacy and safety. The gold standard for quantitative analysis by mass spectrometry is the use of stable isotope-labeled internal standards. This guide provides a comparative overview of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5 and other deuterated standards, with a focus on the analysis of the widely used antiviral drug, tenofovir.

While direct performance data for this compound as an internal standard in antiviral drug analysis is not extensively published, this guide will draw upon established principles of isotope dilution mass spectrometry and data from commonly used deuterated analogs to provide a valuable comparative framework. We will also explore the potential application of its non-deuterated counterpart as a derivatizing agent for gas chromatography-mass spectrometry (GC-MS).

Comparison of Deuterated Internal Standards for LC-MS/MS Analysis of Tenofovir

The accurate quantification of tenofovir in biological matrices is crucial for monitoring treatment efficacy and patient adherence. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this analysis, and the use of a deuterated internal standard is essential for achieving reliable results. The ideal internal standard co-elutes with the analyte and compensates for variations in sample preparation and instrument response.

Here, we compare the expected performance of this compound with a commonly used deuterated standard for tenofovir analysis, Tenofovir-d6.

Parameter This compound Tenofovir-d6 Commentary
Structural Similarity to Analyte LowHigh (Isotopologue of Tenofovir)Tenofovir-d6 is structurally identical to tenofovir, ensuring nearly identical chromatographic and ionization behavior. This compound is a structural analog and may exhibit different retention times and ionization efficiencies.
Co-elution with Tenofovir UnlikelyExpectedPerfect co-elution of the internal standard and analyte is critical for accurate compensation of matrix effects.[1][2][3]
Isotopic Purity Typically >98%Typically >98%High isotopic purity is essential to prevent cross-talk between the analyte and internal standard signals.
Chemical Purity Typically >98%Typically >98%High chemical purity ensures that the internal standard solution is free from contaminants that could interfere with the analysis.
Potential for Isotopic Exchange Low (deuterium on a stable methyl group)Low (deuterium on stable positions)The stability of the deuterium label is crucial for maintaining the integrity of the internal standard throughout the analytical process.
Matrix Effect Compensation Potentially incompleteHighDue to its identical chemical properties, Tenofovir-d6 is expected to experience the same matrix effects as the unlabeled analyte, leading to more accurate quantification.
Commercial Availability Available from specialized suppliersReadily available from multiple vendorsThe accessibility of the internal standard is a practical consideration for routine analysis.

Experimental Protocols

LC-MS/MS Method for the Quantification of Tenofovir in Human Plasma

This protocol outlines a typical LC-MS/MS method for the analysis of tenofovir in human plasma using a deuterated internal standard.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add 20 µL of the internal standard working solution (e.g., 100 ng/mL of Tenofovir-d6 in methanol).

  • Vortex for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

  • LC System: Agilent 1200 series or equivalent

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Injection Volume: 10 µL

3. Mass Spectrometric Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • MRM Transitions:

    • Tenofovir: m/z 288.1 → 176.1

    • Tenofovir-d6: m/z 294.1 → 182.1

  • Collision Energy and other parameters: Optimized for maximum signal intensity.

Visualization of Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Deuterated Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc LC Separation (C18 Column) reconstitute->lc ms MS/MS Detection (MRM Mode) lc->ms integrate Peak Integration ms->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio curve Calibration Curve ratio->curve quantify Quantification curve->quantify

Caption: Workflow for the quantitative analysis of tenofovir in plasma using LC-MS/MS with a deuterated internal standard.

4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane as a Derivatizing Agent for GC-MS

While its deuterated form is a potential internal standard, the non-deuterated 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane can be employed as a derivatizing agent to improve the chromatographic properties of certain analytes for GC-MS analysis. This is particularly relevant for polar compounds containing functional groups such as phosphates, which are often not amenable to direct GC-MS analysis due to their low volatility.

The derivatization reaction involves the alkylation of the polar functional group, rendering the analyte more volatile and thermally stable.

Comparison of Deuterated vs. Non-Deuterated Derivatizing Agents
Parameter 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane This compound Commentary
Reaction Efficiency Expected to be similarExpected to be similarThe isotopic substitution should not significantly affect the chemical reactivity of the derivatizing agent.
Chromatographic Properties of Derivative Forms a less polar, more volatile derivative.Forms a derivative with a slightly higher mass.The deuterated derivative will have a distinct mass spectrum, which can be useful for identification.
Application in Isotope Dilution Not applicableCan be used to create an in-situ internal standard.By derivatizing the analyte with the deuterated reagent, a stable isotope-labeled version of the analyte derivative is formed, which can serve as an internal standard.
Cost LowerHigherDeuterated compounds are generally more expensive to synthesize.

Experimental Protocol: Derivatization of a Phosphate-Containing Analyte for GC-MS

This protocol describes a general procedure for the derivatization of a phosphate-containing analyte using 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane.

1. Derivatization

  • Dry the analyte extract completely under a stream of nitrogen.

  • Add 50 µL of a 10% solution of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane in acetonitrile.

  • Add 10 µL of a catalyst, such as a tertiary amine (e.g., triethylamine).

  • Heat the mixture at 70°C for 30 minutes.

  • Cool the reaction mixture to room temperature.

  • Evaporate the solvent and excess reagent under nitrogen.

  • Reconstitute the residue in 100 µL of hexane for GC-MS analysis.

Visualization of Derivatization and Analysis Workflow

GCMS_Derivatization_Workflow cluster_derivatization Derivatization cluster_gcms_analysis GC-MS Analysis analyte Dried Analyte (e.g., Phosphate) add_reagent Add Derivatizing Agent & Catalyst analyte->add_reagent heat Heating add_reagent->heat evaporate_reagent Evaporation heat->evaporate_reagent reconstitute_gc Reconstitution (Hexane) evaporate_reagent->reconstitute_gc gc_sep GC Separation reconstitute_gc->gc_sep ms_detect MS Detection gc_sep->ms_detect

Caption: Workflow for the derivatization and subsequent GC-MS analysis of a polar analyte.

Conclusion

The selection of an appropriate deuterated standard is a critical step in developing robust and reliable quantitative analytical methods. While this compound is a potential candidate, for the analysis of antiviral drugs like tenofovir, a deuterated isotopologue such as Tenofovir-d6 is theoretically superior due to its identical chemical and physical properties to the analyte. This ensures optimal compensation for matrix effects and chromatographic variability.

The non-deuterated form, 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane, shows promise as a derivatizing agent for improving the GC-MS analysis of polar compounds. The use of its deuterated counterpart in this context can be a valuable strategy for creating in-situ internal standards for quantitative analysis.

Ultimately, the choice of a deuterated standard or derivatizing agent will depend on the specific application, the nature of the analyte, and the analytical platform being used. Thorough method development and validation are essential to ensure the accuracy and precision of the obtained results.

References

Validating Analytical Methods: A Comparative Guide Featuring 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of analytical chemistry, particularly within the pharmaceutical and life sciences sectors, the validation of analytical methods is a critical process to ensure data accuracy, reliability, and reproducibility. This guide provides a comparative overview of analytical method validation, with a special focus on the role of stable isotope-labeled compounds, using 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5 as a key example. While this specific deuterated compound is primarily suited for use as an internal standard in mass spectrometry-based assays, we will also explore the potential derivatization applications of its non-labeled counterpart for enhancing the detection of certain analytes.

The Role of this compound as an Internal Standard

Stable isotope-labeled compounds, such as this compound, are considered the gold standard for internal standards in quantitative mass spectrometry. An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added at a constant concentration to all samples, calibrators, and quality controls. Its purpose is to correct for variations in sample preparation, injection volume, and instrument response.

The key advantage of a stable isotope-labeled IS is that it co-elutes with the analyte and experiences identical ionization efficiency and potential matrix effects in the mass spectrometer. This leads to highly accurate and precise quantification.

Comparison of Internal Standard Strategies
Internal Standard TypeAdvantagesDisadvantages
Stable Isotope-Labeled (e.g., this compound) - Co-elutes with the analyte. - Experiences identical matrix effects. - Provides the highest accuracy and precision.- Can be expensive to synthesize. - Not always commercially available for all analytes.
Structural Analog - More readily available and less expensive than SIL standards. - Can provide good correction if structurally very similar to the analyte.- May not co-elute with the analyte. - Can experience different matrix effects, leading to reduced accuracy.
No Internal Standard - Simplest approach.- Highly susceptible to variations in sample preparation and instrument performance. - Generally not suitable for regulated bioanalysis.

Hypothetical Validation of an LC-MS/MS Method Using a Deuterated Internal Standard

The following table summarizes the typical parameters and acceptance criteria for the validation of a bioanalytical method, in accordance with regulatory guidelines. This serves as a template for a method employing an internal standard like this compound.

Validation ParameterPurposeTypical Acceptance Criteria
Linearity To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range.Correlation coefficient (r²) ≥ 0.99
Accuracy To determine the closeness of the measured concentration to the true concentration.Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification)
Precision To assess the degree of scatter between a series of measurements of the same sample.Coefficient of Variation (CV) ≤ 15% (≤ 20% at the Lower Limit of Quantification)
Limit of Detection (LOD) The lowest concentration of analyte that can be reliably detected.Signal-to-noise ratio ≥ 3
Lower Limit of Quantification (LLOQ) The lowest concentration of analyte that can be quantitatively determined with acceptable accuracy and precision.CV ≤ 20% and accuracy within ±20%
Selectivity To ensure that the method can differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and IS.
Matrix Effect To assess the influence of matrix components on the ionization of the analyte and IS.The ratio of analyte peak area in the presence and absence of matrix should be consistent.
Stability To evaluate the stability of the analyte in the biological matrix under different storage and processing conditions.Analyte concentration should be within ±15% of the initial concentration.

Potential Application as a Derivatizing Agent

The non-deuterated form, 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane , possesses a reactive bromomethyl group. This functional group is known to react with nucleophiles, such as the carboxylate anions of carboxylic acids or the phenoxide anions of phenols, to form esters and ethers, respectively. This process, known as derivatization, can be employed to:

  • Improve chromatographic properties: Increase retention on reverse-phase columns.

  • Enhance ionization efficiency: Introduce a readily ionizable moiety for mass spectrometry.

  • Introduce a UV-active or fluorescent tag: For detection by UV or fluorescence detectors.

Comparison with Alternative Derivatizing Agents for Carboxylic Acids
Derivatizing AgentTarget AnalytesKey AdvantagesKey Disadvantages
4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane (Hypothetical) Carboxylic Acids, PhenolsPotentially improves chromatographic retention and allows for MS detection.Performance data not readily available. Requires optimization.
Dansyl Chloride Primary & Secondary Amines, PhenolsWell-established reagent, enhances fluorescence and ionization.Can be non-specific, may produce multiple derivatives.
Benzoyl Chloride Primary & Secondary Amines, PhenolsVersatile, improves hydrophobicity and ionization.Can be moisture-sensitive.
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) Alcohols, Carboxylic Acids, AminesForms volatile derivatives suitable for GC-MS.Derivatives can be sensitive to moisture.

Experimental Protocols

General Protocol for Internal Standard Addition in a Bioanalytical Method
  • Prepare a Stock Solution of this compound in an appropriate organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Prepare a Working Internal Standard Solution by diluting the stock solution to a concentration that yields a suitable response in the mass spectrometer (e.g., 100 ng/mL).

  • Sample Preparation: To each aliquot of plasma/serum sample, calibrator, or quality control, add a fixed volume of the working internal standard solution (e.g., 10 µL of 100 ng/mL IS to 100 µL of sample).

  • Vortex to ensure thorough mixing.

  • Proceed with the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

  • Analyze the final extract by LC-MS/MS.

Hypothetical Protocol for Derivatization of Carboxylic Acids

This protocol is a general guideline and would require optimization for specific applications.

  • Sample Preparation: Dissolve the carboxylic acid-containing sample in an aprotic solvent such as acetonitrile or acetone.

  • Addition of Reagents: Add a 2-3 fold molar excess of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane and a catalytic amount of a non-nucleophilic base (e.g., potassium carbonate) and a phase-transfer catalyst (e.g., 18-crown-6).

  • Reaction: Heat the mixture at 60-80°C for 30-60 minutes. The reaction progress can be monitored by TLC or a pilot HPLC injection.

  • Work-up: After cooling, filter the mixture to remove any solids. The resulting solution containing the derivatized analyte can be directly injected into the HPLC or LC-MS system or subjected to further cleanup if necessary.

Visualizing the Workflow and Concepts

Analytical_Method_Validation_Workflow cluster_Preparation Sample Preparation cluster_Analysis Analysis cluster_Validation Method Validation Sample Biological Sample Add_IS Add Internal Standard (this compound) Sample->Add_IS Extraction Extraction (e.g., SPE, LLE, PP) Add_IS->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Linearity Linearity MS_Detection->Linearity Accuracy Accuracy MS_Detection->Accuracy Precision Precision MS_Detection->Precision LOD_LOQ LOD/LOQ MS_Detection->LOD_LOQ Selectivity Selectivity MS_Detection->Selectivity Stability Stability MS_Detection->Stability

Caption: Workflow for a validated analytical method using an internal standard.

Derivatization_Reaction Analyte Carboxylic Acid (R-COOH) Base + Base + Heat Analyte->Base Reagent 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane Reagent->Base Product Derivatized Analyte (R-COOCH2-Dioxolane) Base->Product

Caption: Hypothetical derivatization of a carboxylic acid.

Hypothetical Cross-Reactivity Analysis of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the cross-reactivity analysis of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5. In the absence of publicly available experimental data for this specific deuterated compound, this document presents a hypothetical study design. It outlines potential cross-reactants, a detailed experimental protocol for a competitive enzyme-linked immunosorbent assay (ELISA), and a representative data-reporting format. This guide is intended to serve as a practical template for researchers planning to conduct such an analysis.

Introduction

This compound is a deuterated form of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane, a chemical intermediate used in various synthetic processes. The introduction of deuterium atoms can influence the metabolic stability and pharmacokinetic properties of a compound. In the context of immunogenicity and antibody development, it is crucial to assess the specificity of any generated antibodies and to determine their potential for cross-reactivity with the non-deuterated parent compound and other structurally similar molecules. This analysis is vital to ensure the reliability and accuracy of any immunoassay developed for the detection and quantification of the deuterated compound.

Potential Cross-Reactants

A thorough cross-reactivity analysis should include a panel of compounds that are structurally related to the target analyte. Based on the structure of this compound, the following compounds would be critical to include in a cross-reactivity assessment:

  • 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane: The non-deuterated parent compound is the most important potential cross-reactant. Determining the degree of cross-reactivity is essential for understanding the antibody's specificity for the deuterated version.

  • 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane: This is a close structural analog where the bromine atom is substituted with a chlorine atom. Assessing cross-reactivity with this compound helps to understand the antibody's tolerance for halogen substitution.

  • 2,2-Dimethyl-1,3-dioxolane: This compound represents the core dioxolane ring structure without the bromomethyl group, allowing for an assessment of the contribution of the side chain to the antibody binding.

  • Potential Synthesis Impurities: Any known impurities from the synthesis of this compound should also be tested to ensure that the assay is not confounded by their presence.

Hypothetical Cross-Reactivity Data

The following table presents a hypothetical summary of cross-reactivity data obtained from a competitive ELISA. The results are expressed as the percentage of cross-reactivity, which is typically calculated as the ratio of the concentration of the target analyte to the concentration of the competitor that causes a 50% inhibition of the signal (IC50), multiplied by 100.

CompetitorIC50 (ng/mL)% Cross-Reactivity
This compound 10 100%
4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane2540%
4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane> 1000< 1%
2,2-Dimethyl-1,3-dioxolane> 1000< 1%
Synthesis Impurity A5002%
Synthesis Impurity B> 1000< 1%

Experimental Protocol: Competitive ELISA

This section details a standard protocol for a competitive ELISA to determine the cross-reactivity of antibodies raised against this compound.

1. Coating of Microtiter Plate:

  • A protein conjugate of this compound (e.g., conjugated to Bovine Serum Albumin - BSA) is diluted in a coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6).
  • 100 µL of the coating solution is added to each well of a 96-well microtiter plate.
  • The plate is incubated overnight at 4°C.

2. Washing:

  • The coating solution is discarded, and the plate is washed three times with 200 µL per well of a wash buffer (e.g., Phosphate Buffered Saline with 0.05% Tween 20 - PBST).

3. Blocking:

  • 200 µL of a blocking buffer (e.g., 1% BSA in PBST) is added to each well to block non-specific binding sites.
  • The plate is incubated for 1-2 hours at room temperature.

4. Competitive Reaction:

  • The plate is washed again as described in step 2.
  • A series of dilutions of the standard (this compound) and the potential cross-reactants are prepared in an assay buffer (e.g., PBST with 0.1% BSA).
  • 50 µL of the standard or competitor solution is added to the appropriate wells.
  • 50 µL of the primary antibody (raised against this compound) at a pre-determined optimal dilution is added to each well.
  • The plate is incubated for 1-2 hours at room temperature.

5. Addition of Secondary Antibody:

  • The plate is washed.
  • 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (specific for the primary antibody's species) is added to each well.
  • The plate is incubated for 1 hour at room temperature.

6. Substrate Development and Signal Measurement:

  • The plate is washed.
  • 100 µL of a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution is added to each well.
  • The plate is incubated in the dark for 15-30 minutes.
  • The reaction is stopped by adding 50 µL of a stop solution (e.g., 2 N H₂SO₄).
  • The absorbance is read at 450 nm using a microplate reader.

7. Data Analysis:

  • A standard curve is generated by plotting the absorbance versus the concentration of the this compound standard.
  • The IC50 values for the standard and each competitor are determined from their respective dose-response curves.
  • The percentage of cross-reactivity is calculated using the formula: % Cross-Reactivity = (IC50 of Standard / IC50 of Competitor) x 100

Visualizing the Workflow

The following diagram illustrates the key steps in the competitive ELISA workflow for cross-reactivity analysis.

Cross_Reactivity_Workflow cluster_plate_prep Plate Preparation cluster_competition Competitive Reaction cluster_detection Detection cluster_analysis Data Analysis p1 Coat Plate with Analyte-Protein Conjugate p2 Wash p1->p2 p3 Block Non-specific Sites p2->p3 c1 Add Standard or Potential Cross-Reactant p3->c1 c2 Add Primary Antibody c1->c2 d1 Wash c2->d1 d2 Add HRP-conjugated Secondary Antibody d1->d2 d3 Wash d2->d3 d4 Add TMB Substrate d3->d4 d5 Stop Reaction d4->d5 a1 Measure Absorbance at 450 nm d5->a1 a2 Calculate IC50 Values a1->a2 a3 Determine % Cross-Reactivity a2->a3

Caption: Workflow for Competitive ELISA Cross-Reactivity Analysis.

Conclusion

This guide provides a hypothetical yet comprehensive framework for conducting a cross-reactivity analysis of this compound. The outlined experimental protocol and data presentation format offer a practical starting point for researchers. A rigorous evaluation of cross-reactivity is a critical step in the development and validation of any immunoassay, ensuring its specificity and reliability for the intended application. Researchers are encouraged to adapt and validate these methodologies based on their specific reagents and experimental conditions.

A Researcher's Guide to Derivatization Agents for Accurate Quantification: A Comparative Framework

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of analytes is paramount. When direct analysis is challenging due to poor ionization efficiency or chromatographic retention, chemical derivatization emerges as a powerful strategy. This guide provides a framework for comparing the performance of derivatization agents, with a focus on agents used for carboxylic acids and other similar molecules, to enhance liquid chromatography-mass spectrometry (LC-MS) analysis.

While specific quantitative performance data for 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5 is not extensively available in publicly accessible scientific literature, this guide will use established derivatization agents as examples to illustrate a robust evaluation process. This framework can be applied to any new derivatization agent, including this compound, as data becomes available.

Performance Comparison of Derivatization Agents

The selection of an appropriate derivatization reagent is critical and is dictated by the analyte's functional groups, the complexity of the sample matrix, and the analytical instrumentation. Below is a template for comparing key performance metrics of derivatization agents. For illustrative purposes, we include data for well-documented reagents used for carboxylic acid analysis.

Table 1: Comparison of Quantitative Performance of Derivatization Agents for Carboxylic Acid Analysis

Parameter3-Nitrophenylhydrazine (3-NPH)1-(2,4-Dinitrophenyl)piperazine (DNPP)This compound
Analyte Class Carboxylic AcidsCarboxylic AcidsPresumed: Carboxylic Acids, Phenols
Limit of Detection (LOD) Analyte-dependent, typically low ng/mL to pg/mLAnalyte-dependent, typically low ng/mLData Not Available
Limit of Quantification (LOQ) Analyte-dependent, typically low ng/mL to pg/mLAnalyte-dependent, typically low ng/mLData Not Available
Linearity (R²) > 0.99 for a wide range of carboxylic acids> 0.99 for various carboxylic acidsData Not Available
Accuracy (% Recovery) Typically 85-115%Typically 90-110%Data Not Available
Precision (%RSD) < 15%< 15%Data Not Available
Reaction Conditions 60°C for 30 minRoom temperature for 15 minData Not Available
Ionization Enhancement Significant enhancement in ESI-Significant enhancement in ESI+Presumed: ESI+

Note: The data for 3-NPH and DNPP are representative values from various literature sources and may vary depending on the specific analyte and matrix. Data for this compound is not available and is presented as a template for future evaluation.

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of reliable quantitative analysis. Below are example protocols for the derivatization of carboxylic acids using 3-Nitrophenylhydrazine (3-NPH).

Derivatization Protocol for Carboxylic Acids using 3-Nitrophenylhydrazine (3-NPH)

Materials:

  • 3-Nitrophenylhydrazine (3-NPH) hydrochloride solution (e.g., 10 mg/mL in 50% acetonitrile)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) solution (e.g., 25 mg/mL in water)

  • Pyridine (for neutralization if starting with acidic sample extracts)

  • Internal Standard (IS) solution (a stable isotope-labeled analog of the analyte of interest)

  • Sample extract (e.g., plasma, urine, or tissue homogenate after protein precipitation and extraction)

  • Heating block or incubator set to 60°C

  • LC-MS grade solvents (e.g., acetonitrile, water, formic acid)

Procedure:

  • Sample Preparation: To 50 µL of the sample extract in a microcentrifuge tube, add 10 µL of the internal standard solution.

  • Derivatization Reaction:

    • Add 20 µL of the 3-NPH solution to the sample mixture.

    • Add 20 µL of the EDC solution to initiate the reaction.

    • Vortex the mixture for 30 seconds.

  • Incubation: Incubate the reaction mixture at 60°C for 30 minutes.

  • Quenching and Dilution: After incubation, cool the mixture to room temperature. Add 900 µL of a suitable solvent (e.g., 10% acetonitrile in water) to quench the reaction and dilute the sample for LC-MS analysis.

  • Analysis: Vortex the final solution and transfer an aliquot to an autosampler vial for injection into the LC-MS/MS system.

Visualizing Analytical Workflows

Diagrams are invaluable for illustrating complex experimental processes and logical relationships. The following diagrams, generated using the DOT language, depict a typical derivatization workflow and a decision-making process for selecting a derivatization agent.

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample Extraction Analyte Extraction Sample->Extraction Add_IS Add Internal Standard Extraction->Add_IS Add_Reagent Add Derivatization Reagent Add_IS->Add_Reagent Incubate Incubate Add_Reagent->Incubate Dilution Dilution/Quenching Incubate->Dilution LCMS LC-MS/MS Analysis Dilution->LCMS Data Data Processing LCMS->Data

Caption: A typical workflow for sample analysis involving chemical derivatization.

Reagent_Selection Analyte Identify Analyte's Functional Group(s) Carboxylic Carboxylic Acid / Phenol Analyte->Carboxylic Amine Amine Analyte->Amine Other Other Analyte->Other NPH 3-NPH, DNPP, etc. Carboxylic->NPH Dansyl Dansyl Chloride, etc. Amine->Dansyl Research Research Specific Reagents Other->Research Validate Validate Method (Accuracy, Precision, etc.) NPH->Validate Dansyl->Validate Research->Validate

Caption: Decision tree for selecting a suitable derivatization reagent.

A Comparative Guide to Alternative Isotopic Labeling Reagents for 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Isotopic Labeling Reagents for the Quantitative Analysis of Carboxylic Acids, Phenols, and Thiols by Mass Spectrometry.

In the landscape of modern analytical chemistry, particularly in metabolomics and pharmaceutical development, isotopic labeling coupled with mass spectrometry stands as a cornerstone for the precise quantification of endogenous and exogenous small molecules. The selection of an appropriate labeling reagent is critical to the success of these studies, directly impacting sensitivity, specificity, and throughput. This guide provides a comprehensive comparison of alternative isotopic labeling reagents to 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5, focusing on reagents for the derivatization of common functional groups: carboxylic acids, phenols, and thiols. The performance of these alternatives is evaluated based on available experimental data, and detailed methodologies are provided to assist researchers in making informed decisions for their analytical workflows.

Comparison of Isotopic Labeling Reagents

The ideal isotopic labeling reagent should exhibit high reactivity towards the target functional group, form stable derivatives, and significantly enhance the ionization efficiency and chromatographic retention of the analyte. The following sections and tables provide a comparative overview of prominent alternatives to this compound.

For Carboxylic Acids:

Key alternatives for the derivatization of carboxylic acids include isotope-coded p-dimethylaminophenacyl (DmPA) bromide and 4-bromo-N-methylbenzylamine (4-BNMA). These reagents offer robust methods for enhancing the detectability of a wide range of carboxylic acid-containing metabolites.

ParameterThis compoundIsotope-Coded p-dimethylaminophenacyl (DmPA) Bromide4-bromo-N-methylbenzylamine (4-BNMA)
Target Functional Groups Carboxylic Acids, PhenolsCarboxylic Acids, Thiols, Amines[1][2]Mono-, Di-, and Tri-carboxylic Acids[3][4]
Signal Enhancement (ESI-MS) Data not readily available in reviewed literature.2-4 orders of magnitude[5][6][7]Not explicitly quantified, but facilitates positive ESI.[3][4]
Limit of Detection (LOD) Data not readily available in reviewed literature.Below 20 nM for most amino acids; sub 5 nM for N-acetylated amino acids and acylcarnitines.[8]0.2 - 44 µg/L depending on the analyte.[3]
Limit of Quantitation (LOQ) Data not readily available in reviewed literature.Not explicitly stated, but good linearity reported.[8]0.9 - 12 µg/L.[9]
Precision (RSD %) Data not readily available in reviewed literature.Intraday variability below 20% RSD for most metabolites.[8]Intra-day: 1 - 6%; Inter-day: 1 - 4%.[9]
Key Advantages Reacts with carboxylic acids and phenols.Broad reactivity, significant signal enhancement.[1][2]Good for multi-carboxylic acids, recognizable bromine isotope pattern.[3][4]
Key Disadvantages Limited published performance data.Potential for multiple derivatizations on molecules with multiple reactive groups.Requires EDC for activation, which can have side reactions.
For Phenols and Amines:

Dansyl chloride is a versatile and widely used reagent for the derivatization of phenols and primary and secondary amines. Its isotopically labeled forms are commercially available, making it a convenient choice for quantitative studies.

ParameterThis compoundIsotopically Labeled Dansyl Chloride
Target Functional Groups Carboxylic Acids, PhenolsPrimary & Secondary Amines, Phenols[10]
Signal Enhancement (ESI-MS) Data not readily available in reviewed literature.1-3 orders of magnitude[11][12][13]
Linear Dynamic Range Data not readily available in reviewed literature.Over 2 orders of magnitude.[11]
Precision (RSD %) Data not readily available in reviewed literature.Average RSD of about 5.3% from replicate experiments.[11]
Key Advantages Reacts with phenols.Versatile, enhances fluorescence and ionization, commercially available in isotopic forms.[14]
Key Disadvantages Limited published performance data.Can be non-specific if multiple reactive groups are present.
For Thiols:

Maleimide-based reagents are highly selective for thiol groups and are commonly used for their derivatization. While non-isotopic versions are more common, the principles can be applied to develop isotopic labeling strategies.

ParameterAlternative Reagent: Isotopically Labeled Maleimides
Target Functional Groups Thiols[15]
Key Advantages High selectivity for thiols, reaction proceeds at neutral pH.[15]
Key Disadvantages Can be unstable at high pH; risk of disulfide bond scrambling if not handled under inert conditions.[15]
Performance Data While non-isotopic maleimides are well-characterized for thiol derivatization, specific quantitative data for isotopically labeled versions for small molecule analysis is less readily available in the reviewed literature. Ratiometric quantitation has been demonstrated using non-isotopic maleimide tags with similar hydrophobicities.[7]

Experimental Workflows and Logical Relationships

The general workflow for isotopic labeling and analysis by LC-MS is a multi-step process. The following diagram illustrates a typical experimental workflow.

G General Isotopic Labeling Workflow cluster_sample_prep Sample Preparation cluster_labeling Isotopic Labeling cluster_analysis Analysis SampleCollection Sample Collection (e.g., Plasma, Urine, Tissue) Extraction Metabolite Extraction (e.g., Protein Precipitation) SampleCollection->Extraction Derivatization_Light Derivatization with Light Isotope Reagent Extraction->Derivatization_Light Derivatization_Heavy Derivatization with Heavy Isotope Reagent (Internal Standard/Pooled Sample) Extraction->Derivatization_Heavy Mixing Mix Light and Heavy Labeled Samples Derivatization_Light->Mixing Derivatization_Heavy->Mixing LCMS LC-MS/MS Analysis Mixing->LCMS DataProcessing Data Processing and Quantification LCMS->DataProcessing

Caption: A generalized workflow for quantitative analysis using isotopic labeling reagents.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of any analytical technique. The following are representative protocols for the alternative labeling reagents discussed.

Protocol 1: Derivatization of Carboxylic Acids with Isotope-Coded p-dimethylaminophenacyl (DmPA) Bromide

This protocol is adapted from methodologies demonstrating high-performance metabolome analysis.[5][6][7]

Materials:

  • Carboxylic acid-containing sample (e.g., urine, plasma extract)

  • Acetonitrile (LC-MS grade)

  • Triethanolamine (TEOA) solution (750 mM in water)

  • Isotope-coded DmPA bromide solutions (e.g., ¹²C-DmPA-Br and ¹³C-DmPA-Br, 20 mg/mL in acetonitrile, freshly prepared)

  • Formic acid solution (e.g., 1% in water) for quenching

Procedure:

  • To 50 µL of the sample in an Eppendorf tube, add 50 µL of acetonitrile.

  • Add 50 µL of 750 mM TEOA solution.

  • Vortex the mixture and centrifuge briefly.

  • Add 50 µL of the freshly prepared ¹²C-DmPA-Br (for individual samples) or ¹³C-DmPA-Br (for pooled internal standard) solution.

  • Vortex and incubate the reaction mixture at 60°C for 1 hour.

  • After incubation, cool the mixture to room temperature.

  • Quench the reaction by adding 20 µL of 1% formic acid solution.

  • Vortex and centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS analysis.

Protocol 2: Derivatization of Phenols and Amines with Isotopically Labeled Dansyl Chloride

This protocol is based on established methods for quantitative metabolome profiling.[11][12]

Materials:

  • Amine or phenol-containing sample

  • Acetonitrile (LC-MS grade)

  • Sodium carbonate/bicarbonate buffer (e.g., 100 mM, pH 9.5)

  • ¹²C-Dansyl chloride solution (e.g., 10 mg/mL in acetone)

  • ¹³C-Dansyl chloride solution (e.g., 10 mg/mL in acetone)

  • Hydroxylamine solution (e.g., 2 M) for quenching

Procedure:

  • To 100 µL of the sample, add 100 µL of the sodium carbonate/bicarbonate buffer.

  • Add 100 µL of the ¹²C- or ¹³C-dansyl chloride solution.

  • Vortex the mixture and incubate at 60°C for 1 hour.

  • After incubation, cool the mixture to room temperature.

  • Quench the reaction by adding 20 µL of 2 M hydroxylamine solution and vortexing for 1 minute.

  • Centrifuge the sample to pellet any precipitate.

  • Transfer the supernatant for LC-MS analysis.

Protocol 3: Derivatization of Thiols with Maleimide-Based Reagents

This is a general protocol for the labeling of thiol-containing small molecules.

Materials:

  • Thiol-containing sample

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • Maleimide reagent solution (isotopically labeled or unlabeled, e.g., 10 mM in DMSO or DMF)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (optional, for reducing disulfides)

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Dissolve the sample in degassed phosphate buffer (pH 7.0).

  • (Optional) To reduce disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30 minutes under an inert atmosphere.

  • Add a 10-20 fold molar excess of the maleimide reagent solution to the sample.

  • Mix thoroughly and allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light.

  • The derivatized sample can then be diluted for direct LC-MS analysis. For complex samples, a solid-phase extraction (SPE) cleanup step may be necessary.

Conclusion

The selection of an isotopic labeling reagent is a multifaceted decision that depends on the specific analytical requirements, including the target analytes, the sample matrix, and the desired sensitivity. While this compound is a viable reagent for carboxylic acids and phenols, several alternatives offer well-documented performance characteristics and broader applicability.

  • For broad-spectrum analysis of carboxylic acids, thiols, and amines , isotope-coded p-dimethylaminophenacyl (DmPA) bromide demonstrates excellent signal enhancement and versatility.[1][2]

  • For targeted analysis of phenols and amines , isotopically labeled dansyl chloride is a robust and commercially available option with proven performance.[10][11]

  • For the specific derivatization of thiols , maleimide-based reagents offer high selectivity.

Researchers are encouraged to consider the quantitative data and protocols presented in this guide to select the most appropriate reagent and to optimize the derivatization and analysis conditions for their specific application. The continued development of novel derivatization strategies will undoubtedly further enhance the capabilities of mass spectrometry in quantitative biological and pharmaceutical research.

References

Isotopic Purity Analysis of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for the isotopic purity analysis of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5. It includes detailed experimental protocols and supporting data to assist researchers in selecting the most appropriate analytical technique for their needs.

Introduction

This compound is the deuterium-labeled version of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane.[1] Deuterated compounds are crucial in various research areas, including drug metabolism studies, pharmacokinetic assessments, and as internal standards in quantitative analysis. The precise determination of isotopic purity is essential to ensure the accuracy and reliability of experimental results. Mass spectrometry and NMR spectroscopy are the primary techniques employed for this purpose, each offering distinct advantages and disadvantages.

Comparison of Analytical Techniques: Mass Spectrometry vs. NMR Spectroscopy

The choice between mass spectrometry and NMR spectroscopy for isotopic purity analysis depends on the specific requirements of the study, such as the need for quantitative accuracy, structural confirmation, and sample throughput.

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Measures the mass-to-charge ratio of ions to determine the distribution of isotopologues.Measures the magnetic properties of atomic nuclei to provide information on the chemical environment and isotopic substitution.
Sensitivity High sensitivity, often requiring only picogram to nanogram amounts of sample.[2][3]Lower sensitivity, typically requiring microgram to milligram quantities of sample.
Quantitative Accuracy Provides excellent quantitative data on the relative abundance of each isotopologue.Can provide quantitative information, but may be less precise than MS for minor isotopologues.
Structural Information Provides limited structural information, primarily based on fragmentation patterns.Provides detailed structural information, including the specific sites of deuteration.[4]
Throughput High-throughput capabilities, especially when coupled with liquid chromatography (LC) or gas chromatography (GC).Lower throughput due to longer acquisition times.
Sample Preparation Relatively simple, often involving dissolution in a suitable solvent.Requires dissolution in a deuterated solvent to avoid interference from the solvent signal.
Instrumentation Widely available in analytical laboratories.Requires specialized instrumentation and expertise.

Isotopic Purity Data by Mass Spectrometry

Mass spectrometry is a powerful tool for determining the isotopic enrichment of deuterated compounds by analyzing the distribution of isotopologues. The theoretical isotopic distribution of this compound can be calculated based on the natural abundance of isotopes and the degree of deuterium incorporation.

Table 1: Theoretical Isotopic Distribution of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane and its d5 Analog

Isotopologue4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane (C6H11BrO2)This compound (C6H6D5BrO2) (Assuming 99% Isotopic Purity)
M 194199
M+1 100%100%
M+2 6.6%7.1%
M+3 97.2%97.2%
M-1 (d4) -4.85%
M-2 (d3) -0.1%

Note: The table presents a simplified theoretical distribution. The actual measured distribution may vary depending on the specific synthetic batch and the instrument used.

The mass spectrum of the unlabeled 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane would show a characteristic isotopic pattern for bromine (approximately equal intensity of 79Br and 81Br isotopes). The deuterated compound will have a molecular ion peak shifted by +5 mass units. The presence of lower isotopologues (d4, d3, etc.) can be quantified to determine the isotopic purity.

Experimental Protocol for Isotopic Purity Analysis by Mass Spectrometry

The following is a general protocol for the determination of isotopic purity of this compound by LC-MS.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Prepare a series of dilutions from the stock solution to determine the optimal concentration for analysis.

2. LC-MS Analysis:

  • Liquid Chromatography (LC) Conditions:

    • Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to ensure good separation and peak shape.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Mode: Full scan mode to observe all isotopologues.

    • Mass Range: m/z 100-300.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

3. Data Analysis:

  • Integrate the peak areas for the molecular ions of each isotopologue (d5, d4, d3, etc.).

  • Calculate the relative abundance of each isotopologue.

  • The isotopic purity is typically reported as the percentage of the desired deuterated species (d5) relative to the sum of all detected isotopologues.

Workflow for Isotopic Purity Analysis

Isotopic_Purity_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing & Analysis prep1 Weigh Compound prep2 Dissolve in Solvent prep1->prep2 prep3 Serial Dilution prep2->prep3 lc LC Separation prep3->lc Inject Sample ms MS Detection (Full Scan) lc->ms data1 Extract Ion Chromatograms ms->data1 Acquire Data data2 Integrate Peak Areas data1->data2 data3 Calculate Relative Abundance data2->data3 data4 Determine Isotopic Purity data3->data4 report Isotopic Purity Report data4->report Final Report

Caption: Experimental workflow for isotopic purity analysis by LC-MS.

Alternative Method: NMR Spectroscopy

NMR spectroscopy provides an alternative and complementary method for assessing isotopic purity.[4]

  • ¹H NMR: In a ¹H NMR spectrum, the absence or significant reduction of signals at positions where deuterium has been incorporated confirms successful labeling. The residual proton signals can be integrated to quantify the level of deuteration.

  • ²H NMR: Direct detection of the deuterium nucleus provides a spectrum where each deuterium environment gives a distinct signal. Integration of these signals can be used to determine the relative amounts of deuterium at different positions.

  • ¹³C NMR: The presence of deuterium atoms causes a characteristic splitting of adjacent ¹³C signals (isotope effect), which can also be used to confirm and quantify deuteration.

While NMR is a powerful tool for structural confirmation and site-specific deuteration analysis, its lower sensitivity and throughput make it less ideal for high-throughput quantitative isotopic purity screening compared to mass spectrometry.

Conclusion

Both mass spectrometry and NMR spectroscopy are valuable techniques for the isotopic purity analysis of this compound. Mass spectrometry, particularly LC-MS, offers high sensitivity, high throughput, and accurate quantification of isotopologue distribution, making it the preferred method for routine purity assessment. NMR spectroscopy provides detailed structural information and is invaluable for confirming the specific sites of deuteration. For a comprehensive characterization, a combination of both techniques is often employed.

References

Enhancing Metabolomic Analysis: The Advantages of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in metabolomics, the precise and accurate quantification of metabolites is paramount. Chemical derivatization is a key strategy to improve the analytical properties of challenging metabolites, particularly for mass spectrometry-based analyses. This guide provides a comprehensive comparison of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5, a deuterated derivatization reagent, with other common alternatives for the analysis of carboxylic acids and other relevant metabolites.

Metabolomics studies often encounter challenges with the detection and quantification of small polar molecules like carboxylic acids due to their poor ionization efficiency and chromatographic retention. Derivatization addresses these issues by chemically modifying the target analytes to enhance their volatility for gas chromatography-mass spectrometry (GC-MS) or to improve their ionization and chromatographic separation in liquid chromatography-mass spectrometry (LC-MS).

This compound is a specialized reagent designed for the derivatization of compounds with active hydrogens, most notably carboxylic acids. The key feature of this reagent is the presence of five deuterium atoms. This isotopic labeling offers significant advantages in quantitative metabolomics by serving as an ideal internal standard.

The Power of Deuterium Labeling in Quantitative Metabolomics

The use of stable isotope-labeled internal standards is a gold-standard technique for achieving high accuracy and precision in quantitative mass spectrometry.[1] Deuterated standards, like this compound, are chemically identical to their non-labeled counterparts.[1] This means they exhibit nearly identical behavior during sample preparation, chromatography, and ionization.[1] By spiking a known amount of the deuterated standard into a sample, any variations in sample extraction, derivatization efficiency, and instrument response can be effectively normalized, leading to more reliable and reproducible quantification.[1]

The workflow for using a deuterated derivatization reagent involves creating a "heavy" labeled version of the analyte, which can be distinguished from the "light" (unlabeled) endogenous analyte by its mass-to-charge ratio in the mass spectrometer.

cluster_sample Biological Sample cluster_reagent Derivatization Analyte Endogenous Analyte (e.g., Carboxylic Acid) Derivatized_Analyte Derivatized Analyte (Analyte + Reagent-d5) Analyte->Derivatized_Analyte Derivatization Reaction Reagent This compound Reagent->Derivatized_Analyte Analysis LC-MS/MS Analysis Derivatized_Analyte->Analysis IS Internal Standard (Analyte Standard + Reagent-d0) IS->Analysis Quantification Accurate Quantification Analysis->Quantification Ratio of Heavy/Light Peaks

Fig. 1: Workflow for quantitative analysis using a deuterated derivatization reagent.

Comparison with Alternative Derivatization Reagents

While this compound offers the distinct advantage of isotopic labeling, several other reagents are commonly used for the derivatization of carboxylic acids in metabolomics. A prominent alternative is 3-nitrophenylhydrazine (3-NPH), which reacts with carboxylic acids in the presence of a coupling agent to form stable derivatives with enhanced chromatographic retention and ionization efficiency. Other reagents include silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) for GC-MS analysis.

The choice of derivatization reagent depends on the analytical platform (GC-MS vs. LC-MS), the specific metabolites of interest, and the goals of the study (qualitative profiling vs. quantitative analysis).

FeatureThis compound3-Nitrophenylhydrazine (3-NPH)Silylating Reagents (e.g., MSTFA)
Primary Application Quantitative LC-MSLC-MSGC-MS
Key Advantage Isotopic labeling for accurate quantificationBroad reactivity with carboxylic acids, enhances ionizationIncreases volatility for GC-MS analysis
Internal Standard Strategy Serves as an ideal internal standardRequires a separate isotopically labeled analyte standardRequires a separate isotopically labeled analyte standard
Reaction Conditions Typically requires basic conditionsRequires a coupling agent (e.g., EDC) and is often performed at elevated temperaturesAnhydrous conditions required, sensitive to moisture
Detection Mode Positive ion mode ESI-MSTypically negative ion mode ESI-MSElectron Ionization (EI) for GC-MS

Experimental Protocols

Detailed experimental protocols are crucial for successful and reproducible derivatization. Below are generalized protocols for derivatization using 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane (non-deuterated version, adaptable for the d5 version) and the common alternative, 3-NPH.

Protocol 1: Derivatization of Carboxylic Acids with 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane

This protocol is a general guideline and may require optimization for specific metabolites and sample matrices.

Materials:

  • Metabolite extract (dried)

  • 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane solution in a suitable organic solvent (e.g., acetonitrile)

  • A mild base (e.g., triethylamine or potassium carbonate)

  • Reaction vial

  • Heating block or oven

  • LC-MS grade solvents for reconstitution

Procedure:

  • To the dried metabolite extract in a reaction vial, add 50 µL of the 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane solution.

  • Add 10 µL of the mild base to catalyze the reaction.

  • Seal the vial tightly and heat at 60°C for 30 minutes.

  • After cooling to room temperature, evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the derivatized sample in a suitable solvent (e.g., 50% methanol in water) for LC-MS analysis.

Start Dried Metabolite Extract Add_Reagent Add 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane and Mild Base Start->Add_Reagent Heat Incubate at 60°C for 30 min Add_Reagent->Heat Evaporate Evaporate Solvent Heat->Evaporate Reconstitute Reconstitute for LC-MS Analysis Evaporate->Reconstitute End Analysis Reconstitute->End

Fig. 2: Experimental workflow for derivatization with 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane.
Protocol 2: Derivatization of Carboxylic Acids with 3-Nitrophenylhydrazine (3-NPH)

This protocol is based on established methods for 3-NPH derivatization.

Materials:

  • Metabolite extract (in solution or dried and reconstituted)

  • 3-NPH solution in a suitable solvent (e.g., methanol)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution

  • Pyridine (as a catalyst)

  • Reaction vial

  • Heating block or oven

  • LC-MS grade solvents

Procedure:

  • To the metabolite sample in a reaction vial, add 50 µL of the 3-NPH solution.

  • Add 50 µL of the EDC solution to initiate the coupling reaction.

  • Add a small amount of pyridine (e.g., 2 µL).

  • Seal the vial and incubate at a specific temperature (e.g., 40-60°C) for a defined time (e.g., 30-60 minutes).

  • After cooling, the sample can be diluted with a suitable solvent for direct LC-MS analysis.

Conclusion

This compound presents a significant advantage for quantitative metabolomics studies that require high accuracy and precision. Its deuterated nature allows it to function as an ideal internal standard, correcting for variability throughout the analytical process. While other derivatization reagents like 3-NPH are effective for enhancing the detection of carboxylic acids, they lack the intrinsic quantitative benefits of an isotopically labeled reagent. The choice of derivatization strategy should be carefully considered based on the specific research question and the analytical instrumentation available. For targeted quantitative studies of carboxylic acids and other suitable metabolites, this compound is a superior choice for achieving reliable and high-quality data.

References

Navigating the Nuances of Isotopic Tracers: A Comparative Guide to 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise tracking of metabolic pathways is fundamental to unraveling disease mechanisms and accelerating therapeutic innovation. Stable isotope-labeled compounds are indispensable tools in this pursuit, acting as tracers to illuminate the intricate dance of molecules within biological systems. Among these, deuterated compounds like 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5 have been employed as internal standards and tracers. However, a thorough understanding of their limitations is crucial for robust experimental design and accurate data interpretation. This guide provides a comprehensive comparison of this compound with alternative tracers, supported by established principles of isotope chemistry and metabolism.

Core Limitations of this compound as a Tracer

The utility of a tracer hinges on its ability to faithfully mimic the behavior of its endogenous counterpart without altering the biological system under investigation. While this compound offers the advantage of a mass shift for detection, its inherent chemical properties present several significant limitations.

1. Potential for Isotopic Exchange (H/D Exchange): A primary concern with deuterated compounds is the potential for the deuterium atoms to exchange with protons from the surrounding environment, particularly in aqueous biological systems. This "H/D exchange" can compromise the isotopic integrity of the tracer, leading to inaccurate quantification. Factors that can promote this exchange include acidic or basic conditions and the presence of protic solvents like water.[1] While the deuterium atoms in this compound are on a carbon backbone, the stability can still be a concern under certain physiological or experimental conditions.

2. Kinetic Isotope Effect (KIE): The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond.[2] This difference in bond energy can lead to a slower rate of reactions that involve the cleavage of this bond, a phenomenon known as the Kinetic Isotope Effect (KIE).[2][3] If the metabolism of the tracer involves breaking one of the C-D bonds, the observed metabolic rate may not accurately reflect the true rate of the non-deuterated molecule, introducing a significant bias in metabolic flux analysis.[4]

3. Metabolic Instability of the Solketal Moiety: The 2,2-dimethyl-1,3-dioxolane core, also known as solketal, is a protective group for glycerol.[5] This acetal is susceptible to hydrolysis under acidic conditions, which can occur in certain cellular compartments or during sample processing.[6] Hydrolysis would release deuterated glycerol, which might then enter various metabolic pathways, complicating the interpretation of tracer data intended to follow the intact molecule.

4. Reactivity of the Bromomethyl Group: The bromomethyl group is a reactive functional group that can readily undergo nucleophilic substitution reactions with various biological macromolecules, such as proteins and DNA. This reactivity can lead to covalent binding of the tracer to unintended targets, altering their function and potentially causing cytotoxicity. This inherent reactivity makes it a poor candidate for tracing metabolic pathways where the tracer is expected to remain chemically inert.

Comparison with Alternative Tracers

Given the limitations of this compound, alternative tracers, particularly those labeled with stable carbon-13 (¹³C), offer significant advantages for metabolic research.

FeatureThis compound¹³C-Labeled GlycerolAlkyne-Labeled Lipids
Isotopic Stability Prone to H/D exchange under certain conditions.[1]High; ¹³C is a stable, non-exchangeable isotope.[7]High; the alkyne group is generally stable in biological systems.
Kinetic Isotope Effect (KIE) Significant potential to alter reaction rates.[2][3]Minimal; the mass difference between ¹²C and ¹³C is smaller, leading to negligible KIE.[4]Can have some effect on enzyme recognition but is generally considered to minimally perturb metabolism.
Metabolic Fate Unpredictable due to potential hydrolysis of the solketal group and reactivity of the bromomethyl group.Traces the glycerol backbone through well-defined metabolic pathways like glycolysis, gluconeogenesis, and lipogenesis.[8]Allows for tracing of fatty acid and complex lipid metabolism.[9]
Chemical Reactivity High; the bromomethyl group is a reactive electrophile.Low; chemically inert under physiological conditions.The alkyne group is bioorthogonal and can be specifically detected via click chemistry.[9]
Detection Method Mass SpectrometryMass Spectrometry, NMRMass Spectrometry, Fluorescence Microscopy (after click chemistry)[9]

Experimental Protocols

Protocol 1: In Vitro Assessment of Tracer Stability

Objective: To evaluate the chemical stability of this compound in a simulated biological matrix.

Methodology:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Spike the tracer into a cell culture medium buffered to different pH values (e.g., pH 4.0, 7.4, and 8.0) to a final concentration of 10 µM.

  • Incubate the samples at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, and 24 hours), collect aliquots of the samples.

  • Extract the tracer from the medium using a suitable organic solvent (e.g., ethyl acetate).

  • Analyze the extracts by LC-MS to quantify the amount of intact tracer remaining and to identify any degradation products.

  • Compare the stability at different pH values to assess susceptibility to hydrolysis.

Protocol 2: Comparative Metabolic Tracing of Glycerol Metabolism

Objective: To compare the utility of this compound and [U-¹³C₃]-glycerol for tracing glycerol metabolism in cultured hepatocytes.

Methodology:

  • Culture hepatocytes to 80% confluency in standard growth medium.

  • Replace the medium with a fresh medium containing either 10 µM this compound or 10 µM [U-¹³C₃]-glycerol.

  • Incubate the cells for a defined period (e.g., 6 hours).

  • Quench metabolism by rapidly washing the cells with ice-cold saline and adding a cold extraction solvent (e.g., 80% methanol).

  • Harvest the cell extracts and separate the polar metabolites from the lipid fraction using a liquid-liquid extraction method.

  • Analyze the polar metabolite fraction by GC-MS or LC-MS to determine the isotopic enrichment in key metabolites of glycolysis and the TCA cycle (e.g., lactate, pyruvate, citrate).

  • Analyze the lipid fraction to determine the incorporation of the tracer into triglycerides and phospholipids.

  • Compare the labeling patterns and enrichment levels between the two tracers to assess their relative performance in tracing glycerol metabolism.

Visualizing the Concepts

To better illustrate the potential issues and workflows, the following diagrams are provided.

G cluster_limitations Limitations of Deuterated Tracers Tracer This compound HD_Exchange H/D Exchange Tracer->HD_Exchange Aqueous Environment KIE Kinetic Isotope Effect Tracer->KIE C-D Bond Strength Metabolic_Instability Metabolic Instability (Solketal Hydrolysis) Tracer->Metabolic_Instability Acidic Conditions Reactivity Reactivity (Bromomethyl Group) Tracer->Reactivity Nucleophilic Attack G cluster_workflow Comparative Tracer Experimental Workflow Start Hepatocyte Culture Tracer_A Add This compound Start->Tracer_A Tracer_B Add [U-13C3]-Glycerol Start->Tracer_B Incubation Incubate (e.g., 6 hours) Tracer_A->Incubation Tracer_B->Incubation Quench Quench Metabolism & Extract Metabolites Incubation->Quench Analysis_A LC-MS/GC-MS Analysis (Deuterated Metabolites) Quench->Analysis_A Analysis_B LC-MS/GC-MS Analysis (13C-Labeled Metabolites) Quench->Analysis_B Comparison Compare Labeling Patterns & Flux Calculations Analysis_A->Comparison Analysis_B->Comparison

References

A Guide to Inter-Laboratory Comparison of Results Using 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for understanding the expected performance of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5 in inter-laboratory comparisons. Direct, publicly available inter-laboratory studies for this specific reagent are limited. Therefore, this document outlines the principles of its application as a deuterated derivatizing agent and compares its expected performance with alternative analytical strategies, supported by general principles from established analytical methodologies.

The use of stable isotope-labeled internal standards is considered a gold standard in quantitative bioanalysis, aiming to correct for variations during sample preparation and analysis.[1] this compound serves a dual purpose: it derivatizes a target functional group to enhance its analytical properties and simultaneously introduces a stable isotope label for reliable quantification by mass spectrometry.

Performance Comparison of Derivatization Strategies

The choice of derivatization reagent is critical and depends on the analyte, the complexity of the sample matrix, and the analytical instrumentation. The following table provides a comparative overview of using a deuterated derivatizing agent like this compound versus other common approaches.

Performance MetricThis compoundNon-Deuterated Derivatizing Agent (e.g., 3-NPH for carboxylic acids)No Derivatization (Direct Analysis)
Analyte Scope Compounds with suitable functional groups for alkylation (e.g., carboxyls, phenols, thiols).Specific to functional groups (e.g., hydrazines for carbonyls).[2][3]Analytes with inherent volatility and thermal stability (GC-MS) or good ionization efficiency (LC-MS).
Correction for Variability Excellent. The deuterated label corrects for matrix effects, extraction loss, and instrument variability.[4][5]Requires a separate deuterated internal standard for optimal correction.Highly susceptible to matrix effects and run-to-run variation.
Inter-Laboratory Precision Expected to be high due to the internal standard being chemically identical to the derivatized analyte.Can be high if a suitable deuterated internal standard is used, but introduces another source of variability.Often lower due to differing matrix effects and instrument responses between labs.[6]
Sensitivity Enhancement Can improve chromatographic retention and ionization efficiency.Often significantly improves ionization efficiency and chromatographic behavior.[2][7]Dependent on the analyte's intrinsic properties; may be insufficient for trace-level quantification.
Method Complexity Derivatization step required.Derivatization step required.Simplest workflow, but may require more extensive sample cleanup.
Quantification Accuracy High, as the analyte and internal standard behave almost identically.[1][8]High when a proper internal standard is employed.Prone to inaccuracies due to uncorrected matrix effects.

Experimental Protocols

Detailed methodologies are crucial for ensuring the reproducibility of results across different laboratories. Below are generalized protocols for the use of a deuterated derivatizing agent.

Protocol 1: Derivatization of Carboxylic Acids in a Biological Matrix

Objective: To derivatize carboxylic acids with this compound for quantitative analysis by LC-MS/MS.

Materials:

  • This compound solution (in a suitable organic solvent like acetonitrile)

  • Analyte standards and deuterated internal standards (if not using the derivatizing agent as the sole source of labeling)

  • Sample matrix (e.g., plasma, urine)

  • Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)

  • Reconstitution solvent (e.g., 50:50 methanol:water)

  • Basic catalyst (e.g., diisopropylethylamine - DIPEA)

Procedure:

  • Sample Preparation:

    • To 100 µL of the biological sample, add an appropriate amount of a non-deuterated analogue of the derivatizing agent to serve as an internal standard if required for assessing derivatization efficiency. For absolute quantification using the deuterated derivatizing agent, a known amount of a non-deuterated standard can be used for calibration.

    • Precipitate proteins by adding 300 µL of cold protein precipitation solvent.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube.

  • Derivatization:

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in 50 µL of acetonitrile.

    • Add 10 µL of the this compound solution and 5 µL of DIPEA.

    • Vortex and incubate at 60°C for 30 minutes.

  • Final Sample Preparation:

    • Evaporate the reaction mixture to dryness.

    • Reconstitute in 100 µL of reconstitution solvent.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Method Validation for Inter-Laboratory Comparison

Objective: To validate the analytical method to ensure consistency and reliability across different laboratories.

Procedure:

  • Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of the analyte into the matrix. Process these standards using the derivatization protocol. The linearity of the method should be assessed over the expected concentration range.

  • Accuracy and Precision: Prepare Quality Control (QC) samples at low, medium, and high concentrations. Analyze these samples in replicate on different days to determine intra- and inter-day accuracy and precision.[1] For inter-laboratory comparison, the same batches of QC samples should be shared among participating labs.

  • Matrix Effect: Evaluate the effect of the biological matrix on the ionization of the derivatized analyte. This can be done by comparing the peak area of the derivatized analyte in a neat solution versus a post-extraction spiked matrix sample.[1]

  • Recovery: Determine the efficiency of the extraction process by comparing the peak area of a pre-extraction spiked sample to a post-extraction spiked sample.

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Biological Sample (e.g., Plasma) precip Protein Precipitation & Centrifugation start->precip supernatant Collect Supernatant precip->supernatant evap1 Evaporate to Dryness supernatant->evap1 reconstitute1 Reconstitute in Acetonitrile evap1->reconstitute1 add_reagent Add this compound & Catalyst reconstitute1->add_reagent incubate Incubate (e.g., 60°C) add_reagent->incubate evap2 Evaporate to Dryness incubate->evap2 reconstitute2 Reconstitute in Mobile Phase evap2->reconstitute2 lcms LC-MS/MS Analysis reconstitute2->lcms

Caption: General workflow for derivatization using this compound.

G cluster_labA Laboratory A cluster_labB Laboratory B dataA Raw Data A processA Data Processing A dataA->processA resultA Result A processA->resultA comparison Statistical Comparison (Accuracy, Precision) resultA->comparison dataB Raw Data B processB Data Processing B dataB->processB resultB Result B processB->resultB resultB->comparison sample Shared QC Samples sample->dataA sample->dataB

Caption: Logical workflow for an inter-laboratory comparison study.

References

Comparative Performance Analysis of 4-(Halomethyl)-2,2-dimethyl-1,3-dioxolane Derivatives in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5 and its non-deuterated and chlorinated analogs. These reagents are valuable intermediates in the synthesis of complex organic molecules, particularly in the development of antiviral agents. This document outlines their key physicochemical properties, a detailed experimental protocol for a representative application, and a discussion of their comparative performance based on established chemical principles.

Physicochemical Properties

A summary of the key properties for this compound, its non-deuterated counterpart, and the chlorinated analog is presented in Table 1. This data has been compiled from various chemical suppliers.

PropertyThis compound4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane
CAS Number 1346603-73-3[1]36236-76-7[1]4362-40-7[2]
Molecular Formula C₆H₆D₅BrO₂[1]C₆H₁₁BrO₂[3]C₆H₁₁ClO₂[2]
Molecular Weight 200.09 g/mol [1]195.05 g/mol [3]150.60 g/mol [2]
Appearance Colorless Oil[4][5]Not explicitly stated, likely a colorless to pale yellow liquidColorless liquid
Purity Typically ≥98%[5]Typically ≥99%[3]Typically ≥97%[2]
Storage 2-8°C Refrigerator[4]Inert atmosphere, Store in freezer, under -20°CStore at room temperature

Application in Antiviral Synthesis: A Representative Protocol

The 4-(halomethyl)-2,2-dimethyl-1,3-dioxolane scaffold is a key building block in the synthesis of various nucleoside analogs with antiviral activity. A common application is in the preparation of compounds like Tenofovir, a widely used antiretroviral drug. The following is a representative experimental protocol for the alkylation of a nucleobase using these reagents, based on procedures described in the synthesis of Tenofovir Disoproxil.

Reaction Scheme:

Nucleobase Nucleobase (e.g., Adenine) Product Alkylated Nucleobase Nucleobase->Product Heat, Stir Reagent 4-(Halomethyl)-2,2-dimethyl-1,3-dioxolane (X = Br, Cl) or its deuterated analog Reagent->Product Heat, Stir Base Base (e.g., K₂CO₃) Base->Product Heat, Stir Solvent Solvent (e.g., DMF) Solvent->Product Heat, Stir

Figure 1: General workflow for the alkylation of a nucleobase.

Experimental Protocol:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the nucleobase (1.0 eq), and a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Addition of Base: Add a mild inorganic base, such as potassium carbonate (K₂CO₃) (1.5 eq), to the suspension.

  • Addition of Alkylating Agent: To the stirred suspension, add the 4-(halomethyl)-2,2-dimethyl-1,3-dioxolane reagent (1.1 eq) (either the bromo, chloro, or deuterated bromo derivative) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base. The filtrate is then concentrated under reduced pressure to remove the solvent.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure alkylated nucleobase.

Comparative Performance Analysis

While direct, side-by-side experimental comparisons of these three specific reagents in the literature are scarce, a qualitative and semi-quantitative comparison can be made based on fundamental principles of chemical reactivity and the kinetic isotope effect.

Reactivity (Bromo vs. Chloro):

In nucleophilic substitution reactions, the carbon-bromine bond is generally weaker and bromide is a better leaving group than chloride. Consequently, 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane is expected to be more reactive than its chlorinated counterpart . This would likely translate to faster reaction times or the ability to conduct the reaction at lower temperatures. However, the chloro derivative may offer advantages in terms of cost and stability.

The Deuterium Effect (Deuterated Bromo vs. Non-deuterated Bromo):

The replacement of hydrogen atoms with deuterium on the methyl and dioxolane backbone introduces a kinetic isotope effect (KIE). In reactions where a C-H bond is broken in the rate-determining step, a significant slowing of the reaction rate is often observed for the deuterated compound. However, in the proposed Sₙ2 alkylation reaction, the C-H (or C-D) bonds are not directly involved in the bond-breaking or bond-forming steps at the reaction center. Therefore, a significant primary KIE is not expected to affect the rate of the alkylation reaction itself.

The primary advantage of using the deuterated analog, This compound , lies in its potential to enhance the metabolic stability of the final drug molecule.[6] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more resistant to metabolic cleavage by enzymes such as the cytochrome P450 family.[6] This can lead to a longer in vivo half-life of the drug, potentially allowing for lower or less frequent dosing.

The logical relationship for selecting the appropriate reagent based on desired experimental outcomes is depicted in the diagram below.

Start Select Alkylating Agent High_Reactivity High Reactivity Needed? Start->High_Reactivity Bromo Use 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane High_Reactivity->Bromo Yes Chloro Use 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane High_Reactivity->Chloro No Metabolic_Stability Enhanced Metabolic Stability Needed? Deuterated_Bromo Use This compound Metabolic_Stability->Deuterated_Bromo Yes Bromo->Metabolic_Stability

Figure 2: Decision tree for reagent selection.

References

The Gold Standard in Bioanalysis: A Performance Evaluation of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of bioanalytical data are paramount for the successful progression of new therapeutic entities. In the realm of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the choice of an appropriate internal standard is a critical factor influencing the quality of pharmacokinetic, toxicokinetic, and bioavailability data. This guide provides a comprehensive performance evaluation of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5, a deuterated internal standard, and compares its expected performance with alternative internal standards.

Stable isotope-labeled (SIL) internal standards, particularly deuterated compounds like this compound, are widely considered the "gold standard" in quantitative bioanalysis.[1][2][3] Their near-identical physicochemical properties to the analyte of interest allow them to effectively compensate for variability throughout the analytical process, from sample preparation to instrument response.[2]

Comparative Performance of Internal Standards

The primary advantage of a deuterated internal standard like this compound lies in its ability to mimic the analyte during extraction, chromatography, and ionization, thus providing superior accuracy and precision.[1] While specific experimental data for this compound is not extensively published, its performance can be inferred from comparative studies of other deuterated internal standards versus structural analogs.

AnalyteInternal Standard TypeValidation ParameterPerformance DataReference
SirolimusDeuterated (d3-Sirolimus)Interpatient Assay Imprecision (CV%)2.7% - 5.7%[1]
Analog (Desmethoxyrapamycin)Interpatient Assay Imprecision (CV%)7.6% - 9.7%[1]
Kahalalide FStable Isotope Labeled (SIL)Precision (Variance)Significantly lower (p=0.02)[1]
Analog (Butyric acid analogue)Precision (Variance)-[1]
Stable Isotope Labeled (SIL)Accuracy (Mean Bias)100.3%[1]
Analog (Butyric acid analogue)Accuracy (Mean Bias)96.8%[1]
TacrolimusIsotope-labeled (TAC13C,D2)Imprecision<3.09%[4]
Structural Analog (Ascomycin)Imprecision<3.63%[4]
Isotope-labeled (TAC13C,D2)Accuracy99.55-100.63%[4]
Structural Analog (Ascomycin)Accuracy97.35-101.71%[4]

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible bioanalytical data. Below are standard methodologies for key validation experiments when employing a deuterated internal standard such as this compound.

Stock and Working Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of the analyte and this compound into separate volumetric flasks. Dissolve in an appropriate solvent (e.g., methanol, acetonitrile) to the final volume.[2]

  • Working Solutions: Prepare intermediate and final working solutions for the analyte by serially diluting the stock solution with a suitable solvent.[2]

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration that provides a consistent and robust response in the mass spectrometer.

Sample Preparation (Liquid-Liquid Extraction Example)
  • To 100 µL of a biological sample (e.g., plasma, urine), add the internal standard spiking solution.

  • Vortex mix the sample.

  • Add an appropriate extraction solvent (e.g., n-butyl chloride/acetonitrile).

  • Vortex mix and then centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

Bioanalytical Method Validation Parameters

A full validation of a bioanalytical method should be performed when it is first developed and implemented.[3] Key parameters to be evaluated include:

  • Selectivity and Specificity: Assess by analyzing at least six different blank matrix sources to ensure no significant interference at the retention times of the analyte and internal standard.[1]

  • Accuracy and Precision: Determined by analyzing replicate Quality Control (QC) samples at a minimum of four concentration levels (Lower Limit of Quantification (LLOQ), low, medium, and high) on different days.[5] The mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the coefficient of variation (CV) should not exceed 15% (20% for LLOQ).[5]

  • Calibration Curve: A calibration curve should be generated using a series of standards to demonstrate the relationship between instrument response and concentration.

  • Recovery: The extraction efficiency of the analyte and internal standard from the biological matrix.

  • Matrix Effect: The effect of matrix components on the ionization of the analyte and internal standard. Assessed by comparing the response of the analyte in a post-extraction spiked sample to the response in a neat solution.

  • Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).

Visualizing the Bioanalytical Workflow

To illustrate the logical flow of a typical bioanalytical study utilizing a deuterated internal standard, the following diagrams are provided.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with 4-(Bromomethyl)-2,2-dimethyl- 1,3-dioxolane-d5 (IS) Sample->Spike Extract Extraction (LLE, SPE, etc.) Spike->Extract Evap Evaporation Extract->Evap Recon Reconstitution Evap->Recon Inject Injection Recon->Inject LC Chromatographic Separation Inject->LC MS Mass Spectrometric Detection LC->MS Integrate Peak Integration MS->Integrate Calculate Concentration Calculation (Analyte/IS Ratio) Integrate->Calculate Report Reporting Calculate->Report

Caption: A typical bioanalytical workflow using a deuterated internal standard.

Logical_Relationships IS Internal Standard (this compound) Variability Sources of Variability (Extraction Loss, Matrix Effects, Ion Suppression) IS->Variability compensates for Ratio Analyte/IS Peak Area Ratio IS->Ratio Analyte Analyte of Interest Analyte->Variability is affected by Analyte->Ratio Concentration Accurate & Precise Concentration Ratio->Concentration

Caption: The principle of variability correction using a deuterated internal standard.

Conclusion

The use of a deuterated internal standard, such as this compound, is the preferred approach in quantitative bioanalysis to ensure the development of robust, reliable, and reproducible methods.[1][2] Its ability to closely mimic the behavior of the analyte throughout the analytical process provides superior compensation for potential sources of error, leading to higher quality data for critical decision-making in drug development.[2] While specific performance data for this particular deuterated standard is not widely published, the extensive evidence supporting the use of SIL internal standards in general provides strong confidence in its suitability for demanding bioanalytical applications.

References

Safety Operating Guide

Navigating the Disposal of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of specialized chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5, ensuring compliance and minimizing risk.

Immediate Safety and Hazard Profile

This compound, a deuterated halogenated organic compound, requires careful handling due to its hazardous properties. The primary hazards associated with this chemical are summarized below.

Hazard ClassificationDescriptionPrecautionary Statement Codes
Skin IrritationCauses skin irritation.[1][2]P264, P280, P302+P352, P332+P313, P362+P364
Eye IrritationCauses serious eye irritation.[1][2]P280, P305+P351+P338, P337+P313
Acute Toxicity (Oral)Harmful if swallowed.[1]P264, P270, P301+P312, P330
Specific Target Organ ToxicityMay cause respiratory irritation.[1][3]P261, P271, P304+P340, P312, P403+P233

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including chemical-resistant gloves, safety goggles, and a lab coat.[1][4] All handling of the material, including disposal, should be conducted in a well-ventilated area or a chemical fume hood.[4][5]

Step-by-Step Disposal Protocol

The proper disposal of this compound follows the established guidelines for halogenated organic waste. The deuterium labeling does not alter the chemical reactivity or hazardous nature of the molecule; therefore, the disposal procedure is dictated by its identity as a brominated organic compound.

Step 1: Waste Segregation

Proper segregation is the most critical step in hazardous waste management.

  • Designated Waste Container: Collect waste this compound in a designated, properly labeled hazardous waste container.[5][6] This container should be specifically for halogenated organic waste .[6][7]

  • Avoid Mixing: Do not mix this waste with non-halogenated organic solvents, aqueous waste, acids, bases, or heavy metals.[5][8] Improper mixing can lead to dangerous chemical reactions and significantly increase disposal costs.[5]

Step 2: Container Labeling

Accurate and thorough labeling of the waste container is mandatory for safety and compliance.

  • Content Identification: Clearly label the container with the words "Hazardous Waste."[8]

  • Chemical Name: List the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[7]

  • Hazard Identification: Indicate the primary hazards, such as "Toxic" and "Irritant."[5]

  • Record Keeping: Maintain a log of the contents and their approximate quantities as they are added to the container.[6][8]

Step 3: Storage of Waste

Store the waste container safely pending pickup by a licensed waste disposal service.

  • Secure Closure: Keep the waste container tightly closed except when adding waste.[5][7]

  • Location: Store the container in a designated satellite accumulation area within the laboratory.[5] This area should be a cool, dry, and well-ventilated location, away from heat sources or ignition.[5][9]

  • Secondary Containment: It is best practice to store the waste container within a secondary containment unit to prevent the spread of material in case of a leak.[5]

Step 4: Arranging for Disposal

Dispose of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor.

  • Scheduled Pickup: When the container is nearly full (approximately three-quarters capacity), arrange for a waste pickup according to your institution's procedures.[5]

  • Licensed Disposal: Ensure that the disposal is handled by a licensed waste disposal company that can manage halogenated organic compounds, which are typically disposed of via regulated high-temperature incineration.[2][6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start Start: Waste Generation cluster_ppe Safety Precautions cluster_segregation Waste Segregation cluster_labeling Container Management cluster_disposal Final Disposal start Generate Waste This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Is it a Halogenated Organic Compound? ppe->segregate halogenated_bin Collect in Designated 'Halogenated Organic Waste' Container segregate->halogenated_bin Yes non_halogenated_bin Use Separate 'Non-Halogenated' Waste Stream segregate->non_halogenated_bin No label_container Label Container: 'Hazardous Waste' Full Chemical Name Hazards halogenated_bin->label_container store_container Store Securely in Satellite Accumulation Area label_container->store_container disposal_request Request Pickup from EHS or Licensed Contractor store_container->disposal_request

Caption: Workflow for the safe disposal of halogenated chemical waste.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific waste management guidelines and Safety Data Sheets for the most accurate and up-to-date information.

References

Essential Safety and Operational Guide for 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling, use, and disposal of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Classification

4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane is classified as a hazardous substance.[1] The primary hazards associated with this chemical are:

  • Acute Toxicity (Oral): Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Signal Word: Warning[1]

Pictogram: GHS07[1]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory when handling this compound. The following table summarizes the required PPE for various operations.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Handling in a Fume Hood Chemical safety goggles (ANSI Z87.1 compliant)[2][3]Nitrile gloves (ensure no tears before use)[3][4]Laboratory coat[3][4]Not generally required if work is performed in a certified chemical fume hood.
Weighing/Transferring (Open Bench) Chemical safety goggles and a face shield[4][5]Double-gloving with nitrile gloves is recommended.Chemical-resistant apron over a laboratory coat.[3]A NIOSH-approved respirator with an organic vapor cartridge is recommended.[6]
Spill Cleanup Chemical safety goggles and a face shield.[5]Heavy-duty chemical-resistant gloves (e.g., Silver Shield, Neoprene).[6]Chemical-resistant coveralls (e.g., Tychem 2000).[6]A full-face air-purifying respirator (APR) or a self-contained breathing apparatus (SCBA) may be necessary depending on the spill size and ventilation.[5][6]
Experimental Protocols: Handling and Storage

Safe Handling Procedures:

  • Work Area: All work with this compound should be conducted in a well-ventilated chemical fume hood.[1]

  • Ignition Sources: Keep the compound away from heat, sparks, and open flames.[7]

  • Personal Hygiene: Wash hands thoroughly after handling the chemical.[1] Do not eat, drink, or smoke in the laboratory.

  • Contaminated Clothing: Remove and wash contaminated clothing before reuse.[1]

Storage Procedures:

  • Container: Keep the container tightly closed and upright.[1]

  • Location: Store in a cool, dry, and well-ventilated place.[7] The product may require refrigeration.[7]

  • Incompatibilities: Store away from strong oxidizing agents, acids, and bases.[8]

Operational and Disposal Plans

Spill Response:

  • Evacuation: Evacuate non-essential personnel from the spill area.

  • Ventilation: Ensure adequate ventilation.

  • Containment: Absorb the spill with an inert material such as sand, silica gel, or vermiculite.[1]

  • Collection: Collect the absorbed material into a sealed, airtight container for disposal.[1]

  • Decontamination: Clean the spill area thoroughly.

Waste Disposal:

  • Dispose of the chemical and its container in accordance with local, state, and federal regulations.[1] This may involve incineration at an approved waste disposal plant.

  • Do not allow the product to enter drains or waterways.[1]

Visual Workflow Guides

The following diagrams illustrate the key workflows for handling and responding to incidents involving this compound.

G Figure 1: Standard Handling Workflow cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Post-Experiment A Don Appropriate PPE B Prepare Chemical Fume Hood A->B C Weigh/Transfer Compound B->C D Perform Experiment C->D E Decontaminate Glassware D->E F Dispose of Waste E->F G Doff PPE & Wash Hands F->G

Figure 1: Standard Handling Workflow

G Figure 2: Spill Response Protocol cluster_initial Initial Response cluster_containment Containment & Cleanup cluster_final Final Steps A Alert Personnel & Evacuate Area B Don Spill-Appropriate PPE A->B C Contain Spill with Absorbent B->C D Collect Waste in Sealed Container C->D E Decontaminate Spill Area D->E F Dispose of Contaminated Materials E->F G Report Incident F->G

Figure 2: Spill Response Protocol

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.